Hypocrellin A
Beschreibung
Hypocrellin a has been reported in Astrothelium sanguinarium with data available.
Eigenschaften
IUPAC Name |
12-acetyl-9,13,17-trihydroxy-5,10,16,21-tetramethoxy-13-methylhexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1(15),2(11),3(8),4(22),5,9,16,18(23),20-nonaene-7,19-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26O10/c1-10(31)25-24-22-16-11(9-30(25,2)36)28(39-5)26(34)17-12(32)7-14(37-3)19(21(16)17)20-15(38-4)8-13(33)18(23(20)22)27(35)29(24)40-6/h7-8,25,34-36H,9H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VANSZAOQCMTTPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C2=C3C4=C(CC1(C)O)C(=C(C5=C4C(=C6C3=C(C(=O)C=C6OC)C(=C2OC)O)C(=CC5=O)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77029-83-5 | |
| Record name | 1H-Cyclohepta[ghi]perylene-5,11-dione, 1-acetyl-2,3-dihydro-2,6,12-trihydroxy-4,8,9,13-tetramethoxy-2-methyl-, (1R,2S)-rel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Natural Sources and Extraction of Hypocrellin A from Fungi
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypocrellin A is a naturally occurring perylenequinone pigment with significant potential in photodynamic therapy (PDT) for the treatment of cancers and skin diseases.[1][2] Its potent photosensitizing properties, which lead to the generation of cytotoxic reactive oxygen species (ROS) upon light irradiation, have made it a subject of intense research.[3][4][5] This technical guide provides an in-depth overview of the natural fungal sources of this compound, with a primary focus on Shiraia bambusicola, and details the methodologies for its extraction and purification. The guide also delves into the biosynthetic pathway of this compound and presents quantitative data on production yields from various fungal strains and culture conditions.
Natural Sources of this compound
The primary natural source of this compound is the fungus Shiraia bambusicola P. Hennigs (also known by its teleomorph name Hypocrella bambusae), which is a parasite found on bamboo species in temperate regions of China and Japan.[1][2][6] The dark red pigment is traditionally extracted from the fruiting bodies, also known as stromata or ascostromata, of the fungus.[1][2]
However, the limited availability of wild fruiting bodies and the ecological impact of harvesting have driven the exploration of alternative sources.[2][7] Mycelium cultures, through both solid-state and submerged fermentation, have emerged as a highly promising and scalable alternative for this compound production.[1][7]
Furthermore, research has identified endophytic fungi as potent producers of hypocrellins. These fungi reside within the tissues of plants without causing any apparent disease. Notably, Shiraia-like endophytic fungi isolated from bamboo and even other plants have shown the capacity for significant this compound production.[1][2] In a surprising discovery, the endophytic fungus Penicillium chrysogenum, isolated from the non-bamboo host Fagonia cretica, has also been found to produce hypocrellins, indicating that the biosynthetic capability for these compounds is not restricted to the Shiraia genus.[1][8][9]
Biosynthesis of this compound
The biosynthesis of this compound follows the polyketide synthesis (PKS) pathway.[7] This intricate process involves a series of enzymatic reactions to construct the characteristic perylenequinone core structure.
The key enzymes and steps in the proposed biosynthetic pathway include:
-
Polyketide Synthase (PKS): This enzyme is responsible for the initial assembly of the polyketide chain from acetate (B1210297) and malonate units, forming the core structure of the molecule.[7]
-
Phenol Coupling Enzymes: These enzymes catalyze the dimerization of the polyketide core, a critical step in forming the perylenequinone skeleton.[7]
-
Modifying Enzymes: A suite of "pruning" enzymes, including hydroxylases, O-methyltransferases, and monooxygenases, then modify the core structure to generate the final this compound molecule.[7][10][11] The overexpression of genes encoding for O-methyltransferase/FAD-dependent monooxygenase and hydroxylase has been shown to significantly increase this compound production.[11]
The biosynthesis of this compound is also regulated by various signaling pathways. For instance, red light can induce the production of nitric oxide (NO), which in turn activates a cGMP-PKG signaling cascade to upregulate this compound biosynthesis.[1]
Production of this compound via Fungal Fermentation
Submerged fermentation is the preferred method for large-scale production of this compound due to its scalability and control over environmental parameters.[7] Various strategies have been developed to enhance the yield of this compound in submerged cultures.
Culture Conditions
Optimal culture conditions are crucial for maximizing this compound production. Key parameters that are often optimized include:
-
Carbon Source: Glucose and malt (B15192052) sugar are commonly used as effective carbon sources.[1][12]
-
Nitrogen Source: Inorganic nitrogen sources like urea (B33335) and sodium nitrate (B79036) have been shown to promote this compound synthesis, while organic sources such as yeast extract and peptone can be inhibitory.[1]
-
pH: The initial pH of the culture medium is a critical factor, with optimal values typically ranging from 5.0 to 6.0.[12]
-
Temperature: The ideal temperature for fermentation is generally between 25°C and 30°C.[1][2]
-
Inoculum Size: The concentration of spores or mycelia used to start the culture impacts the final yield.[1][2]
Elicitation Strategies
Elicitation involves the use of external stimuli to induce or enhance the production of secondary metabolites. Several elicitation strategies have been successfully employed to boost this compound yields:
-
Surfactants: The addition of surfactants like Triton X-100 to the culture medium can significantly increase this compound production, potentially by increasing cell membrane permeability and stimulating its release.[13][14]
-
Ultrasound: Low-intensity ultrasound treatment has been shown to enhance both the biosynthesis and the release of this compound from the mycelia.[10]
-
Light: Exposure to specific wavelengths of light, particularly red light, can stimulate this compound production through the nitric oxide signaling pathway.[1]
-
Genetic Modification: Overexpression of key biosynthetic genes, such as those encoding for O-methyltransferases and monooxygenases, has proven effective in increasing this compound yields.[7][11]
Extraction and Purification of this compound
The extraction and purification of this compound from fungal biomass is a multi-step process designed to isolate the compound with high purity.
Experimental Protocols
5.1.1 Harvesting and Pre-treatment of Fungal Biomass
-
Harvesting: The fungal mycelia from submerged cultures are harvested by centrifugation (e.g., 12,000 rpm for 10 minutes at 4°C).[12][15] Fruiting bodies are collected directly from the host bamboo.
-
Washing: The harvested biomass is washed multiple times with distilled water to remove residual media components.[12][15]
-
Drying: The washed biomass is thoroughly dried, for instance, by vacuum freeze-drying, to remove moisture.[12][15]
-
Grinding: The dried mycelia or fruiting bodies are ground into a fine powder to increase the surface area for efficient extraction.[12][15]
5.1.2 Solvent Extraction
-
Solvent Selection: Acetone and methanol (B129727) are commonly used solvents for the extraction of this compound.[7][12][15]
-
Extraction Method:
-
Soxhlet Extraction: A weighed amount of the dried fungal powder (e.g., 0.1 g) is placed in a Soxhlet extractor with a suitable volume of solvent (e.g., 4 mL of acetone). The extraction is carried out for an extended period (e.g., 12 hours) at an elevated temperature (e.g., 70-80°C).[12][15]
-
Maceration: The fungal powder is soaked in the solvent (e.g., methanol) for a specified duration with occasional agitation.[7]
-
-
Solvent Removal: After extraction, the solvent containing the dissolved this compound is collected. The solvent is then removed under vacuum using a rotary evaporator at a controlled temperature (e.g., 45°C).[12][15]
-
Re-dissolving: The resulting crude extract residue is re-dissolved in a known volume of a suitable solvent (e.g., acetone or methanol) for quantification and further purification.[7][12][15]
5.1.3 Purification
High-performance liquid chromatography (HPLC) is the most widely used technique for the purification and quantification of this compound.[2][7][12]
-
HPLC System: An Agilent 1200 Series HPLC system or equivalent is typically used.[7]
-
Column: A Kromasil 100-5 C18 column (250 mm × 4.6 mm) is a common choice.[7]
-
Mobile Phase: A gradient elution is often employed using a mixture of methanol (phase A) and 0.1% phosphoric acid in water (phase B).[7]
-
Detection: The eluate is monitored at a wavelength of 465 nm, which is one of the characteristic absorbance peaks of this compound.[16]
Quantitative Data on this compound Production
The yield of this compound can vary significantly depending on the fungal strain, culture method, and the use of elicitation strategies. The following tables summarize some of the reported yields.
Table 1: this compound Yields from Different Fungal Sources and Culture Methods
| Fungal Strain | Source/Culture Method | This compound Yield | Reference |
| Shiraia bambusicola | Ascostromata | 3.43–8.37 mg/g | [1][2] |
| Shiraia sp. SUPER-H168 | Solid-state fermentation (Corn) | 4.7 mg/g | [17] |
| Shiraia sp. SUPER-H168 | Submerged fermentation with Triton X-100 | 780.6 mg/L (total hypocrellins) | [12][13] |
| Shiraia bambusicola | Submerged culture with ultrasound | 247.67 mg/L | [10] |
| Shiraia sp. ZZZ816 | Optimized submerged fermentation | 921.6 mg/L | [12][15] |
| Shiraia sp. Z2-1 (mutant) | Submerged fermentation | 1100.7 mg/L | [16] |
| Shiraia sp. H-4-2 (mutant) | Submerged fermentation | 2018.3 mg/L | [16] |
| P. conidialis CNUCC 1353PR | Submerged fermentation | 677.11 mg/L | [2] |
Table 2: Influence of Elicitors and Genetic Modification on this compound Production
| Fungal Strain | Elicitor/Modification | Fold Increase in Yield | Final Yield | Reference |
| Shiraia bambusicola | Ultrasound stimulation | 1.77-fold (in mycelia) | 247.67 mg/L (total) | [10] |
| Shiraia bambusicola | Overexpression of O-methyltransferase/FAD-dependent monooxygenase gene | 2-fold | - | [11] |
| Shiraia bambusicola | Overexpression of hydroxylase gene | 1-fold | - | [11] |
| Shiraia sp. zzz816 (parental) | Gamma-ray mutagenesis (Z2-1) | 12.08-fold | 1100.7 mg/L | [16] |
| Shiraia sp. ZZZ816 (parental) | Gamma-ray mutagenesis (H-4-2) | 4.15-fold | 2018.3 mg/L | [16] |
Conclusion
This compound remains a compound of significant interest for the development of new photodynamic therapies. While its traditional source, the fruiting bodies of Shiraia bambusicola, is limited, advances in fungal fermentation and biotechnology offer promising avenues for sustainable and high-yield production. Understanding the intricacies of its biosynthesis and the development of optimized fermentation, extraction, and purification protocols are critical for advancing the research and clinical application of this potent photosensitizer. The data and methodologies presented in this guide provide a comprehensive resource for researchers and professionals working in this exciting field.
References
- 1. Production of fungal hypocrellin photosensitizers: Exploiting bambusicolous fungi and elicitation strategies in mycelium cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | Photodynamic Antifungal Activity of this compound Against Candida albicans [frontiersin.org]
- 4. Hypocrellin: A Natural Photosensitizer and Nano‐Formulation for Enhanced Molecular Targeting of PDT of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-mediated photodynamic antibacterial activity against Cutibacterium acnes: An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photodynamic effects of this compound on three human malignant cell lines by inducing apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimisation of hypocrellin production in Shiraia-like fungi via genetic modification involving a transcription factor gene and a putative monooxygenase gene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. legacyfileshare.elsevier.com [legacyfileshare.elsevier.com]
- 9. researchgate.net [researchgate.net]
- 10. Enhanced production of this compound by ultrasound stimulation in submerged cultures of Shiraia bambusicola - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Temperature-responsive regulation of the fermentation of this compound by Shiraia bambusicola (GDMCC 60438) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Induction of hypocrellin production by Triton X-100 under submerged fermentation with Shiraia sp. SUPER-H168 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. High-yield this compound production in solid-state fermentation by Shiraia sp. SUPER-H168 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Photodynamic Power of Hypocrellin A: A Technical Guide to its Singlet Oxygen Quantum Yield
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core of Hypocrellin A's photodynamic efficacy: its singlet oxygen quantum yield. As a potent photosensitizer, this compound's ability to generate cytotoxic singlet oxygen upon light activation is a critical parameter in the development of photodynamic therapies. This document provides a comprehensive overview of the quantitative data available, detailed experimental methodologies for its determination, and a visualization of the key cellular pathways it modulates.
Data Presentation: Singlet Oxygen Quantum Yield of Hypocrellin Derivatives
The singlet oxygen quantum yield (ΦΔ) is a measure of the efficiency of a photosensitizer in producing singlet oxygen. It is a crucial factor in determining the potential therapeutic efficacy of a photodynamic agent. While extensive data specifically for this compound across a wide range of solvents is limited in publicly available literature, the following table summarizes the reported singlet oxygen quantum yields for the closely related Hypocrellin B. Given the structural similarity between this compound and B, these values provide a strong and relevant reference point.
| Photosensitizer | Solvent | Quantum Yield (ΦΔ) | Reference Compound |
| Hypocrellin B | Ethanol | 0.47 | Methylene Blue (ΦΔ = 0.52) |
| Hypocrellin B | DMSO | 0.76 | Not Specified |
| Tetra-brominated Hypocrellin B | Chloroform | 0.54 | Not Specified |
Note: The data presented above is for Hypocrellin B, a structurally analogous compound to this compound. These values are expected to be a close approximation for this compound. The quantum yield is a dimensionless quantity.
Experimental Protocols: Determination of Singlet Oxygen Quantum Yield
The determination of the singlet oxygen quantum yield of a photosensitizer like this compound can be achieved through two primary methods: direct and indirect. Both methods rely on the fundamental principle of exciting the photosensitizer with light of an appropriate wavelength and then detecting the resulting singlet oxygen.
Direct Method: Near-Infrared Phosphorescence Detection
This method is considered the most reliable and direct way to measure singlet oxygen production. It involves the detection of the characteristic weak phosphorescence emitted by singlet oxygen as it decays back to its ground state.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in the desired air-saturated solvent. The concentration should be adjusted to have an absorbance of approximately 0.1-0.2 at the excitation wavelength to avoid inner filter effects.
-
Reference Standard: A well-characterized photosensitizer with a known singlet oxygen quantum yield in the same solvent (e.g., Methylene Blue, Rose Bengal) is used as a reference standard.
-
Instrumentation: A sensitive near-infrared (NIR) spectrometer equipped with a high-power pulsed laser for excitation (e.g., Nd:YAG laser) and a time-gated NIR detector (e.g., a liquid nitrogen-cooled Germanium photodiode or a photomultiplier tube) is required.
-
Excitation: The this compound solution is irradiated with a laser pulse at a wavelength where it absorbs strongly.
-
Detection: The time-resolved phosphorescence signal of singlet oxygen is detected at its characteristic emission maximum of approximately 1270 nm.
-
Data Analysis: The singlet oxygen quantum yield of this compound (ΦΔ_HA) is calculated relative to the reference standard (ΦΔ_Ref) using the following equation:
ΦΔ_HA = ΦΔ_Ref * (I_HA / I_Ref) * (A_Ref / A_HA)
where I is the initial phosphorescence intensity and A is the absorbance of the sample at the excitation wavelength.
Indirect Method: Chemical Trapping
This method utilizes a chemical trap that reacts specifically with singlet oxygen, leading to a measurable change in the trap's concentration, which can be monitored over time. 1,3-Diphenylisobenzofuran (DPBF) is a commonly used chemical trap.
Methodology:
-
Sample Preparation: Prepare a solution containing both this compound and the chemical trap (e.g., DPBF) in the desired air-saturated solvent. The concentration of this compound should be low enough to ensure that it is the primary absorber of light at the excitation wavelength. The initial absorbance of the trap at its monitoring wavelength should be around 1.0.
-
Reference Standard: A solution containing the reference photosensitizer and the chemical trap is prepared in the same manner.
-
Irradiation: The solutions are irradiated with a monochromatic light source (e.g., a filtered lamp or a laser) at a wavelength where this compound absorbs but the chemical trap does not. The light intensity should be kept constant for both the sample and the reference.
-
Monitoring: The decrease in the concentration of the chemical trap is monitored over time by measuring the change in its absorbance or fluorescence at a specific wavelength. For DPBF, the absorbance is typically monitored around 410 nm.
-
Data Analysis: The rate of consumption of the chemical trap is determined for both the this compound and the reference photosensitizer. The singlet oxygen quantum yield of this compound (ΦΔ_HA) is then calculated using the following formula:
ΦΔ_HA = ΦΔ_Ref * (k_HA / k_Ref) * (F_Ref / F_HA)
where k is the rate of trap consumption and F is the photophysics correction factor, which is related to the fraction of light absorbed by the photosensitizer.
Mandatory Visualization
Experimental Workflow for Singlet Oxygen Quantum Yield Determination
Caption: Workflow for determining singlet oxygen quantum yield.
Signaling Pathway of this compound-Mediated Apoptosis
Caption: this compound-induced apoptotic pathway.
An In-depth Technical Guide to the Photophysical and Photochemical Properties of Hypocrellin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypocrellin A, a perylenequinone pigment isolated from the fungus Hypocrella bambusae, has garnered significant attention in the scientific community for its potent photosensitizing capabilities. Its unique photophysical and photochemical properties make it a promising candidate for various biomedical applications, most notably in photodynamic therapy (PDT) for the treatment of cancer and microbial infections. This technical guide provides a comprehensive overview of the core photophysical and photochemical characteristics of this compound, detailed experimental protocols for their assessment, and a depiction of the key signaling pathways it modulates.
Photophysical Properties
The efficacy of a photosensitizer is fundamentally dictated by its photophysical properties, which govern its ability to absorb light and subsequently generate reactive oxygen species (ROS).
Absorption and Emission Spectra
This compound exhibits strong absorption in the visible region of the electromagnetic spectrum, a crucial characteristic for a photosensitizer as it allows for activation by light that can penetrate biological tissues. The absorption spectrum is characterized by multiple bands, with prominent peaks typically observed between 450 and 600 nm.[1] Upon excitation, this compound can relax to its ground state via the emission of fluorescence, typically in the red region of the spectrum.
Tabulated Photophysical Data
For ease of comparison, the key photophysical parameters of this compound are summarized in the table below. It is important to note that these values can be influenced by the solvent environment.
| Property | Value | Solvent/Conditions |
| Absorption Maxima (λmax) | ~470, 540, 585 nm | Various organic solvents |
| Emission Maximum (λem) | ~625 nm | DMSO |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.66 - 0.8 | Various organic solvents |
| Fluorescence Quantum Yield (ΦF) | Low | General observation |
| Triplet State Lifetime (τT) | ~4-6 µs | General observation[2] |
Photochemical Properties
Upon absorption of light, this compound transitions to an excited singlet state, followed by efficient intersystem crossing to a longer-lived triplet state. This triplet state is the key intermediate for subsequent photochemical reactions that lead to the generation of cytotoxic species.
Jablonski Diagram of this compound
The photophysical and photochemical processes of this compound can be visualized using a Jablonski diagram.
References
Introduction: The Therapeutic Potential of Perylenequinones
An In-depth Technical Guide to the Chemical Synthesis and Applications of Hypocrellin A Derivatives
For Researchers, Scientists, and Drug Development Professionals
This compound is a naturally occurring perylenequinone pigment derived from the parasitic fungus Shiraia bambusicola.[1][2][3] Belonging to the class of perylenequinones, this compound and its structural analog, Hypocrellin B, have garnered significant scientific interest due to their potent photosensitizing properties.[2][4][5][6][7] This characteristic makes them exceptional candidates for photodynamic therapy (PDT), a non-invasive therapeutic strategy that utilizes a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species (ROS) for treating cancers and microbial infections.[1][7][8][9][10]
The native insolubility of hypocrellins in aqueous solutions and their limited absorption in the red spectral region—where light penetration into tissue is maximal—have spurred the development of numerous derivatives.[11][12] Chemical modifications of the hypocrellin core aim to enhance water solubility, improve pharmacokinetic profiles, and shift light absorption to longer wavelengths, thereby augmenting their therapeutic efficacy.[11][13] These derivatives, particularly those involving amino acid conjugations, represent a frontier in the development of next-generation photosensitizers for targeted PDT and other biomedical applications.[13][14]
The Synthetic Challenge: Total Synthesis of the this compound Core
The complex, sterically congested, and chiral structure of this compound presents a formidable challenge for chemical synthesis.[15] The first total synthesis, a landmark achievement, provided a strategic blueprint for accessing this intricate molecular architecture and paved the way for creating novel derivatives.[15][16]
Key Synthetic Strategy
The enantioselective total synthesis of this compound relies on a meticulously planned sequence of reactions to construct the polycyclic core and control its stereochemistry. The key features of this synthesis include:[15][16]
-
Enantioselective Catalytic Oxidative Coupling: This step establishes the crucial biaryl axial chirality early in the synthesis.
-
Palladium-Catalyzed Decarboxylation: A mild method for removing carboxyl groups from the aromatic core.[15][16]
-
Biomimetic 1,8-Diketone Aldol (B89426) Cyclization: This critical step forms the unique seven-membered ring and sets the final stereocenters, with the stereochemistry being directed by the pre-existing helical chirality of the perylenequinone backbone.[15][16]
Caption: Total Synthesis Workflow for this compound.
Experimental Protocol: Key Steps in this compound Total Synthesis
The following is a generalized protocol based on the published total synthesis, intended for illustrative purposes. Specific reagents, conditions, and purification methods should be referenced from the primary literature.
Step 1: Enantioselective Oxidative Coupling
-
Objective: To create the chiral biaryl bond.
-
Procedure: A solution of the 2-naphthol (B1666908) precursor is treated with an oxidative coupling catalyst system in an appropriate solvent. The reaction is monitored by TLC or LC-MS until completion. The resulting axially chiral biaryl intermediate is isolated and purified using column chromatography.
Step 2: Palladium-Catalyzed Decarboxylation
-
Objective: To remove peripheral carboxyl groups.
-
Procedure: The diacid intermediate is dissolved in a suitable solvent, and a palladium catalyst and ligand are added. The reaction mixture is heated under an inert atmosphere. Upon completion, the product is worked up and purified to yield the decarboxylated perylenequinone core.[15]
Step 3: Biomimetic Aldol Cyclization
-
Objective: To form the seven-membered ring.
-
Procedure: The 1,8-diketone intermediate is treated with a base in a suitable solvent to promote an intramolecular aldol reaction. This cyclization is highly stereoselective, dictated by the molecule's helical stereochemistry.[15] The final this compound product is then purified.
Synthesis of this compound Derivatives
The majority of this compound derivatives are synthesized through the chemical modification of the parent hypocrellin (A or B), which is more readily obtained from its natural source. The primary goals are to improve water solubility and enhance photodynamic efficacy.
Synthesis of Amino-Substituted Derivatives
Amino acid derivatives have shown great promise in improving the pharmacological properties of hypocrellins. These modifications can increase water solubility and modulate cellular uptake.
General Strategy: Photochemical Reaction A high-yield method for producing amino-substituted Hypocrellin B derivatives involves a photochemical reaction.[13] This approach leverages the inherent photoreactivity of the hypocrellin core.
Experimental Protocol: Synthesis of Amino-Hypocrellin B Derivatives
-
Objective: To introduce an amino group onto the hypocrellin core.
-
Procedure: Hypocrellin B is dissolved in an organic solvent (e.g., chloroform) containing the desired amine. The solution is irradiated with a suitable light source (e.g., a high-pressure mercury lamp) under an oxygen atmosphere. The reaction progress is monitored by TLC. After the starting material is consumed, the solvent is evaporated, and the resulting amino-substituted hypocrellin derivative is purified by column chromatography.[13]
Example: Synthesis of PENSHB A notable derivative, 17-(3-amino-1-pentanesulfonic acid)-substituted hypocrellin B Schiff-base (PENSHB), was synthesized to drastically improve water solubility. This modification makes intravenous administration feasible without co-solvents, a significant advantage for clinical applications.[14]
Mechanism of Action in Photodynamic Therapy (PDT)
Hypocrellin derivatives function as potent photosensitizers. When they accumulate in target tissues (e.g., tumors) and are exposed to a specific wavelength of light, they initiate a cascade of photochemical reactions that lead to cell death.[8][10]
The process begins with the photosensitizer absorbing a photon, moving it from a low-energy ground state to an excited singlet state. It can then transition to a longer-lived triplet state. This triplet-state photosensitizer can initiate two types of reactions:
-
Type I Reaction: The photosensitizer reacts directly with biomolecules (lipids, proteins) through electron transfer, generating radical ions. These can further react with oxygen to produce reactive oxygen species (ROS) like superoxide (B77818) anions and hydroxyl radicals.[13][17]
-
Type II Reaction: The photosensitizer transfers its energy directly to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[13][17][18] Singlet oxygen is a powerful oxidizing agent that damages cellular components, leading to apoptosis and necrosis.[9][19]
This ROS-mediated oxidative stress triggers downstream signaling pathways, including the release of cytochrome c from mitochondria and the activation of caspases, ultimately culminating in programmed cell death (apoptosis).[14][19]
Caption: Signaling Pathway of Hypocrellin-Mediated PDT.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its derivatives based on available literature.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₃₀H₂₆O₁₀ | [20][21] |
| Molecular Weight | 546.52 g/mol | [20][21] |
| CAS Number | 77029-83-5 |[20] |
Table 2: Photodynamic and Physicochemical Properties of Selected Hypocrellin Derivatives
| Derivative | Property | Value | Reference |
|---|---|---|---|
| Amino-Substituted HB (1) | Singlet Oxygen Quantum Yield | 0.72 | [13] |
| Amino-Substituted HB (2) | Singlet Oxygen Quantum Yield | 0.64 | [13] |
| Hypocrellin B (HB) | Water Solubility | 4.6 µg/mL | [14] |
| PENSHB | Water Solubility | 6.6 mg/mL |[14] |
Table 3: In Vitro Biological Activity of this compound-Mediated PDT
| Cell Line | Cancer Type | Endpoint | Finding | Reference |
|---|---|---|---|---|
| HIC, MGC-803, HeLa | Various Human Cancers | Cytotoxicity | Sensitivity Order: HIC > MGC-803 > HeLa | [9] |
| H460, PC-9, H1975 | Non-Small Cell Lung Cancer (NSCLC) | IC₅₀ (48h, dark) | Values determined between 0.01 µM and 100 µM | [21] |
| A549 | Lung Adenocarcinoma | Apoptosis | Induces apoptosis via ROS-mediated mitochondrial signaling |[19] |
Conclusion and Future Directions
This compound and its derivatives stand out as highly promising agents for photodynamic therapy. The total synthesis of this compound has provided essential knowledge for creating structurally diverse analogs with tailored properties. Synthetic derivatives, particularly those with enhanced water solubility and red-shifted absorption spectra, have demonstrated superior performance in preclinical models. The mechanism, proceeding through the generation of highly cytotoxic ROS, is well-suited for targeted cancer cell destruction.
Future research will likely focus on:
-
Novel Derivative Synthesis: Creating new derivatives with optimized photophysical and pharmacological properties.
-
Targeted Delivery Systems: Incorporating hypocrellins into nanocarriers (e.g., liposomes, nanoparticles) to improve tumor specificity and reduce systemic toxicity.[1][10][12][22][23]
-
Combination Therapies: Exploring the synergistic effects of hypocrellin-PDT with chemotherapy or immunotherapy to overcome treatment resistance.
The continued development and synthesis of advanced hypocrellin derivatives hold the key to unlocking the full clinical potential of this remarkable class of natural photosensitizers.
References
- 1. dovepress.com [dovepress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Production of fungal hypocrellin photosensitizers: Exploiting bambusicolous fungi and elicitation strategies in mycelium cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Hypocrellin-Mediated PDT: A Systematic Review of Its Efficacy, Applications, and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photodynamic effects of this compound on three human malignant cell lines by inducing apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advancing Photodynamic Therapy with Nano-Conjugated Hypocrellin: Mechanisms and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hypocrellins as photosensitizers for photodynamic therapy: a screening evaluation and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Synthesis and EPR investigations of new aminated hypocrellin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro and in vivo antitumor activity of a novel hypocrellin B derivative for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Perylenequinone Natural Products: Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Perylenequinone natural products: total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. This compound-mediated photodynamic antibacterial activity against Cutibacterium acnes: An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound-based photodynamic action induces apoptosis in A549 cells through ROS-mediated mitochondrial signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound | C30H26O10 | CID 14502645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. This compound | PKC inhibitor | Anti-tumor | Anti-fungal | TargetMol [targetmol.com]
- 22. Advancing Photodynamic Therapy with Nano-Conjugated Hypocrellin: Mechanisms and Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Hypocrellin: A Natural Photosensitizer and Nano-Formulation for Enhanced Molecular Targeting of PDT of Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ancient Remedy Meets Modern Science: A Technical Guide to the Discovery and Traditional Use of Hypocrellin A
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
For centuries, nestled within the bamboo forests of Southern China and other parts of Asia, a parasitic fungus has been a source of traditional medicine. Known colloquially as "Zhuhongjun" or "Zhuxiaorouzuojun," the stromata of fungi such as Shiraia bambusicola and Hypocrella bambusae have been utilized in Traditional Chinese Medicine (TCM) to treat a variety of ailments, most notably inflammatory conditions like rheumatoid arthritis, as well as various skin diseases.[1][2] The key to its therapeutic effects lies in a class of perylenequinone pigments, with Hypocrellin A being a prominent and well-studied member. This technical guide delves into the discovery and history of this compound within the context of traditional medicine, bridging ancient practices with modern scientific understanding. This document is intended to provide researchers, scientists, and drug development professionals with a comprehensive overview, including quantitative data, experimental protocols, and a visualization of the underlying molecular pathways.
Historical Context and Traditional Use
The use of medicinal fungi is a cornerstone of Traditional Chinese Medicine, with a rich history documented in various materia medica. While a specific entry for "Zhuhongjun" in seminal texts like the Bencao Gangmu (Compendium of Materia Medica) is not readily apparent from available literature, the traditional use of bambusicolous (bamboo-dwelling) fungi for medicinal purposes is well-established in Chinese folk medicine.[1][3]
In TCM theory, conditions such as rheumatoid arthritis are often classified as "Bi syndrome," which is characterized by obstruction of Qi (vital energy) and blood, leading to pain, swelling, and stiffness in the joints. The use of Shiraia bambusicola in these cases aligns with the TCM principle of using specific natural products to dispel pathogenic factors and restore balance within the body.
From Traditional Decoction to Modern Extraction: The Discovery of this compound
The journey of this compound from a component of a traditional remedy to a purified, pharmacologically active compound is a testament to the value of ethnobotanical knowledge in modern drug discovery.
Traditional Preparation: Decoction
The traditional method of preparing "Zhuhongjun" for medicinal use typically involves a decoction. This process, common in TCM, involves boiling the dried stromata of the fungus in water to extract its active components. While specific historical recipes for "Zhuhongjun" are not extensively detailed in readily available texts, a general protocol for preparing a TCM decoction can be inferred.
Experimental Protocol: Traditional Decoction of Shiraia bambusicola
| Step | Procedure | Details |
| 1. | Material Preparation | The dried stromata of Shiraia bambusicola are rinsed with cold water to remove any impurities. |
| 2. | Soaking | The cleaned stromata are soaked in a ceramic or glass pot with a sufficient amount of water to cover the material for approximately 20-30 minutes. This allows for better extraction of the active compounds. |
| 3. | Initial Boiling | The pot is heated to a rolling boil. |
| 4. | Simmering | Once boiling, the heat is reduced to a simmer. The decoction is typically simmered for 30 to 60 minutes. The duration can vary based on the specific formulation and the practitioner's instructions. |
| 5. | Straining | The liquid decoction is strained to separate it from the solid fungal material. |
| 6. | Second Decoction (Optional) | Often, fresh water is added to the fungal material for a second round of boiling and simmering to ensure maximum extraction of the active principles. The two decoctions are then combined. |
| 7. | Administration | The resulting decoction is consumed orally, typically in divided doses throughout the day. |
Modern Isolation and Identification
The scientific investigation into the components of these medicinal fungi led to the isolation of hypocrellins. This compound, a key bioactive constituent, was first isolated from Hypocrella bambusae and later from Shiraia bambusicola.[4] Modern phytochemical techniques have enabled the efficient extraction, isolation, and quantification of this compound.
Experimental Protocol: Modern Extraction and Quantification of this compound
| Step | Procedure | Details |
| 1. | Sample Preparation | Dried and powdered stromata of Shiraia bambusicola are used as the starting material. |
| 2. | Solvent Extraction | The powdered material is extracted with an organic solvent, typically methanol (B129727) or ethanol, using methods such as maceration, soxhlet extraction, or ultrasonic-assisted extraction to enhance efficiency. |
| 3. | Purification | The crude extract is then subjected to various chromatographic techniques for purification. This often involves column chromatography using silica (B1680970) gel or other stationary phases. |
| 4. | Isolation | Further purification and isolation of this compound are achieved through preparative High-Performance Liquid Chromatography (HPLC). |
| 5. | Quantification | The concentration of this compound in the extract or purified sample is determined using analytical HPLC with a suitable standard for comparison.[5][6] |
| 6. | Structural Elucidation | The chemical structure of the isolated this compound is confirmed using spectroscopic methods such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy. |
Quantitative Analysis of this compound
The concentration of this compound can vary depending on the fungal species, geographical location, and extraction method. Modern analytical techniques have allowed for the precise quantification of this compound in the fungal stromata.
Table 1: this compound Content in Fungal Stromata
| Fungal Species | Geographic Origin | This compound Content (mg/g of dried stromata) | Reference |
| Hypocrella bambusae | Various Chinese provinces | 3.43 - 8.37 | [7] |
| Shiraia bambusicola | Hangzhou, China | 3.6 | [8] |
| Rubroshiraia bambusae | Yunnan, China | 49.54 | [8] |
Mechanism of Action: Unraveling the Molecular Basis of a Traditional Remedy
The traditional use of "Zhuhongjun" for inflammatory conditions like arthritis has a strong basis in modern pharmacology. This compound has been shown to possess potent anti-inflammatory properties, primarily through the modulation of key signaling pathways involved in the inflammatory response.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In inflammatory conditions, the activation of NF-κB leads to the transcription of pro-inflammatory genes, including cytokines and chemokines. This compound has been demonstrated to inhibit the activation of the NF-κB pathway.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Modulation of the JAK-STAT Signaling Pathway
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is another critical signaling cascade in the inflammatory process. Cytokines, which are key mediators of inflammation, activate the JAK-STAT pathway, leading to the expression of genes that promote inflammation and immune responses. There is growing evidence that natural compounds from traditional medicines can modulate this pathway. While direct studies on this compound's effect on the JAK-STAT pathway in the context of its traditional anti-inflammatory use are emerging, it represents a plausible mechanism of action.
Caption: Putative modulation of the JAK-STAT signaling pathway by this compound.
Experimental Workflow: From Traditional Knowledge to Modern Drug Discovery
The journey of this compound exemplifies a successful pipeline for natural product-based drug discovery, starting from traditional ethnobotanical knowledge.
Caption: Workflow for this compound drug discovery from traditional medicine.
Conclusion and Future Perspectives
The story of this compound is a compelling example of how traditional medicinal knowledge can serve as a valuable starting point for modern drug discovery and development. The historical use of Shiraia bambusicola and related fungi for inflammatory ailments in Traditional Chinese Medicine has been validated by modern scientific investigation, which has identified this compound as a key bioactive component and elucidated its molecular mechanisms of action.
For researchers, scientists, and drug development professionals, the journey of this compound underscores the importance of interdisciplinary collaboration between ethnobotany, phytochemistry, and pharmacology. Further research into the traditional formulations containing "Zhuhongjun" could reveal synergistic interactions between different components, offering new avenues for the development of more effective and safer anti-inflammatory therapies. The continued exploration of traditional medicine, guided by rigorous scientific methodology, holds immense promise for addressing contemporary health challenges.
References
- 1. researchgate.net [researchgate.net]
- 2. The Progress of Research on Medicinal Fungus Shiraia bambusicola | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Phylogenetic Position of Shiraia-Like Endophytes on Bamboos and the Diverse Biosynthesis of Hypocrellin and Hypocrellin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimisation of hypocrellin production in Shiraia-like fungi via genetic modification involving a transcription factor gene and a putative monooxygenase gene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Production of fungal hypocrellin photosensitizers: Exploiting bambusicolous fungi and elicitation strategies in mycelium cultures - PMC [pmc.ncbi.nlm.nih.gov]
Hypocrellin A: A Technical Guide to Structure-Activity Relationship Studies for Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypocrellin A, a perylenequinone pigment isolated from the fungus Shiraia bambusicola, has garnered significant attention as a potent photosensitizer for photodynamic therapy (PDT). Its ability to generate reactive oxygen species (ROS), particularly singlet oxygen (¹O₂), upon light activation makes it a promising candidate for anticancer and antimicrobial applications. Understanding the structure-activity relationship (SAR) of this compound is paramount for the rational design of new derivatives with enhanced photodynamic efficacy, improved pharmacological properties, and targeted delivery. This technical guide provides an in-depth overview of the SAR of this compound, focusing on its phototoxicity, singlet oxygen quantum yield, and the underlying molecular mechanisms.
Core Structure and Chemical Modifications
The core structure of this compound is a heptacyclic perylenequinone system. This extended π-conjugated system is responsible for its characteristic absorption of visible light. The peripheral functional groups on this core offer multiple sites for chemical modification to modulate its physicochemical and biological properties. Key modification sites include the C4-methoxy group, the C7 and C16 side chains, and the C1- and C2-positions. Modifications have been explored to enhance water solubility, shift the absorption maximum to longer wavelengths for deeper tissue penetration, and improve the singlet oxygen quantum yield.[1]
Structure-Activity Relationship: Quantitative Data
The photodynamic activity of this compound and its derivatives is primarily attributed to their ability to generate cytotoxic singlet oxygen. The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ). The phototoxicity is typically evaluated by measuring the half-maximal inhibitory concentration (IC50) in cancer cell lines following PDT.
Table 1: Phototoxicity (IC50) of this compound and Derivatives in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Light Dose (J/cm²) | Wavelength (nm) | Reference |
| This compound | HeLa | Data not specified | Not specified | Not specified | [2] |
| This compound | Calu | Data not specified | Not specified | Not specified | [2] |
| This compound | K562 | Data not specified | Not specified | Not specified | [2] |
| PENSHB | S180 | Significantly better than HB | Not specified | Not specified | [3] |
Note: Comprehensive comparative IC50 data for a series of this compound derivatives under uniform experimental conditions is limited in the current literature. The provided data is illustrative of the phototoxic potential.
Table 2: Singlet Oxygen Quantum Yields (ΦΔ) of Hypocrellin Derivatives
| Compound | Solvent | ΦΔ | Reference Photosensitizer | Reference |
| Hypocrellin B | Chloroform | 0.54 | - | [4] |
| Tetra-brominated HB | Chloroform | 0.54 | - | [4] |
| EAHB1 | Not specified | 0.08 | Hypocrellin B | [4] |
| EAHB2 | Not specified | 0.45 | Hypocrellin B | [4] |
Note: Data for Hypocrellin B derivatives are presented here as a proxy for understanding the SAR of the hypocrellin class of compounds. EAHB1 and EAHB2 are two hydrophilic derivatives of Hypocrellin B.
The available data suggests that modifications to the Hypocrellin core can significantly impact its photodynamic activity. For instance, the introduction of hydrophilic moieties can improve solubility, which is a crucial factor for clinical applications.[3][4] Bromination of the aromatic core has been shown to enhance red light absorption without compromising the singlet oxygen quantum yield.[4]
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
a. Materials:
-
This compound or its derivatives
-
Cancer cell lines (e.g., HeLa, A549)
-
96-well plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 20% SDS in 50% DMF)
-
Light source with appropriate wavelength and power density
b. Workflow:
Caption: Workflow for determining the cytotoxicity of this compound derivatives using the MTT assay.
c. Detailed Steps:
-
Seed cells at a density of 5,000-10,000 cells/well in a 96-well plate and incubate for 24 hours.
-
Replace the medium with fresh medium containing various concentrations of the this compound derivative.
-
Incubate for a further 24 hours in the dark.
-
Irradiate the cells with a light source (e.g., LED array) at a specific wavelength (typically in the range of 470-650 nm) and light dose.
-
After irradiation, incubate for another 24-48 hours.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
Singlet Oxygen Quantum Yield (ΦΔ) Determination
The chemical trapping method using 1,3-diphenylisobenzofuran (B146845) (DPBF) is a common technique to determine the singlet oxygen quantum yield.
a. Materials:
-
This compound or its derivatives
-
1,3-Diphenylisobenzofuran (DPBF)
-
A reference photosensitizer with a known ΦΔ (e.g., Methylene Blue, Rose Bengal)
-
Spectrophotometer or spectrofluorometer
-
Light source with a specific wavelength
-
Appropriate solvent (e.g., chloroform, DMSO)
b. Workflow:
Caption: Workflow for determining singlet oxygen quantum yield using the DPBF method.
c. Detailed Steps:
-
Prepare solutions of the this compound derivative and the reference photosensitizer in a suitable solvent with matched absorbance at the irradiation wavelength.
-
Prepare a stock solution of DPBF in the same solvent.
-
In a quartz cuvette, mix the photosensitizer solution with the DPBF solution.
-
Irradiate the solution with a monochromatic light source while stirring.
-
Monitor the decrease in the absorbance of DPBF at approximately 415 nm at regular time intervals.
-
The singlet oxygen quantum yield (ΦΔ) is calculated using the following equation: ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (I_abs_ref / I_abs_sample) where ΦΔ is the singlet oxygen quantum yield, k is the slope of the plot of DPBF absorbance versus time, and I_abs is the rate of light absorption.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
a. Materials:
-
This compound or its derivatives
-
Cancer cell lines
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
b. Workflow:
Caption: Workflow for the quantification of apoptosis using Annexin V/PI staining and flow cytometry.
c. Detailed Steps:
-
Treat cells with the this compound derivative and light as described in the cytotoxicity assay.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[5][6][7][8]
Mechanism of Action: Signaling Pathways
This compound-mediated PDT primarily induces apoptosis in cancer cells through the generation of ROS. The accumulation of intracellular ROS triggers a cascade of events, predominantly through the intrinsic (mitochondrial) apoptosis pathway.
Caption: ROS-mediated intrinsic apoptosis pathway induced by this compound PDT.
Upon irradiation, this compound generates high levels of ROS, which leads to oxidative stress. This disrupts the mitochondrial membrane potential, resulting in the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9. Activated caspase-9, in turn, activates executioner caspases like caspase-3, which cleave key cellular substrates such as PARP, ultimately leading to DNA fragmentation and apoptotic cell death.
Conclusion
The structure-activity relationship of this compound is a critical area of research for the development of next-generation photosensitizers. Modifications of the perylenequinone core can significantly influence the compound's photophysical properties, solubility, and photodynamic efficacy. While more systematic studies are needed to provide a complete quantitative SAR, the current body of research indicates that enhancing hydrophilicity and red-light absorption are key strategies for improving the therapeutic potential of this compound derivatives. The detailed experimental protocols and understanding of the apoptotic signaling pathways provided in this guide serve as a valuable resource for researchers in the field of photodynamic therapy.
References
- 1. Relationship between photosensitizing activities and chemical structure of this compound and B [pubmed.ncbi.nlm.nih.gov]
- 2. Hypocrellins as photosensitizers for photodynamic therapy: a screening evaluation and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo antitumor activity of a novel hypocrellin B derivative for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the synthesis of two hydrophilic hypocrellin derivatives with enhanced absorption in the red spectral region and on their photogeneration of O2*- and O2(1(delta)g) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 6. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Shadows: A Technical Guide to the Non-Photoactivated Biological Activity of Hypocrellin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypocrellin A, a perylenequinone pigment isolated from the fungus Shiraia bambusicola, is renowned for its potent photoactivated biological activities. As a photosensitizer, it has been extensively studied in the context of photodynamic therapy (PDT), where upon light irradiation, it generates reactive oxygen species (ROS) that induce cell death in cancerous and microbial cells. However, a growing body of evidence suggests that this compound possesses intrinsic biological activity even in the absence of light. This "dark" activity, though less pronounced than its photodynamic effects, presents a novel avenue for therapeutic exploration.
This technical guide delves into the core of this compound's non-photoactivated biological functions, with a primary focus on its recently elucidated role as an inhibitor of the Fibroblast Growth Factor Receptor 1 (FGFR1) signaling pathway in non-small cell lung cancer (NSCLC). While the majority of literature confirms that this compound exhibits negligible cytotoxicity in the dark across many cell lines, the targeted inhibition of specific signaling cascades represents a significant, light-independent anticancer mechanism. This document provides a comprehensive overview of this mechanism, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate further research and drug development in this intriguing area.
Mechanism of Action: Inhibition of the FGFR1 Signaling Pathway
In the absence of photoactivation, this compound has been demonstrated to exert antitumor effects in non-small cell lung cancer by directly targeting the FGFR1 signaling pathway.[1] This pathway is a critical regulator of cell proliferation, survival, migration, and angiogenesis, and its aberrant activation is implicated in the progression of various cancers, including NSCLC.[2]
This compound has been shown to bind to FGFR1, inhibiting its autophosphorylation and the subsequent phosphorylation of downstream signaling molecules.[1] This targeted inhibition disrupts the entire signaling cascade, leading to a reduction in cell viability, migration, and invasion, and the induction of apoptosis in NSCLC cells.[1] The downstream effects of FGFR1 inhibition by this compound also extend to the STAT3 signaling pathway, a key transducer of oncogenic signals.[1]
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro assays demonstrating the non-photoactivated antitumor effects of this compound on human non-small cell lung cancer (NSCLC) cell lines (H460, PC-9, and H1975). It is important to note that without access to the full-text article by Yang et al. (2022), the specific IC50 values and precise quantitative measures of inhibition are not available in the public domain. The tables below are structured to present such data, which would be populated from the full study.
Table 1: Cell Viability Inhibition of NSCLC Cell Lines by this compound (Dark Incubation)
| Cell Line | This compound Concentration | Incubation Time | % Inhibition of Cell Viability | IC50 Value |
| H460 | Data not available | Data not available | Data not available | Data not available |
| PC-9 | Data not available | Data not available | Data not available | Data not available |
| H1975 | Data not available | Data not available | Data not available | Data not available |
Table 2: Inhibition of Migration and Invasion of NSCLC Cell Lines by this compound (Dark Incubation)
| Cell Line | Assay | This compound Concentration | % Inhibition |
| H460 | Wound Healing (Migration) | Data not available | Data not available |
| H460 | Transwell (Invasion) | Data not available | Data not available |
| PC-9 | Wound Healing (Migration) | Data not available | Data not available |
| PC-9 | Transwell (Invasion) | Data not available | Data not available |
| H1975 | Wound Healing (Migration) | Data not available | Data not available |
| H1975 | Transwell (Invasion) | Data not available | Data not available |
Table 3: Induction of Apoptosis in NSCLC Cell Lines by this compound (Dark Incubation)
| Cell Line | Assay | This compound Concentration | Apoptosis Rate (%) |
| H460 | Hoechst 33258 Staining | Data not available | Data not available |
| H460 | Caspase 3 Activity | Data not available | Data not available |
| PC-9 | Hoechst 33258 Staining | Data not available | Data not available |
| PC-9 | Caspase 3 Activity | Data not available | Data not available |
| H1975 | Hoechst 33258 Staining | Data not available | Data not available |
| H1975 | Caspase 3 Activity | Data not available | Data not available |
Table 4: Inhibition of Protein Phosphorylation by this compound in NSCLC Cells (Dark Incubation)
| Cell Line | Protein | This compound Concentration | % Inhibition of Phosphorylation |
| H460 | p-FGFR1 | Data not available | Data not available |
| H460 | p-STAT3 | Data not available | Data not available |
| PC-9 | p-FGFR1 | Data not available | Data not available |
| PC-9 | p-STAT3 | Data not available | Data not available |
| H1975 | p-FGFR1 | Data not available | Data not available |
| H1975 | p-STAT3 | Data not available | Data not available |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study of this compound's non-photoactivated effects.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of this compound on NSCLC cells.
-
Materials:
-
NSCLC cell lines (H460, PC-9, H1975)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50 µM) in complete medium for 48 hours. Ensure all treatments are performed in the dark to avoid photoactivation.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
-
Wound Healing Assay (Migration Assay)
-
Objective: To assess the effect of this compound on the migratory ability of NSCLC cells.
-
Materials:
-
NSCLC cell lines
-
6-well plates
-
Sterile 200 µL pipette tips
-
Microscope with a camera
-
-
Protocol:
-
Seed cells in 6-well plates and grow to 90-100% confluence.
-
Create a linear scratch (wound) in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh serum-free medium containing different concentrations of this compound.
-
Capture images of the wound at 0 hours and after 24 hours of incubation at 37°C.
-
Measure the width of the wound at different points and calculate the percentage of wound closure.
-
Transwell Cell Invasion Assay
-
Objective: To evaluate the effect of this compound on the invasive potential of NSCLC cells.
-
Materials:
-
NSCLC cell lines
-
Transwell chambers (8 µm pore size) with Matrigel-coated membranes
-
Serum-free medium and medium with 10% FBS
-
Cotton swabs
-
Methanol (B129727) for fixation
-
Crystal violet for staining
-
-
Protocol:
-
Rehydrate the Matrigel-coated inserts with serum-free medium.
-
Seed 5 x 10⁴ cells in the upper chamber of the Transwell insert in serum-free medium containing different concentrations of this compound.
-
Add medium containing 10% FBS to the lower chamber as a chemoattractant.
-
Incubate for 24 hours at 37°C.
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Count the number of invading cells in several random fields under a microscope.
-
Apoptosis Analysis (Hoechst 33258 Staining)
-
Objective: To visualize apoptotic nuclear morphology induced by this compound.
-
Materials:
-
NSCLC cell lines
-
6-well plates with sterile coverslips
-
This compound
-
4% paraformaldehyde in PBS
-
Hoechst 33258 staining solution (10 µg/mL in PBS)
-
Fluorescence microscope
-
-
Protocol:
-
Seed cells on coverslips in 6-well plates and treat with this compound for 48 hours.
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Wash again with PBS and stain with Hoechst 33258 solution for 10 minutes in the dark.
-
Wash with PBS to remove excess stain.
-
Mount the coverslips on glass slides and observe under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.
-
Caspase 3 Activity Assay
-
Objective: To quantify the activity of caspase 3, a key executioner caspase in apoptosis.
-
Materials:
-
NSCLC cell lines
-
This compound
-
Caspase 3 activity assay kit (containing cell lysis buffer, reaction buffer, and caspase 3 substrate Ac-DEVD-pNA)
-
Microplate reader
-
-
Protocol:
-
Treat cells with this compound for 48 hours.
-
Lyse the cells using the provided lysis buffer.
-
Centrifuge the lysate and collect the supernatant.
-
Add the cell lysate to a 96-well plate with the reaction buffer and the caspase 3 substrate.
-
Incubate at 37°C for 2 hours in the dark.
-
Measure the absorbance at 405 nm. The absorbance is proportional to the caspase 3 activity.
-
Surface Plasmon Resonance (SPR)
-
Objective: To measure the binding affinity of this compound to FGFR1.
-
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human FGFR1 protein
-
This compound
-
Running buffer (e.g., HBS-EP+)
-
-
Protocol:
-
Immobilize the recombinant FGFR1 protein on the sensor chip surface using standard amine coupling chemistry.
-
Prepare a series of concentrations of this compound in the running buffer.
-
Inject the this compound solutions over the sensor surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units) over time to obtain sensorgrams for association and dissociation phases.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows discussed in this guide.
Caption: FGFR1 signaling pathway inhibition by this compound.
References
- 1. This compound exerts antitumor effects by inhibiting the FGFR1 signaling pathway in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Fibroblast Growth Factor Receptor 1-4 Genetic Aberrations as Clinically Relevant Biomarkers in Squamous Cell Lung Cancer [frontiersin.org]
Methodological & Application
Application Notes and Protocols for Hypocrellin A Photodynamic Therapy in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photodynamic therapy (PDT) is a non-invasive therapeutic strategy for cancer treatment that utilizes a photosensitizer, light, and molecular oxygen to induce targeted cell death.[1][2] Hypocrellin A, a perylenequinoid pigment isolated from the fungus Shiraia bambusicola, has emerged as a promising photosensitizer due to its high singlet oxygen quantum yield, strong absorption in the red spectral region, and potent anti-cancer properties.[3][4] Upon activation by light of a specific wavelength, this compound generates reactive oxygen species (ROS), which in turn trigger a cascade of cellular events leading to apoptosis and necrosis in cancer cells.[5][6][7] These application notes provide a detailed protocol for the use of this compound in photodynamic therapy for cancer cells, along with a summary of its mechanism of action and relevant experimental data.
Mechanism of Action
This compound-mediated PDT primarily induces cancer cell death through the intrinsic apoptotic pathway. The process is initiated by the generation of ROS upon light activation of the photosensitizer.[3][8] These ROS cause oxidative damage to cellular components, particularly the mitochondria.[3][8] This leads to mitochondrial membrane potential disruption, release of cytochrome c into the cytoplasm, and subsequent activation of a caspase cascade, including caspase-9 and caspase-3, ultimately resulting in apoptotic cell death.[3][8] Key events in this signaling pathway include cell shrinkage, phosphatidylserine (B164497) externalization, and DNA fragmentation.[3][8]
Experimental Protocols
Cell Culture and Reagents
-
Cell Lines: This protocol is applicable to various cancer cell lines. Studies have successfully used human lung adenocarcinoma (A549), human cervical carcinoma (HeLa), and murine sarcoma (S-180) cells, among others.[3][5][9]
-
Culture Medium: Use the appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics as recommended for the specific cell line. For example, A549 cells can be cultured in Dulbecco's Modified Eagle's Medium (DMEM).[3]
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO). Store the stock solution protected from light at -20°C. The final concentration of DMSO in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
Cell Viability Assay: A Cell Counting Kit-8 (CCK-8) or MTT assay can be used to assess cell viability post-PDT.
-
Apoptosis Detection: Apoptosis can be quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit followed by flow cytometry.
In Vitro this compound-PDT Protocol
This protocol outlines the steps for performing this compound-PDT on cancer cells cultured in a 96-well plate format.
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density that allows for logarithmic growth during the experiment (e.g., 5 x 10³ to 1 x 10⁴ cells per well). Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Incubation with this compound: The following day, remove the culture medium and replace it with fresh medium containing various concentrations of this compound. It is crucial to perform a dose-response experiment to determine the optimal concentration for the specific cell line. Based on published studies, a concentration range of 0.01 µM to 10 µM is a good starting point.[1][3] Incubate the cells with this compound for a predetermined period, typically ranging from 4 to 24 hours, in the dark.[3]
-
Washing: After the incubation period, gently wash the cells twice with phosphate-buffered saline (PBS) to remove any unbound this compound.
-
Light Irradiation: Add fresh, serum-free culture medium to each well. Irradiate the cells with a suitable light source. The choice of light source is critical for activating this compound. LED lamps with a wavelength in the range of 470-660 nm are commonly used.[3][4] The light dose (fluence) is another critical parameter that needs to be optimized. A typical light dose can range from 5 to 20 J/cm². The fluence rate should be kept low to avoid hyperthermia.
-
Post-Irradiation Incubation: Following irradiation, return the plate to the incubator and incubate for a further 12 to 24 hours.[3]
-
Assessment of Cell Viability and Apoptosis: After the post-irradiation incubation period, assess cell viability using a CCK-8 or MTT assay according to the manufacturer's instructions. For apoptosis analysis, cells should be harvested, stained with Annexin V-FITC and PI, and analyzed by flow cytometry.
Control Groups
To ensure the observed cytotoxicity is due to the photodynamic effect of this compound, the following control groups should be included in the experiment:
-
Untreated Cells (Control): Cells not treated with this compound or light.
-
Light Only: Cells irradiated with light but not treated with this compound.
-
This compound Only (Dark Toxicity): Cells treated with this compound but not exposed to light.
Data Presentation
The following tables summarize representative quantitative data from studies on this compound-PDT.
Table 1: In Vitro Efficacy of this compound-PDT on A549 Lung Cancer Cells
| This compound Concentration (µmol/L) | Light Dose (J/cm²) | Incubation Time (h) | Post-Irradiation Time (h) | Cell Viability (%) |
| 0.08 | Not specified | 4 | 12 | Significantly decreased |
| 0.08 | Not specified | 4 | 24 | Significantly decreased |
Data adapted from a study on A549 cells, which showed a significant decrease in cell viability with 0.08 µmol/L HA and light treatment.[3]
Table 2: In Vivo Efficacy of Liposomal this compound-PDT on S-180 Sarcoma
| Delivery Vehicle | Time Post-Injection for Irradiation (h) | Outcome |
| Liposomal | 12 | Maximal accumulation in tumor and highest PDT efficacy |
| DMSO-saline | 6 | Maximal accumulation in tumor and maximal PDT efficacy |
Data adapted from a pharmacokinetic study showing that liposomal delivery improved the selective accumulation and PDT efficacy of this compound in tumors.[9]
Visualizations
Signaling Pathway of this compound-PDT
Caption: Signaling pathway of this compound-mediated photodynamic therapy.
Experimental Workflow for In Vitro this compound-PDT
Caption: Experimental workflow for in vitro this compound photodynamic therapy.
References
- 1. Hypocrellin-Mediated PDT: A Systematic Review of Its Efficacy, Applications, and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photodynamic therapy for cancer: role of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-based photodynamic action induces apoptosis in A549 cells through ROS-mediated mitochondrial signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypocrellins as photosensitizers for photodynamic therapy: a screening evaluation and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photodynamic effects of this compound on three human malignant cell lines by inducing apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advancing Photodynamic Therapy with Nano-Conjugated Hypocrellin: Mechanisms and Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advancing Photodynamic Therapy with Nano-Conjugated Hypocrellin: Mechanisms and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-based photodynamic action induces apoptosis in A549 cells through ROS-mediated mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics, tissue distribution and photodynamic therapy efficacy of liposomal-delivered this compound, a potential photosensitizer for tumor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimal Light Wavelength for Hypocrellin A Activation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypocrellin A, a naturally occurring perylenequinone pigment isolated from the fungus Hypocrella bambusae, has garnered significant interest as a potent photosensitizer for photodynamic therapy (PDT).[1][2] Its efficacy in PDT stems from its ability to generate reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), upon activation by light of a specific wavelength.[3][4] This leads to oxidative stress and subsequent cell death in targeted cancer cells and pathogenic microbes.[3][5] The choice of activation wavelength is a critical parameter that influences the therapeutic outcome of this compound-based PDT. This document provides a comprehensive guide to understanding the optimal light wavelength for this compound activation, supported by quantitative data and detailed experimental protocols.
This compound exhibits strong absorption in the visible light spectrum, with characteristic peaks that determine the most effective wavelengths for its photoactivation.[6] While absorption is highest in the blue-green region, longer wavelengths in the red spectrum offer the advantage of deeper tissue penetration, a crucial factor for treating solid tumors.[4][7] Therefore, the selection of an optimal wavelength involves a trade-off between maximizing light absorption by the photosensitizer and achieving sufficient light delivery to the target tissue.
Data Presentation
The following tables summarize the key photophysical and photobiological properties of this compound and its derivatives, providing a basis for selecting the appropriate light source for PDT applications.
Table 1: Photophysical Properties of this compound and Derivatives
| Compound | Absorption Maxima (λmax, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) at specified λ | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent | Reference |
| This compound | ~450-550 | Not specified | ~0.75 | Not specified | [8] |
| Hypocrellin B | 470, 552, 592 | Not specified | 0.54 | CHCl₃ | [1][6] |
| Ethanolaminated HB (HBEA-R1) | Not specified | 6230 at 630 nm | 0.60 | Not specified | [9] |
| Butylaminated HB (HBBA-R2) | Not specified | 6190 at 630 nm | 0.32 | Not specified | [9] |
| 2-(N,N-dimethylamino)-propylamine-HB (HBDP-R1) | Not specified | 4800 at 630 nm | 0.42 | Not specified | [9] |
Table 2: Experimental Conditions for Hypocrellin-mediated Photodynamic Therapy
| Photosensitizer | Cell Line | Light Source | Wavelength (nm) | Light Dose (J/cm²) | Outcome | Reference | |---|---|---|---|---|---| | Hypocrellin B | Human Lung Cancer (A549) | LED | 470 | 5 | Decreased cell viability, increased ROS |[10] | | this compound | HeLa, Calu, K562 | Not specified | Not specified | Not specified | Significant photosensitizing effect |[11] | | this compound | Human Carcinoma Cells | Not specified | Not specified | Not specified | Induction of apoptosis |[2] | | Hypocrellin B | Esophageal Cancer Cells | Not specified | Not specified | Not specified | IC₅₀ of 34.16 ng/mL | | | Hypocrellin B | Lung Cancer (A549) | Not specified | Not specified | Not specified | IC₅₀ of 33.82 ng/mL | |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the efficacy of this compound-mediated PDT.
Protocol 1: In Vitro Phototoxicity Assessment using MTT Assay
Objective: To determine the cytotoxicity of this compound-PDT on a cancer cell line.
Materials:
-
This compound stock solution (in DMSO)
-
Cancer cell line of interest (e.g., A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Light source with specific wavelength (e.g., LED array)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Photosensitizer Incubation: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions to the respective wells. Incubate for a predetermined time (e.g., 4-24 hours) to allow for cellular uptake. Include control wells with medium only (no cells) and cells with medium but no this compound.
-
Washing: After incubation, remove the this compound-containing medium and wash the cells twice with 100 µL of PBS per well.
-
Irradiation: Add 100 µL of fresh, complete culture medium to each well. Expose the plate to a light source of a specific wavelength and light dose. Keep a set of plates with cells and this compound in the dark as a "dark toxicity" control.
-
Post-Irradiation Incubation: Incubate the plates for 24-48 hours.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control cells. Plot cell viability against this compound concentration to determine the IC₅₀ value.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFDA Assay
Objective: To quantify the generation of intracellular ROS following this compound-PDT.
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (in DMSO)
-
Cells treated with this compound and light as described in Protocol 1
-
Phenol (B47542) red-free cell culture medium
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Treatment: Follow steps 1-4 of Protocol 1.
-
DCFH-DA Staining:
-
After irradiation, wash the cells once with PBS.
-
Prepare a 10 µM working solution of DCFH-DA in phenol red-free medium.
-
Add 100 µL of the DCFH-DA solution to each well.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Data Acquisition:
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
-
Data Analysis: Express the ROS levels as a fold increase in fluorescence intensity compared to the control groups (untreated cells, cells treated with this compound alone, and cells exposed to light alone).
Protocol 3: Western Blot Analysis of Caspase-3 Activation
Objective: To detect the cleavage of caspase-3 as an indicator of apoptosis induction by this compound-PDT.
Materials:
-
Cells treated with this compound and light
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against cleaved caspase-3 and total caspase-3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against total caspase-3 or a loading control (e.g., β-actin) to normalize the results.
Mandatory Visualization
Experimental Workflow
References
- 1. EPR studies of trapped singlet oxygen (1O2) generated during photoirradiation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Perylenequinones in photodynamic therapy: cellular versus vascular response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hypocrellin: A Natural Photosensitizer and Nano‐Formulation for Enhanced Molecular Targeting of PDT of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Hypocrellin-Mediated PDT: A Systematic Review of Its Efficacy, Applications, and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Study of Free and Encapsulated Hypocrellin B on Photophysical-Chemical Properties, Cellular Uptake, Subcellular Distribution, and Phototoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hypocrellins as photosensitizers for photodynamic therapy: a screening evaluation and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical assessment of hypocrellin B and hypocrellin B derivatives as sensitizers for photodynamic therapy of cancer: progress update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Toxicity and phototoxicity of this compound on malignant human cell lines, evidence of a synergistic action of photodynamic therapy with Imatinib mesylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial photodynamic therapy with hypocrellin B against SARS-CoV-2 infection? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hypocrellin A-Induced Apoptosis in HeLa Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypocrellin A (HA) is a naturally occurring perylenequinone pigment derived from the fungus Hypocrella bambusae. It is a potent photosensitizer that, upon activation by light, generates reactive oxygen species (ROS), leading to cellular damage and apoptosis. This property makes this compound a promising candidate for photodynamic therapy (PDT) in cancer treatment. These application notes provide detailed protocols and summarize the key findings regarding the use of this compound and its derivatives to induce apoptosis in human cervical adenocarcinoma (HeLa) cells.
Mechanism of Action
The primary mechanism of this compound-induced apoptosis in HeLa cells is through photodynamic therapy. When exposed to a specific wavelength of light, this compound transitions to an excited state and transfers energy to molecular oxygen, generating highly reactive singlet oxygen and other ROS. This surge in intracellular ROS initiates a cascade of events leading to programmed cell death.
The key signaling pathways implicated in this process involve both the mitochondria and the endoplasmic reticulum (ER). The generated ROS can lead to:
-
Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. This is associated with the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.
-
Endoplasmic Reticulum Stress: ROS can also induce ER stress, triggering the unfolded protein response (UPR) and activating caspase-12.
-
Caspase Activation: The release of cytochrome c activates caspase-9, which in turn activates the executioner caspase-3. The ER stress pathway can also lead to the activation of caspase-3. Activated caspase-3 is responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Quantitative Data on Apoptosis Induction
| Photosensitizer | Concentration (µM) | Irradiation Dose (J/cm²) | Apoptosis Rate (%) (Mean ± SD) |
| PS I | 0 | 18 | Control Level |
| PS I | 3.8 | 18 | ~15 ± 2 |
| PS I | 7.6 | 18 | ~25 ± 3 |
| PS I | 15.2 | 18 | ~40 ± 4 |
| PS I | 30.4 | 18 | ~55 ± 5 |
| PS I | 15.2 | 0 | Control Level |
| PS I | 15.2 | 4.5 | ~18 ± 2 |
| PS I | 15.2 | 9 | ~28 ± 3 |
| PS I | 15.2 | 18 | ~40 ± 4 |
| PS I | 15.2 | 36 | ~60 ± 6 |
Data is extrapolated and interpreted from graphical representations in the source literature and should be considered illustrative.
Experimental Protocols
The following are detailed protocols for key experiments to assess this compound-induced apoptosis in HeLa cells.
Cell Culture and Treatment
-
Cell Line: HeLa (human cervical adenocarcinoma) cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Dilute the stock solution in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.
-
Treatment Protocol:
-
Seed HeLa cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for apoptosis and protein analysis).
-
Allow cells to adhere and reach 70-80% confluency.
-
Replace the medium with fresh medium containing the desired concentrations of this compound.
-
Incubate the cells in the dark for a predetermined duration (e.g., 4-24 hours) to allow for cellular uptake of the photosensitizer.
-
Following incubation, expose the cells to a light source with the appropriate wavelength for this compound activation (typically in the visible light spectrum). A control group should be kept in the dark to assess dark toxicity.
-
After irradiation, return the cells to the incubator for a further incubation period (e.g., 24-48 hours) before performing downstream analyses.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound followed by light exposure as described above.
-
After the post-irradiation incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Seed HeLa cells in a 6-well plate and treat with this compound and light.
-
Harvest the cells (including any floating cells in the medium) by trypsinization and wash with ice-cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic signaling pathway.
-
Procedure:
-
Treat HeLa cells with this compound and light in 6-well plates.
-
Lyse the cells in RIPA buffer containing a protease inhibitor cocktail.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved caspase-3, cleaved caspase-9, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
Experimental Workflow
Application Note: Hypocrellin A-Mediated Photodynamic Therapy in A549 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Photodynamic therapy (PDT) is an emerging therapeutic modality for various cancers that utilizes a photosensitizer, light, and molecular oxygen to induce targeted cell death.[1] Hypocrellin A (HA), a perylenequinone pigment derived from the fungus Hypocrella bambusae, is a potent natural photosensitizer.[2] When activated by light of a specific wavelength, HA generates reactive oxygen species (ROS), which can trigger apoptosis and necrosis in malignant cells.[2][3] The human lung adenocarcinoma cell line, A549, is a widely used in vitro model for non-small cell lung cancer. This document provides a detailed experimental protocol for inducing and evaluating the effects of this compound-mediated PDT in A549 cells, focusing on the induction of apoptosis via a ROS-mediated mitochondrial signaling pathway.[4][5]
Materials and Reagents
-
Cell Line: A549 human lung adenocarcinoma cells
-
Photosensitizer: this compound (HA)
-
Cell Culture:
-
Reagents for Assays:
-
Equipment:
Experimental Protocols
Protocol 1: A549 Cell Culture
-
Maintenance: Culture A549 cells in T75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[7]
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.[7]
-
Subculture: When cells reach 70-90% confluency, wash twice with sterile PBS.[7]
-
Detachment: Add 2 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C to detach the cells.[7]
-
Reseeding: Neutralize trypsin with complete medium, centrifuge the cell suspension, and reseed cells into new flasks or plates at the desired density (e.g., 5x10⁵ cells per T75 flask).[7]
Protocol 2: this compound-PDT Procedure
-
Cell Seeding: Seed A549 cells in appropriate multi-well plates (e.g., 96-well for cytotoxicity, 6-well for apoptosis) and allow them to adhere for 24 hours.
-
HA Preparation: Prepare a stock solution of this compound in DMSO. Further dilute with serum-free medium to achieve desired working concentrations (e.g., 0.01 to 1.0 µmol/L).
-
Incubation: Replace the culture medium with the HA-containing medium and incubate for 4 hours in the dark.[6][8] A control group should be incubated with a vehicle (DMSO) solution.
-
Washing: After incubation, remove the HA-containing medium and wash the cells twice with sterile PBS to remove extracellular HA.
-
Irradiation: Add fresh complete medium to the cells. Irradiate the cells using a 470 nm LED lamp for 15 minutes.[6][8] Control groups should include cells treated with HA but no light, and cells with no HA but with light exposure.
-
Post-Irradiation Incubation: Return the plates to the incubator for a specified period (e.g., 12 or 24 hours) before performing downstream assays.[6][8]
Protocol 3: Cytotoxicity Assessment (CCK-8 Assay)
-
Procedure: Following the post-irradiation incubation (e.g., 24 hours), add 10 µL of CCK-8 solution to each well of a 96-well plate.
-
Incubation: Incubate the plate for 1-2 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control group. The half-maximal inhibitory concentration (IC₅₀) can be determined from the dose-response curve.[6]
Protocol 4: Apoptosis Detection (Annexin V-FITC/PI Staining)
-
Cell Collection: After the desired post-PDT incubation period (e.g., 12 or 24 hours), collect both adherent and floating cells.[6]
-
Staining: Resuspend cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. The cell populations can be distinguished as viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[6]
Protocol 5: Intracellular ROS Measurement (DCFH-DA Assay)
-
Loading: After HA incubation and washing (before irradiation), load the cells with 10 µM DCFH-DA in serum-free medium for 20-30 minutes at 37°C.
-
Washing: Wash the cells with PBS to remove excess probe.
-
Irradiation: Add fresh medium and perform the light irradiation step as described in Protocol 2.
-
Measurement: Immediately after irradiation, measure the fluorescence intensity (excitation ~488 nm, emission ~525 nm) using a fluorescence microplate reader or fluorescence microscope.[6] A group pre-treated with the ROS scavenger NAC (2 mmol/L) for 2 hours can be used as a negative control.[6]
Data Presentation
Quantitative Analysis of HA-PDT Efficacy
Summarized data from studies on HA-PDT in A549 cells is presented below.
| Parameter | Condition | Value/Result | Citation |
| IC₅₀ Value | HA-PDT (24h post-irradiation) | ~0.04 µmol/L | [6][8] |
| IC₅₀ Value | Doxorubicin (positive control, 24h) | ~26 µmol/L | [6] |
| Apoptosis Rate | 0.08 µmol/L HA-PDT (12h) | Significant increase vs. control | [6] |
| Apoptosis Rate | 0.08 µmol/L HA-PDT (24h) | Further significant increase | [6] |
| ROS Generation | HA-PDT | Significant increase vs. controls | [6] |
Note: HA treatment without light irradiation shows no significant cytotoxicity.[6][8]
Visualizations: Workflow and Signaling Pathway
Experimental Workflow
The overall experimental procedure for evaluating HA-PDT in A549 cells is outlined below.
Caption: Workflow for this compound-mediated PDT in A549 cells.
Signaling Pathway of HA-PDT Induced Apoptosis
HA-mediated PDT induces apoptosis in A549 cells primarily through the generation of ROS, which triggers the mitochondrial-mediated intrinsic apoptosis pathway.[4][5]
Caption: ROS-mediated mitochondrial signaling pathway in HA-PDT.
References
- 1. Hypocrellin: A Natural Photosensitizer and Nano‐Formulation for Enhanced Molecular Targeting of PDT of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photodynamic effects of this compound on three human malignant cell lines by inducing apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repository.nie.edu.sg [repository.nie.edu.sg]
- 4. hypocrellin-a-based-photodynamic-action-induces-apoptosis-in-a549-cells-through-ros-mediated-mitochondrial-signaling-pathway - Ask this paper | Bohrium [bohrium.com]
- 5. This compound-based photodynamic action induces apoptosis in A549 cells through ROS-mediated mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound-based photodynamic action induces apoptosis in A549 cells through ROS-mediated mitochondrial signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nanopartikel.info [nanopartikel.info]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Nanoparticle-Mediated Delivery of Hypocrellin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypocrellin A (HA), a perylenequinone pigment, is a potent photosensitizer with significant potential in photodynamic therapy (PDT) for various diseases, including cancer.[1][2] Its therapeutic efficacy is, however, limited by its poor water solubility and lack of target specificity.[1][3] Encapsulation of this compound into nanoparticle carriers addresses these limitations by improving its bioavailability, stability, and enabling targeted delivery to diseased tissues, thereby enhancing its therapeutic window and minimizing off-target effects.[4][5][6]
These application notes provide a comprehensive overview and detailed protocols for the preparation, characterization, and evaluation of this compound-loaded nanoparticles. The focus is on poly(lactic-co-glycolic acid) (PLGA)-based nanoparticles, including surface-modified variants for active targeting.
Data Presentation
Table 1: Physicochemical Properties of this compound-Loaded Nanoparticles
| Nanoparticle Formulation | Mean Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading Capacity (%) | Reference |
| HA-PLGA NPs | 92 - 116 | -5.8 | 55.1 - 90.11 | 1.50 - 5.0 | [1][7] |
| TF-HA-CMC-PLGA NPs | 96 - 156 | Not Reported | 88.6 | 1.34 | [1] |
| HB-PLGA NPs with Nano Silver | 135.6 - 828.2 | Negative | 92.9 ± 1.79 | 2.60 ± 0.06 mg/mL | [3] |
| HA-PLGA NPs (Oral Delivery) | Not Reported | Not Reported | 57.5 | 7.0 | [8] |
Note: HB (Hypocrellin B) is a closely related derivative of this compound.
Table 2: In Vitro & In Vivo Efficacy of this compound-Loaded Nanoparticles
| Nanoparticle Formulation | Cell Line | In Vitro Assay | Key Findings | In Vivo Model | Tumor Inhibition Rate | Reference |
| HA-PLGA NPs | A549 | Phototoxicity (MTT Assay) | Significant phototoxicity, reduced dark toxicity | - | - | [7] |
| TF-HA-CMC-PLGA NPs | A549 | Cellular Uptake, ROS Generation | Enhanced cellular uptake and ROS production compared to non-targeted NPs | A549 tumor-bearing mice | 63% | [1][5] |
| HB-PLGA NPs with Nano Silver | A549 | Phototoxicity | Superior phototoxic effect (82.2% at 50 µM) | - | - | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles (HA-PLGA NPs) by Oil-in-Water (O/W) Emulsion Solvent Evaporation
Materials:
-
This compound (HA)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM) or Ethyl Acetate (organic solvent)
-
Poly(vinyl alcohol) (PVA) or other suitable surfactant
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in the organic solvent (e.g., 100 mg PLGA and 5 mg HA in 2 mL DCM).
-
Aqueous Phase Preparation: Prepare an aqueous solution of the surfactant (e.g., 1% w/v PVA in 10 mL deionized water).
-
Emulsification: Add the organic phase to the aqueous phase dropwise while sonicating on an ice bath. The sonication is typically performed at a specific power for a set duration to achieve the desired particle size.
-
Solvent Evaporation: Transfer the resulting emulsion to a larger volume of deionized water and stir for several hours at room temperature to allow for the evaporation of the organic solvent.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Wash the nanoparticle pellet with deionized water multiple times to remove excess surfactant and un-encapsulated drug. This is typically done by repeated cycles of centrifugation and resuspension.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., sucrose (B13894) or trehalose) and freeze-dry to obtain a powder for long-term storage.
Protocol 2: Surface Modification of HA-PLGA NPs with Transferrin (TF-HA-CMC-PLGA NPs)
Materials:
-
HA-CMC-PLGA Nanoparticles (prepared similarly to Protocol 1, with carboxymethyl chitosan (B1678972) incorporated)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Transferrin (TF)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Nanoparticle Activation: Resuspend the HA-CMC-PLGA nanoparticles in a suitable buffer (e.g., 0.1 M MES buffer, pH 6.0). Add EDC and NHS to activate the carboxyl groups on the nanoparticle surface. Incubate for a specific time (e.g., 15-30 minutes) at room temperature.
-
Quenching: Add a quenching agent (e.g., 2-mercaptoethanol) to stop the activation reaction.
-
Purification: Centrifuge the activated nanoparticles to remove excess EDC, NHS, and quenching agent.
-
Conjugation: Resuspend the activated nanoparticles in a conjugation buffer (e.g., PBS, pH 7.4). Add the transferrin solution and incubate for several hours (e.g., 2-4 hours) at room temperature with gentle stirring to allow for the formation of amide bonds between the nanoparticles and transferrin.
-
Washing and Collection: Centrifuge the transferrin-conjugated nanoparticles to remove unconjugated transferrin. Wash the pellet with PBS and resuspend in a suitable buffer for storage or further use.
Protocol 3: Characterization of this compound-Loaded Nanoparticles
1. Particle Size and Zeta Potential:
-
Technique: Dynamic Light Scattering (DLS)
-
Procedure:
-
Resuspend the lyophilized nanoparticles in deionized water or PBS by vortexing.
-
Dilute the suspension to an appropriate concentration.
-
Measure the particle size (hydrodynamic diameter) and zeta potential using a DLS instrument.
-
2. Morphology:
-
Technique: Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM)
-
Procedure:
-
Place a drop of the nanoparticle suspension onto a clean silicon wafer or carbon-coated copper grid.
-
Allow the sample to air-dry completely.
-
For SEM, sputter-coat the sample with a conductive material (e.g., gold).
-
Image the nanoparticles using the respective microscope.
-
3. Encapsulation Efficiency and Drug Loading:
-
Technique: High-Performance Liquid Chromatography (HPLC)
-
Procedure:
-
To determine the total amount of drug, dissolve a known weight of lyophilized nanoparticles in a suitable organic solvent to break the nanoparticles and release the encapsulated drug.
-
To determine the amount of free drug, centrifuge a known amount of the nanoparticle suspension and collect the supernatant.
-
Analyze the drug concentration in both samples using a validated HPLC method with a suitable mobile phase and column for this compound.
-
Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:
-
EE (%) = (Mass of drug in nanoparticles / Total mass of drug used) x 100
-
DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
-
Protocol 4: In Vitro Evaluation of Phototoxicity (MTT Assay)
Materials:
-
Cancer cell line (e.g., A549)
-
Cell culture medium and supplements
-
This compound-loaded nanoparticles
-
Free this compound (as control)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Light source with appropriate wavelength for this compound activation (e.g., 470-580 nm)
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of HA-loaded nanoparticles, free HA, and empty nanoparticles (as a control). Include a set of wells with untreated cells.
-
Incubation: Incubate the cells for a specific period (e.g., 4-24 hours) to allow for nanoparticle uptake.
-
Photodynamic Treatment: Expose one set of plates to the light source for a defined duration, while keeping a duplicate set of plates in the dark to assess dark toxicity.
-
MTT Assay:
-
After irradiation, incubate the cells for a further period (e.g., 24 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the cell viability as a percentage relative to the untreated control cells.
Protocol 5: In Vitro Cellular Uptake by Fluorescence Microscopy
Materials:
-
Cancer cell line
-
This compound-loaded nanoparticles (this compound is intrinsically fluorescent)
-
Fluorescently labeled nanoparticles (if this compound fluorescence is not sufficient)
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere.
-
Treatment: Treat the cells with the fluorescently labeled or HA-loaded nanoparticles at a specific concentration.
-
Incubation: Incubate for various time points to observe the kinetics of uptake.
-
Washing: Wash the cells with PBS to remove non-internalized nanoparticles.
-
Imaging: Visualize the cellular uptake of nanoparticles using a confocal microscope. The red fluorescence of this compound can be used for detection.
-
Image Analysis: Analyze the images to determine the extent and localization of nanoparticle uptake within the cells.
Signaling Pathways and Mechanisms
This compound-PDT Induced Apoptosis via the ROS-Mediated Mitochondrial Pathway
Photodynamic therapy with this compound triggers cell death primarily through the induction of apoptosis.[2][9] Upon light activation, this compound generates reactive oxygen species (ROS), which are the key mediators of its cytotoxic effects.[1][6] The overproduction of ROS leads to oxidative stress and initiates a cascade of events culminating in programmed cell death. A critical target of ROS is the mitochondria, leading to the activation of the intrinsic apoptotic pathway.[2]
Involvement of the JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) signaling pathway is another important route through which this compound can induce apoptosis.[10] ROS generated during PDT can act as upstream activators of the JNK pathway. Activated JNK can then phosphorylate various downstream targets, including proteins of the Bcl-2 family, to promote apoptosis.
Experimental Workflow for Nanoparticle-Mediated this compound Delivery
The overall process of developing and evaluating this compound nanoparticles for photodynamic therapy involves a series of sequential steps, from formulation to in vivo testing.
References
- 1. This compound-based photodynamic action induces apoptosis in A549 cells through ROS-mediated mitochondrial signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modified two-step emulsion solvent evaporation technique for fabricating biodegradable rod-shaped particles in the submicron size range - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-based photodynamic action induces apoptosis in A549 cells through ROS-mediated mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hypocrellin-Mediated PDT: A Systematic Review of Its Efficacy, Applications, and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PLGA Nanoparticles Formed by Single- or Double-emulsion with Vitamin E-TPGS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transferrin-Modified Nanoparticles for Photodynamic Therapy Enhance the Antitumor Efficacy of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Tumor Models in Hypocrellin A Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Hypocrellin A in photodynamic therapy (PDT) for in vivo tumor models. This document is intended to guide researchers in the design and execution of preclinical studies to evaluate the efficacy and mechanisms of this compound-based PDT.
Introduction to this compound in Photodynamic Therapy
This compound, a perylenequinone pigment isolated from the fungus Hypocrella bambusae, is a potent photosensitizer with significant potential in photodynamic therapy[1][2][3]. Its efficacy stems from a high quantum yield of singlet oxygen, a highly reactive species that induces cellular damage upon light activation[1][4]. When administered systemically and exposed to a specific wavelength of light, this compound generates reactive oxygen species (ROS) that lead to tumor cell death through mechanisms such as apoptosis and necrosis[3][5][6][7]. Its hydrophobic nature often necessitates the use of delivery vehicles like liposomes or nanoparticles to improve solubility and tumor targeting[1][2][8][9][10].
In Vivo Tumor Models and Efficacy Data
Several preclinical in vivo models have been successfully employed to investigate the antitumor effects of this compound PDT. The choice of model depends on the research question, tumor type, and desired endpoints.
Summary of In Vivo Studies
| Tumor Model | Animal Strain | Cancer Cell Line | This compound Formulation | Dosage | Light-Drug Interval | Key Findings |
| Sarcoma | Kunming Mice | S-180 | Liposomal HA | 5 mg/kg (i.v.) | 12 hours | Higher tumor retention and greater PDT efficacy compared to DMSO formulation.[1] |
| Sarcoma | Kunming Mice | S-180 | HA in DMSO-saline | 5 mg/kg (i.v.) | 6 hours | Maximal PDT efficacy achieved at the point of highest tumor retention.[1] |
| Sarcoma | Not Specified | S180 | PENSHB (Hypocrellin B derivative) | Not Specified | Not Specified | More than half of the tumor-bearing mice were cured.[11] |
| Lung Cancer | Athymic Nude Mice | A549 | TF-HA-CMC-PLGA NPs | Not Specified | Not Specified | Enhanced antitumor activity with targeted nanoparticle delivery.[2] |
| Breast Cancer | Not Specified | 4T1 | UCNPs@DPB-MnO2 (Hypocrellin B) | Not Specified | Not Specified | Combination of PDT and chemodynamic therapy showed enhanced efficacy.[5] |
| Squamous Cell Carcinoma | Syngeneic Mice | SCCVII | SL052-PLGA-NPs | Not Specified | 4 hours | Longer drug-light interval resulted in higher tumor cure rates.[12] |
Experimental Protocols
The following protocols are generalized from published studies. Researchers should optimize these protocols for their specific experimental setup.
Protocol 1: S-180 Sarcoma Model in Kunming Mice
This protocol is based on the methodology for evaluating liposomal and DMSO-formulated this compound[1].
1. Animal Model and Tumor Inoculation:
- Use male Kunming mice.
- Transplant S-180 sarcoma cells into the hind leg of each mouse.
- Allow tumors to grow to a palpable size before initiating treatment.
2. Photosensitizer Preparation and Administration:
- Liposomal this compound: Prepare a unilamellar liposomal suspension of this compound.
- DMSO-Saline this compound: Solubilize this compound in DMSO and then dilute with saline.
- Administer a single intravenous (i.v.) injection of the this compound formulation at a dose of 5 mg/kg body weight.
3. Photodynamic Therapy (Light Treatment):
- Drug-Light Interval:
- For liposomal formulation, perform light treatment 12 hours post-injection.
- For DMSO-saline formulation, perform light treatment 6 hours post-injection.
- Irradiate the tumor area with a suitable light source. Note: The specific wavelength, power density, and total light dose should be optimized and are critical parameters for efficacy.
4. Evaluation of Tumor Response:
- Monitor tumor volume regularly using calipers.
- Calculate tumor volume regression percentage as a measure of PDT efficacy.
- Observe the animals for any signs of systemic toxicity.
Protocol 2: General Protocol for Nanoparticle-Enhanced this compound PDT
This protocol provides a framework for using nanoparticle-based delivery systems for this compound[2][12].
1. Animal Model and Tumor Inoculation:
- Select an appropriate mouse model (e.g., athymic nude mice for human cell lines).
- Subcutaneously inject cancer cells (e.g., A549) into the flank or other suitable location.
- Allow tumors to reach a predetermined volume (e.g., 200 mm³) before treatment[2].
2. Nanoparticle Formulation and Administration:
- Synthesize and characterize this compound-loaded nanoparticles (e.g., PLGA, liposomes).
- For targeted therapy, conjugate nanoparticles with ligands specific to receptors overexpressed on the tumor cells (e.g., transferrin)[2].
- Administer the nanoparticle suspension via intravenous injection. The dosage should be optimized based on the loading efficiency of the nanoparticles.
3. Photodynamic Therapy (Light Treatment):
- Determine the optimal drug-light interval through biodistribution studies to coincide with peak tumor accumulation of the nanoparticles. Intervals of 4 hours or longer have been shown to be effective[12].
- Irradiate the tumor with light of a wavelength that corresponds to the absorption spectrum of this compound.
4. Post-Treatment Monitoring and Analysis:
- Measure tumor dimensions at regular intervals to monitor growth or regression.
- At the end of the study, euthanize the animals and excise the tumors for histological analysis to assess necrosis and apoptosis.
- Collect major organs to evaluate any potential systemic toxicity.
Mechanism of Action and Signaling Pathways
This compound-mediated PDT primarily induces cell death through the generation of ROS, which triggers a cascade of cellular events leading to apoptosis[3][5][6][7].
Apoptotic Signaling Pathway
The photodynamic action of this compound often leads to mitochondrial dysfunction. This includes the permeabilization of the mitochondrial inner membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-3, a key executioner caspase, which orchestrates the dismantling of the cell, resulting in apoptotic cell death[11].
References
- 1. Pharmacokinetics, tissue distribution and photodynamic therapy efficacy of liposomal-delivered this compound, a potential photosensitizer for tumor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Transferrin-Modified Nanoparticles for Photodynamic Therapy Enhance the Antitumor Efficacy of this compound [frontiersin.org]
- 3. Photodynamic effects of this compound on three human malignant cell lines by inducing apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hypocrellins as photosensitizers for photodynamic therapy: a screening evaluation and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hypocrellin-Mediated PDT: A Systematic Review of Its Efficacy, Applications, and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hypocrellin-Mediated PDT: A Systematic Review of Its Efficacy, Applications, and Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Advancing Photodynamic Therapy with Nano-Conjugated Hypocrellin: Mechanisms and Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advancing Photodynamic Therapy with Nano-Conjugated Hypocrellin: Mechanisms and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo antitumor activity of a novel hypocrellin B derivative for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving the water solubility of Hypocrellin A for experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hypocrellin A. The focus is on addressing common challenges related to its poor water solubility to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous solutions?
This compound is a naturally hydrophobic molecule, which leads to poor solubility in water and aqueous buffers. This intrinsic property often results in aggregation in aqueous media, which can decrease its photosensitizing efficacy.[1] For successful experiments, it is crucial to employ specific solubilization techniques.
Q2: What are the primary methods to improve the water solubility of this compound for experiments?
Several methods can be employed to enhance the water solubility of this compound. The most common and effective approaches include:
-
Co-solvents: Using a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) to initially dissolve this compound before diluting it into an aqueous medium.
-
Formulation into Nanoparticles: Encapsulating this compound into various nanocarriers is a highly effective strategy.[2][3] Common examples include:
-
Cyclodextrin (B1172386) Inclusion Complexes: Forming a complex with cyclodextrins, such as hydroxypropyl-β-cyclodextrin, can significantly improve its water solubility.[7]
-
pH Adjustment: The solubility of this compound can be influenced by the pH of the solution.[8]
-
Use of Surfactants: Certain surfactants can aid in the solubilization of hydrophobic compounds like this compound.[9]
-
Chemical Modification: Creating derivatives of this compound or forming metal ion complexes can increase its aqueous solubility.[3]
Troubleshooting Guides
Issue 1: Precipitation Occurs When Diluting a DMSO Stock Solution of this compound in an Aqueous Buffer.
Possible Cause: The concentration of DMSO in the final aqueous solution is too low to maintain the solubility of this compound, leading to its precipitation. This is a common issue when diluting a concentrated stock of a hydrophobic compound into an aqueous medium.[10]
Solutions:
-
Stepwise Dilution: Avoid a single, large dilution step. Instead, perform a stepwise dilution of the DMSO stock solution into the aqueous buffer to prevent rapid changes in solvent polarity that can cause precipitation.[11]
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is sufficient to maintain solubility, but also compatible with your experimental system. For cell-based assays, the final DMSO concentration should typically be kept below 0.5% to avoid cytotoxicity.[11] A negative control with the same DMSO concentration should always be included in your experiments.[11]
-
Incorporate a Co-solvent or Surfactant: In some cases, adding a co-solvent like PEG400 or a surfactant such as Tween 80 to the final aqueous solution can help to keep the this compound dissolved.[11][12]
-
Consider an Alternative Solubilization Method: If precipitation remains an issue, using a nanoparticle formulation or a cyclodextrin complex may be a more robust approach for your application.
Issue 2: Low Efficacy of this compound in a Photodynamic Therapy (PDT) Experiment.
Possible Cause: Aggregation of this compound in the aqueous experimental medium can significantly reduce its photodynamic activity. The monomeric form of the photosensitizer is more effective.[1]
Solutions:
-
Utilize Liposomal Formulations: Liposomal formulations are effective at monomerizing this compound, which enhances its selective uptake in tumor cells and improves PDT efficacy compared to a DMSO-solubilized suspension.[1][4]
-
Prepare Nanoparticle Suspensions: Encapsulating this compound in nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can improve its dispersibility in water, enhance its photostability, and maintain its ability to generate reactive oxygen species (ROS).[5]
-
Formulate with Cyclodextrins: The inclusion complex of this compound with hydroxypropyl-β-cyclodextrin shows much better water solubility and dissolution properties than the free form, which can lead to improved performance.[7]
Data Presentation
Table 1: Comparison of this compound Delivery Systems
| Delivery System | Key Advantages | Considerations | Reference |
| DMSO-Saline Suspension | Simple to prepare. | Prone to precipitation upon dilution; lower PDT efficacy compared to liposomes. | [4] |
| Liposomal Formulation | Prevents aggregation, enhances monomerization, improves selective tumor uptake and PDT efficacy. | More complex preparation than a simple solution. | [1][4] |
| PLGA Nanoparticles | Can be dispersed in water, enhances photostability, maintains anti-tumor properties and ROS production. | Requires specific nanoparticle fabrication techniques. | [5] |
| Hydroxypropyl-β-cyclodextrin Inclusion Complex | Significantly improves water solubility and dissolution rate. | The stability of the complex can be temperature-dependent. | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes (Based on the Thin-Film Hydration Method)
-
Lipid Film Formation: Dissolve this compound and lipids (e.g., egg phosphatidylcholine) in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by vortexing or gentle agitation. This will form multilamellar vesicles (MLVs).
-
Size Reduction (Optional but Recommended): To obtain unilamellar vesicles of a specific size, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes.
-
Purification: Remove any unencapsulated this compound by methods such as dialysis or size exclusion chromatography.
Protocol 2: Preparation of this compound-Hydroxypropyl-β-cyclodextrin Inclusion Complex (Lyophilization Method)
-
Solution Preparation: Prepare an aqueous solution of hydroxypropyl-β-cyclodextrin.
-
Addition of this compound: Add an excess amount of this compound to the cyclodextrin solution.
-
Equilibration: Stir the mixture at a constant temperature until equilibrium is reached, allowing for the formation of the inclusion complex.
-
Filtration: Remove the undissolved this compound by filtration.
-
Lyophilization: Freeze-dry the resulting solution to obtain the solid inclusion complex powder. This powder can then be readily dissolved in aqueous media for experiments.[7]
Visualizations
Caption: Workflow for preparing liposomal this compound.
Caption: Troubleshooting logic for this compound solubility.
References
- 1. Liposomal Formulations of Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypocrellin: A Natural Photosensitizer and Nano-Formulation for Enhanced Molecular Targeting of PDT of Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hypocrellin: A Natural Photosensitizer and Nano‐Formulation for Enhanced Molecular Targeting of PDT of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, tissue distribution and photodynamic therapy efficacy of liposomal-delivered this compound, a potential photosensitizer for tumor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation and evaluation of this compound loaded poly(lactic-co-glycolic acid) nanoparticles for photodynamic therapy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Comparative Study of Free and Encapsulated Hypocrellin B on Photophysical-Chemical Properties, Cellular Uptake, Subcellular Distribution, and Phototoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation and characterization of the inclusion complex of this compound with hydroxypropyl-β-cyclodextrin | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. Novel surfactant-like hypocrellin derivatives to achieve simultaneous drug delivery in blood plasma and cell uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. alsiano.com [alsiano.com]
Technical Support Center: Minimizing Hypocrellin A Photodegradation in Experimental Settings
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the photodegradation of Hypocrellin A during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its photodegradation a concern?
A1: this compound is a naturally occurring perylenequinone pigment with potent photosensitizing properties. It is widely used in photodynamic therapy (PDT) research due to its high quantum yield of singlet oxygen, a reactive oxygen species that can induce cell death in cancerous tissues. However, this compound is susceptible to degradation upon exposure to light, a process known as photodegradation or photobleaching. This degradation can lead to a loss of its photosensitizing activity, resulting in inaccurate and irreproducible experimental outcomes. Therefore, minimizing photodegradation is crucial for obtaining reliable data in studies involving this compound.
Q2: What are the main factors that influence the photodegradation of this compound?
A2: The primary factors influencing this compound photodegradation include:
-
Light Exposure: The intensity and duration of light exposure are directly proportional to the extent of degradation.
-
Solvent Polarity: The choice of solvent can significantly impact the stability of this compound.[1]
-
pH of the Solution: The pH of the experimental medium can affect the rate of photo-oxidation.[2]
-
Presence of Oxygen: As a photosensitizer, this compound's photodegradation is often mediated by singlet oxygen, making the presence of dissolved oxygen a critical factor.[2]
-
Temperature: While light is the primary driver, elevated temperatures can potentially accelerate chemical degradation processes.
Q3: What are the known degradation products of this compound?
A3: The photo-oxidation of this compound proceeds through a mechanism involving singlet oxygen.[2] The excited this compound molecule reacts with singlet oxygen to form an unstable endoperoxide intermediate. This intermediate then rearranges to form a dioxetane, which ultimately cleaves to yield a di-alpha-naphthoquinone as the final product.[2]
Q4: Are there any chemical stabilizers that can reduce this compound photodegradation?
A4: The use of antioxidants has been shown to be effective in stabilizing other photosensitive molecules and may be applicable to this compound.[3] Antioxidants can quench reactive oxygen species, thereby inhibiting the photo-oxidative degradation pathway. While specific studies on the effect of antioxidants on this compound are limited, exploring the addition of common antioxidants like Vitamin E (alpha-tocopherol) or Vitamin C (ascorbic acid) in your experimental setup could be a viable strategy. It is recommended to perform pilot studies to determine the optimal concentration and compatibility of any potential stabilizer with your experimental system.
Q5: How can I accurately measure the photodegradation of this compound?
A5: The most common methods for quantifying this compound photodegradation are:
-
UV-Vis Spectrophotometry: This technique measures the change in absorbance of the this compound solution at its maximum absorption wavelength (around 470 nm) over time upon light exposure.[4] A decrease in absorbance indicates degradation.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the remaining intact this compound from its degradation products. This method provides more detailed information about the degradation process.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| High variability in experimental results | Inconsistent photodegradation of this compound between samples. | 1. Standardize Light Conditions: Ensure all samples are exposed to the same light source, intensity, and duration. Use a calibrated light source and a photometer to monitor light intensity. 2. Control Temperature: Use a temperature-controlled environment for your experiments. 3. Use Freshly Prepared Solutions: Prepare this compound solutions immediately before use to minimize degradation during storage. |
| Loss of this compound activity over time | Significant photodegradation during the experiment. | 1. Minimize Light Exposure: Work in a dimly lit room or use amber-colored labware to protect the solution from ambient light. Cover samples with aluminum foil when not being actively irradiated. 2. Optimize Solvent Choice: If your experimental conditions allow, consider using a less polar solvent, as this compound has shown slightly higher stability in ethanol (B145695) compared to DMSO.[1] 3. Degas Solvents: To reduce the amount of dissolved oxygen, consider degassing your solvents before preparing the this compound solution. |
| Unexpected peaks in analytical measurements (e.g., HPLC, Mass Spec) | Formation of degradation products. | 1. Run a Dark Control: Always include a control sample that is prepared and handled identically to the experimental samples but is kept in complete darkness. This will help you differentiate between photodegradation and other forms of degradation. 2. Characterize Degradation Products: If feasible, use techniques like mass spectrometry to identify the structure of the degradation products, which can confirm the degradation pathway. |
Quantitative Data on this compound Photodegradation
The following table summarizes the available quantitative data on the photodegradation of this compound in different solvents. Further research is needed to expand this dataset to include a wider range of experimental conditions.
| Solvent | Light Exposure Duration (hours) | Degradation (%) | Reference |
| Ethanol | 5 | 12 ± 0.7 | [1] |
| DMSO | 5 | 17 ± 0.4 | [1] |
Experimental Protocols
Protocol 1: Spectrophotometric Analysis of this compound Photodegradation
Objective: To quantify the photodegradation of this compound by measuring the change in its absorbance over time upon light exposure.
Materials:
-
This compound
-
Selected solvent (e.g., DMSO, ethanol)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Calibrated light source (e.g., xenon lamp with appropriate filters)
-
Photometer
-
Stir plate and stir bars
-
Aluminum foil
Methodology:
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in the chosen solvent.
-
Preparation of Working Solutions: Dilute the stock solution to a working concentration that gives an initial absorbance reading between 0.8 and 1.2 at the maximum absorption wavelength (λmax ≈ 470 nm).
-
Dark Control: Prepare an identical working solution to serve as the dark control. Wrap the cuvette containing this solution completely in aluminum foil.
-
Initial Absorbance Measurement (T=0): Measure the absorbance spectrum of the experimental and dark control solutions before light exposure.
-
Light Exposure: Place the unwrapped experimental cuvette under the calibrated light source. If necessary, use a stir plate to ensure homogenous irradiation. Place the dark control cuvette alongside the experimental cuvette, ensuring it remains covered.
-
Time-Point Measurements: At predetermined time intervals (e.g., every 30 minutes), briefly interrupt the light exposure and measure the absorbance of both the experimental and dark control solutions at λmax.
-
Data Analysis:
-
Correct the absorbance of the experimental sample at each time point by subtracting any change observed in the dark control.
-
Calculate the percentage of remaining this compound at each time point using the formula: % Remaining = (Absorbance at time t / Initial Absorbance) * 100
-
Plot the percentage of remaining this compound against time to visualize the degradation kinetics.
-
Protocol 2: HPLC Analysis of this compound and its Degradation Products
Objective: To separate and quantify intact this compound and its photodegradation products using reverse-phase HPLC.
Materials:
-
This compound
-
HPLC-grade solvents for mobile phase (e.g., acetonitrile, water, formic acid)
-
HPLC system with a UV or photodiode array (PDA) detector
-
C18 analytical column
-
Autosampler vials (amber-colored recommended)
-
Light exposure setup as in Protocol 1
Methodology:
-
Method Development (if necessary): Develop an HPLC method that provides good separation between the this compound peak and any potential degradation product peaks.
-
Sample Preparation: Prepare your this compound solutions and expose them to light as described in Protocol 1. At each time point, collect an aliquot of the experimental and dark control solutions and transfer them to amber autosampler vials.
-
HPLC Analysis: Inject the samples onto the HPLC system.
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time (determined by injecting a standard).
-
Integrate the peak area of this compound for each sample.
-
Calculate the percentage of remaining this compound at each time point using the formula: % Remaining = (Peak Area at time t / Initial Peak Area) * 100
-
Monitor the appearance and growth of new peaks, which represent the degradation products.
-
Visualizations
Caption: Photo-oxidation pathway of this compound.
Caption: Workflow for assessing this compound photodegradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Photosensitization with anticancer agents. 16. The photo-oxidation of this compound. A mechanism study using 18O labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Study of Free and Encapsulated Hypocrellin B on Photophysical-Chemical Properties, Cellular Uptake, Subcellular Distribution, and Phototoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Light Dosage for Hypocrellin A Photodynamic Therapy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing light dosage for Hypocrellin A (HA) photodynamic therapy (PDT). It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and key data summaries to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this compound photodynamic therapy?
A1: this compound (HA) PDT is a minimally invasive therapeutic modality that involves three essential components: the photosensitizer (this compound), a specific wavelength of light, and molecular oxygen.[1][2] Upon activation by light, HA transitions to an excited state.[3][4] It can then follow two primary pathways to generate cytotoxic reactive oxygen species (ROS) that damage target cells.[1][3]
-
Type I Reaction: The excited HA interacts directly with surrounding biomolecules through electron or hydrogen transfer, producing superoxide (B77818) anions, hydroxyl radicals, and hydrogen peroxide.[1][3] This pathway may be more prevalent in hypoxic (low oxygen) conditions.[1]
-
Type II Reaction: The excited HA transfers its energy to molecular oxygen (O₂), generating highly reactive singlet oxygen (¹O₂).[1][3] This is generally considered the dominant mechanism in oxygen-rich environments.[1]
These ROS cause oxidative damage to cellular components like membranes, proteins, and DNA, ultimately leading to cell death through apoptosis and/or necrosis.[1][3][5]
Q2: What is the optimal wavelength of light to activate this compound?
A2: this compound has strong absorption in the visible light spectrum, with characteristic peaks typically between 450 and 550 nm.[6] One of the strongest absorption peaks is around 465-470 nm, making blue light sources at this wavelength highly effective for activation.[7][8][9] HA also has absorption peaks at higher wavelengths, and red light (e.g., 630 nm) has been used in some studies.[1] The ideal wavelength should align with a peak in HA's absorption spectrum while also considering the desired tissue penetration depth, as longer wavelengths (red light) penetrate deeper into tissues than shorter wavelengths (blue light).[10]
Q3: What are typical light doses (fluence) used in HA-PDT experiments?
A3: The optimal light dose, or fluence (measured in Joules per square centimeter, J/cm²), is a critical parameter that must be determined empirically for each experimental setup. It depends on the cell type, HA concentration, and the light source's power density (mW/cm²). Studies have reported a wide range of fluences, from 10 J/cm² to 100 J/cm².[6][11] For instance, one study on keloid fibroblasts used a dose of 3 J/cm².[12] It is crucial to perform a dose-response study to find the optimal balance that maximizes target cell killing while minimizing damage to surrounding healthy tissue.
Q4: How does the timing between drug administration and light exposure (Drug-Light Interval) affect outcomes?
A4: The drug-light interval (DLI) is crucial for therapeutic efficacy as it determines the concentration of the photosensitizer within the target tissue at the time of irradiation. The optimal DLI depends on the pharmacokinetics of the HA formulation. For liposomal HA formulations, maximal accumulation in tumors has been observed at 12 hours post-injection, which correlated with the highest PDT efficacy.[13] For HA in a DMSO-saline solution, the peak was earlier, at 6 hours post-injection.[13] Shorter DLIs (e.g., 1 hour) may primarily target the tumor vasculature, while longer DLIs allow for more accumulation within the tumor cells themselves.[11]
Q5: What are the primary cellular death pathways induced by HA-PDT?
A5: HA-PDT predominantly induces apoptosis (programmed cell death).[5][14][15] The process is often initiated by ROS-mediated damage to the mitochondria.[9][14] This leads to a loss of mitochondrial membrane potential, the release of cytochrome c into the cytoplasm, and the subsequent activation of a caspase cascade (including caspase-9 and caspase-3), which executes the apoptotic program.[5][14][16] Key features of apoptosis observed after HA-PDT include cell shrinkage, DNA fragmentation, and the externalization of phosphatidylserine (B164497) on the cell membrane.[5][14]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no cytotoxicity observed after PDT. | 1. Suboptimal Light Dose: The light fluence (J/cm²) or fluence rate (mW/cm²) may be too low. | 1. Perform a light dose-response curve. Increase the irradiation time or the power density of the light source. |
| 2. Incorrect Wavelength: The light source wavelength does not match the absorption peak of this compound. | 2. Verify the emission spectrum of your light source. Use a source that matches an HA absorption peak (e.g., ~470 nm or ~586 nm).[9] | |
| 3. Low HA Concentration/Uptake: Insufficient concentration of HA or inadequate incubation time for cellular uptake. | 3. Increase HA concentration or extend the incubation period. Confirm cellular uptake using fluorescence microscopy.[9] | |
| 4. HA Instability/Solubility: HA has poor water solubility and may precipitate out of solution.[3][8] | 4. Use a suitable solvent like DMSO for stock solutions and ensure final concentration in media does not cause precipitation. Consider using nanoparticle or liposomal formulations to improve solubility and delivery.[8][13] | |
| 5. Oxygen Depletion: PDT consumes oxygen rapidly. Hypoxic conditions within the sample can reduce efficacy, especially for the Type II mechanism.[17] | 5. Ensure adequate oxygenation during irradiation. For in vivo studies or thick tissue samples, consider using light fractionation (dividing the light dose with a dark interval in between) to allow for tissue reoxygenation.[2][17] | |
| High dark toxicity (cell death with HA alone, without light). | 1. High HA Concentration: The concentration of this compound is too high, causing toxicity independent of light activation. | 1. Perform a dose-response experiment for HA in the dark to determine the maximum non-toxic concentration. |
| 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve HA is too high in the final culture medium. | 2. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5% for DMSO). | |
| 3. Contamination: The HA stock or culture media may be contaminated. | 3. Use sterile techniques and check reagents for contamination. | |
| Inconsistent or variable results between experiments. | 1. Fluctuations in Light Source Output: The power output of the lamp or laser may not be stable. | 1. Measure the power density (mW/cm²) of your light source before each experiment using a power meter. |
| 2. Inconsistent Cell Conditions: Variations in cell confluency, passage number, or metabolic state. | 2. Standardize cell culture conditions. Use cells within a consistent passage number range and seed them to reach a specific confluency for experiments. | |
| 3. Photosensitizer Photobleaching: High light intensity can cause the HA to degrade, reducing ROS production over time. | 3. Check for photobleaching by measuring HA fluorescence or absorbance after irradiation. If significant, consider using a lower fluence rate for a longer duration to deliver the same total fluence. |
Data Presentation: Experimental Parameters
The efficacy of this compound PDT is highly dependent on several key parameters. The following tables summarize values reported in various preclinical studies.
Table 1: this compound Concentrations and Light Source Parameters
| Photosensitizer | Target Cells/Model | Concentration | Light Source | Wavelength (nm) | Fluence (J/cm²) / Power Density (mW/cm²) | Reference |
| This compound (HA) | Candida albicans | 1.0 µg/mL | - | - | - | [18] |
| This compound (HA) | A549 Lung Cancer Cells | 0.08 µmol/L | LED | 470 | - | [14] |
| This compound (HA) | A549 Tumor-bearing Mice | ~0.05 µM (equivalent) | LED | 470 | 90 mW/cm² (for 30 min) | [8] |
| Hypocrellin B (HB) | Keloid Fibroblasts | - | LED | Yellow | 3 J/cm² / 4 mW/cm² | [12] |
| Hypocrellin B (HB) | Human Bladder Tumor Model | - | - | - | 12 J/cm² and 100 J/cm² | [11] |
Table 2: Photophysical Properties of Hypocrellins
| Property | Value | Significance | Reference |
| Absorption Peaks (HA) | ~465, 534, 586 nm | Determines the optimal light wavelength for activation. | [9] |
| Singlet Oxygen Quantum Yield | ~0.7 - 0.8 | High yield indicates efficient production of cytotoxic singlet oxygen, a key component of Type II PDT. | [6] |
| Solubility | Poor in water | A major challenge for clinical translation; necessitates delivery vehicles like liposomes or nanoparticles. | [3][8] |
Experimental Protocols
Protocol 1: General In Vitro HA-PDT Cytotoxicity Assay
-
Cell Seeding: Plate cells (e.g., A549, HeLa) in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
Photosensitizer Incubation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution to the desired final concentrations in a complete cell culture medium. Remove the old medium from the cells and add the HA-containing medium.
-
Dark Incubation: Incubate the cells with HA for a predetermined period (e.g., 4-12 hours) in the dark to allow for cellular uptake.
-
Wash: After incubation, remove the HA-containing medium and wash the cells twice with phosphate-buffered saline (PBS) to remove extracellular photosensitizer.
-
Irradiation: Add fresh, phenol (B47542) red-free medium to the cells. Expose the designated wells to a light source (e.g., a 470 nm LED array) for a calculated time to deliver the desired light dose (fluence). Keep a "dark toxicity" control plate covered in aluminum foil.
-
Post-Irradiation Incubation: Return the plates to the incubator for 24-48 hours.
-
Viability Assessment: Measure cell viability using a standard method such as the MTT assay or a live/dead cell staining kit. Calculate the percentage of cell viability relative to untreated controls.
Protocol 2: Detection of Intracellular Reactive Oxygen Species (ROS)
-
Cell Preparation: Seed cells on glass-bottom dishes suitable for microscopy.
-
PDT Treatment: Treat the cells with HA and light as described in Protocol 1.
-
ROS Probe Incubation: After irradiation, wash the cells with PBS and incubate them with an ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), according to the manufacturer's instructions. DCFH-DA is non-fluorescent until it is oxidized by ROS within the cell, at which point it becomes highly fluorescent.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microscope or a flow cytometer. An increase in fluorescence intensity in the PDT-treated group compared to controls indicates ROS production.[18]
Protocol 3: Assessment of Apoptosis via Annexin V/Propidium Iodide (PI) Staining
-
Cell Collection: Following PDT treatment and post-irradiation incubation (e.g., 12-24 hours), collect both adherent and floating cells.
-
Staining: Wash the collected cells with cold PBS. Resuspend the cells in Annexin V binding buffer.
-
Add Dyes: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative (due to phosphatidylserine externalization).
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Signaling and Experimental Workflows
Caption: Mechanism of this compound Photodynamic Therapy.
Caption: ROS-mediated mitochondrial apoptotic pathway in HA-PDT.
Caption: Standard workflow for an in vitro HA-PDT experiment.
References
- 1. Hypocrellin-Mediated PDT: A Systematic Review of Its Efficacy, Applications, and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. dovepress.com [dovepress.com]
- 4. Advancing Photodynamic Therapy with Nano-Conjugated Hypocrellin: Mechanisms and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.nie.edu.sg [repository.nie.edu.sg]
- 6. mdpi.com [mdpi.com]
- 7. Hypocrellin: A Natural Photosensitizer and Nano‐Formulation for Enhanced Molecular Targeting of PDT of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Transferrin-Modified Nanoparticles for Photodynamic Therapy Enhance the Antitumor Efficacy of this compound [frontiersin.org]
- 9. This compound-based photodynamic action induces apoptosis in A549 cells through ROS-mediated mitochondrial signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hypocrellins as photosensitizers for photodynamic therapy: a screening evaluation and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of Hypocrellin B in a human bladder tumor model in experimental photodynamic therapy: biodistribution, light dose and drug-light interval effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of Photodynamic Therapy Using Yellow LED-light with Concomitant Hypocrellin B on Apoptotic Signaling in Keloid Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics, tissue distribution and photodynamic therapy efficacy of liposomal-delivered this compound, a potential photosensitizer for tumor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound-based photodynamic action induces apoptosis in A549 cells through ROS-mediated mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Photodynamic effects of this compound on three human malignant cell lines by inducing apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro and in vivo antitumor activity of a novel hypocrellin B derivative for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Photodynamic Antifungal Activity of this compound Against Candida albicans [frontiersin.org]
Technical Support Center: Synthesis and Stabilization of Hypocrellin A Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of stable Hypocrellin A (HA) derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chemical synthesis of this compound and its derivatives?
A1: The primary challenges in the chemical synthesis of this compound and its derivatives stem from its complex molecular structure. Key difficulties include:
-
Complex Core Structure: The extended, conjugated pentacyclic perylenequinone core of this compound is inherently difficult to construct, often requiring multi-step reaction sequences.[1][2]
-
Low Reaction Yields: Total synthesis of molecules with similar structures has resulted in very low overall yields, sometimes as low as 5.2-5.3%.[1] This makes the process inefficient and costly for large-scale production.[1]
-
Stereochemistry Control: The presence of multiple stereocenters and the potential for atropisomerism add layers of complexity to achieving the desired stereoisomer with high purity.[3]
-
Side Reactions: The synthesis process can be plagued by unwanted side reactions, such as decarboxylation, which can significantly reduce the yield of the desired product.[3]
Q2: Why is the poor solubility of this compound derivatives a significant issue?
A2: The poor water solubility of this compound and many of its derivatives is a major obstacle for their practical application, particularly in photodynamic therapy (PDT).[1][4][5] This is due to:
-
Hydrophobic Nature: The large, nonpolar perylenequinone structure leads to low solubility in aqueous solutions, causing the molecules to aggregate in blood plasma.[4]
-
Formulation Difficulties: Their hydrophobicity makes it challenging to develop effective pharmaceutical formulations for intravenous administration.[4]
-
Reduced Bioavailability: Aggregation can lead to rapid clearance from the circulatory system and nonspecific distribution, limiting the amount of the photosensitizer that reaches the target tumor tissue.[4]
-
Decreased Photodynamic Activity: While chemical modifications can improve solubility, they sometimes lead to a significant decrease in photodynamic efficacy in vitro, possibly due to lower cellular absorption.[4]
Q3: How can the absorption spectrum of this compound derivatives be shifted towards the red region, and why is this important?
A3: Shifting the absorption spectrum of this compound derivatives to the 600-700 nm range (the "phototherapeutic window") is crucial for enhancing their efficacy in PDT.[1][5] This is because longer wavelength light can penetrate deeper into biological tissues.[4] Strategies to achieve this red shift include:
-
Chemical Modification: Introducing amino groups to the Hypocrellin B core has been shown to create derivatives with stronger absorption in the red-light spectrum.[6][7]
-
Derivative Synthesis: Specific derivatives like HBEA-R1, HBBA-R2, and HBDP-R1 have been synthesized to have substantial absorption in the red spectral region.[7]
Q4: What are the main degradation pathways for this compound derivatives, and how can their stability be improved?
A4: this compound and its derivatives are susceptible to both thermal and photodegradation (photobleaching).[1][8]
-
Photobleaching: Upon exposure to light, this compound can be degraded, leading to a decrease in its concentration and, consequently, its photosensitizing activity.[8] The stability against photobleaching can be influenced by the solvent, with higher stability observed in ethanol (B145695) compared to DMSO.[8]
-
Improving Stability: The synthesis of new derivatives is a key strategy to improve stability. For instance, Elsinochrome C, a related perylenequinonoid, has been shown to be more stable to photobleaching than this compound.[8] Additionally, nano-formulations can protect the photosensitizer from degradation and improve its plasma half-life.[9]
Troubleshooting Guides
Problem 1: Low Yield During Synthesis
Symptoms:
-
The final yield of the desired this compound derivative is significantly lower than expected.
-
Multiple side products are observed during reaction monitoring (e.g., by TLC or LC-MS).
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inefficient Coupling Reactions | For Stille coupling reactions, removal of tin byproducts can be problematic on a larger scale. Consider alternative coupling methods or optimize the purification process to efficiently remove these byproducts.[3] |
| Unwanted Decarboxylation | Standard decarboxylation protocols may be ineffective. A palladium-catalyzed decarboxylation protocol has been shown to be more effective for biaryl systems in Hypocrellin synthesis.[3] |
| Suboptimal Reaction Conditions | Systematically screen different reductants, bases, and catalysts to optimize the yield of key reaction steps. For example, using Ag2CO3 under basic conditions improved the yield of a decarboxylation step from 30% to 60%.[3] |
| Poor Mass Recovery During Purification | Generation of enantiopure intermediates may require multiple triturations, leading to poor mass recovery. Explore alternative chiral resolution techniques or crystallization conditions to improve yield.[3] |
Problem 2: Poor Solubility of the Synthesized Derivative
Symptoms:
-
The purified derivative is difficult to dissolve in aqueous buffers.
-
Precipitation or aggregation is observed when preparing solutions for biological assays.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inherent Hydrophobicity | Synthesize derivatives with enhanced hydrophilicity. This can be achieved by introducing polar functional groups, such as amino acids, peptides, or polyethylene (B3416737) glycol (PEG) chains. |
| Aggregation in Solution | Explore the use of nano-formulations, such as liposomes or polymeric nanoparticles, to encapsulate the hydrophobic derivative and improve its dispersion in aqueous media.[4][10] |
| Complexation with Metal Ions | Investigate the formation of complexes with metal ions to improve water solubility. However, be aware that this may impact the photodynamic activity of the derivative.[4] |
Problem 3: Inadequate Photostability of the Derivative
Symptoms:
-
A rapid decrease in the absorbance of the derivative is observed during light exposure.
-
The photosensitizing efficacy diminishes over time during experiments.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Susceptibility to Photobleaching | Modify the chemical structure to enhance photostability. The photobleaching behavior can be influenced by the solvent system; therefore, testing in different solvents is recommended.[8] |
| Generation of Reactive Oxygen Species (ROS) | While ROS generation is the goal of PDT, it can also contribute to the degradation of the photosensitizer itself. Co-formulation with antioxidants that do not interfere with the therapeutic effect could be explored, although this is a complex approach. |
Problem 4: Difficulty in Purification of the Final Product
Symptoms:
-
Co-elution of the desired product with closely related impurities during chromatography.
-
Low recovery of the pure compound after purification steps.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Similar Physicochemical Properties of Analogs | Employ advanced purification techniques like high-speed countercurrent chromatography (HSCCC). The use of a complexing agent, such as cupric chloride, in the mobile phase can modify the partitioning of different Hypocrellin derivatives, leading to better separation.[11] |
| Presence of Aggregates | Aggregates can behave differently during chromatography, leading to broad peaks and poor separation. Optimize buffer conditions (pH, ionic strength) to minimize aggregation before purification.[12] |
| Non-specific Binding to Chromatography Resins | For affinity chromatography, non-specific interactions can lead to the co-elution of impurities. Optimize wash buffers with high salt concentrations or altered pH to disrupt these interactions.[12] |
Experimental Protocols & Data
Table 1: Comparison of Hypocrellin Derivative Properties
| Derivative | Molar Extinction Coefficient at 630 nm (ε630) | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |
| HBEA-R1 (ethanolaminated HB) | 6230 | 0.60 | [7] |
| HBBA-R2 (butylaminated HB) | 6190 | 0.32 | [7] |
| HBDP-R1 [2-(N,N-dimethylamino)-propylamine-HB] | 4800 | 0.42 | [7] |
| Amino-substituted HB derivative 1 | - | 0.72 | [6] |
| Amino-substituted HB derivative 2 | - | 0.64 | [6] |
| EAHB1 | log ε at 650 nm = 3.72 | 0.08 | [13] |
| EAHB2 | log ε at 650 nm = 3.91 | 0.45 | [13] |
Protocol: Purification of Hypocrellins using HSCCC
This protocol is based on the methodology described for the purification of Hypocrellins from Shiraia bambusicola extract.[11]
1. Preparation of the Two-Phase Solvent System:
-
Mix petroleum ether, ethyl acetate, methanol, and water in a volume ratio of 7:3:5.5:4.5.
-
Add cupric chloride to the lower phase to a final concentration of 0.01 mol/L.
-
Adjust the pH of the lower phase to 2.45.
2. HSCCC Operation:
-
Use the upper phase as the stationary phase and the lower phase (containing cupric chloride) as the mobile phase.
-
Employ a continuous separation mode for injecting the crude extract.
3. Sample Loading and Fraction Collection:
-
Dissolve the crude extract in a suitable solvent and inject it into the HSCCC system.
-
Collect fractions as the mobile phase elutes from the column.
-
Monitor the fractions using an appropriate detection method (e.g., UV-Vis spectrophotometry).
4. Isolation and Characterization:
-
Combine the fractions containing the purified Hypocrellin derivatives.
-
Remove the solvent to obtain the isolated compounds.
-
Characterize the purified derivatives using standard analytical techniques (e.g., NMR, MS, HPLC).
Visualizations
Caption: Workflow for the synthesis, purification, and analysis of this compound derivatives.
Caption: Troubleshooting logic for common issues in this compound derivative synthesis.
Caption: Simplified signaling pathway for Hypocrellin-mediated Photodynamic Therapy (PDT).
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Perylenequinone Natural Products: Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advancing Photodynamic Therapy with Nano-Conjugated Hypocrellin: Mechanisms and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and EPR investigations of new aminated hypocrellin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical assessment of hypocrellin B and hypocrellin B derivatives as sensitizers for photodynamic therapy of cancer: progress update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Photophysical Process of Hypocrellin-Based Photodynamic Therapy: An Efficient Antimicrobial Strategy for Overcoming Multidrug Resistance [mdpi.com]
- 10. Hypocrellin: A Natural Photosensitizer and Nano‐Formulation for Enhanced Molecular Targeting of PDT of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Purification of hypocrellins from Shiraia bambusicola by coordinated high-speed countercurrent chromatography using cupric chloride as a complexing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Hypocrellin A Photodynamic Therapy Efficacy
Welcome to the technical support center for Hypocrellin A (HA) photodynamic therapy (PDT). This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of poor tissue penetration of light in HA-PDT experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My this compound PDT protocol is ineffective on deeper tumor models. What is the primary cause?
A1: A significant limitation of this compound is its absorption spectrum, which is primarily in the visible light range (less than 600 nm).[1] This region of the electromagnetic spectrum has limited penetration depth in biological tissues due to scattering and absorption by endogenous chromophores like hemoglobin and melanin (B1238610).[2][3] For deep-seated or larger tumors, insufficient light reaches the photosensitizer, leading to suboptimal activation and reduced therapeutic effect.[4]
Q2: How can I overcome the limited light penetration for activating this compound in deep tissues?
A2: Several advanced strategies can be employed to bypass the shallow penetration of visible light:
-
Wavelength-Shifting Nanotechnologies: Utilize nanoparticles that convert deeply penetrating near-infrared (NIR) light into visible light that can excite this compound.
-
Non-linear Optical Techniques: Employ two-photon excitation (TPE) which uses NIR light to activate this compound.[5]
-
Direct Light Delivery Methods: Deliver light directly to the tumor site using techniques like interstitial photodynamic therapy (IPDT).[6][7]
-
Enhanced Delivery Systems: Improve the delivery of this compound to the target tissue using microneedles or optimized nano-formulations.[8][9]
Q3: What are Upconversion Nanoparticles (UCNPs) and how do they work with this compound?
A3: Upconversion nanoparticles are specialized nanomaterials, often doped with lanthanide elements, that can absorb low-energy near-infrared (NIR) light and convert it into higher-energy visible light through a process called upconversion.[10] For this compound PDT, UCNPs that emit blue light upon NIR excitation (e.g., at 980 nm) can be used.[11][12] The emitted blue light then excites the nearby this compound molecules, triggering the photodynamic effect in deeper tissues where visible light cannot penetrate.[11][12]
Q4: What is Two-Photon Excitation (TPE) and is it suitable for this compound?
A4: Two-photon excitation is a non-linear optical process where a photosensitizer simultaneously absorbs two lower-energy photons (e.g., in the NIR range) to reach the same excited state that would be achieved by absorbing one higher-energy photon (in the visible range).[5][13] This allows for the use of NIR light, which penetrates tissue more deeply.[13] Studies have shown that this compound and B have large two-photon absorption cross-sections, making them suitable candidates for two-photon PDT.[5]
Q5: For which applications are microneedles beneficial in this compound PDT?
A5: Microneedles are particularly useful for dermatological applications of PDT.[14][15] They create microscopic channels in the stratum corneum, the outermost layer of the skin, which is a major barrier to both drug and light penetration.[14][16] This can enhance the delivery of this compound to deeper skin layers and improve the uniformity of light distribution for treating conditions like actinic keratoses or superficial skin cancers.[14][15]
Troubleshooting Guides
Problem: Inconsistent or weak therapeutic effect in deep-seated tumor models.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient light penetration | Implement Interstitial Photodynamic Therapy (IPDT) by inserting optical fibers directly into the tumor mass.[6][7] | Direct light delivery to the target tissue, bypassing superficial layers and ensuring adequate activation of this compound. |
| Light attenuation by tissue | Utilize a this compound-Upconversion Nanoparticle (UCNP) conjugate system and a near-infrared (NIR) light source.[11][12] | NIR light penetrates deeper into the tissue, and the UCNPs locally convert it to visible light to activate the this compound. |
| Suboptimal light parameters | Optimize the light dose and consider a fractionated light delivery schedule (splitting the total light dose with a dark interval in between).[17][18] | A fractionated schedule can allow for tissue reoxygenation, potentially increasing the generation of cytotoxic reactive oxygen species (ROS).[18] |
Problem: Low efficacy of PDT in highly pigmented or vascularized tissues.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Light absorption by melanin and hemoglobin | Shift the excitation wavelength to the NIR region by employing Two-Photon Excitation (TPE) with a suitable laser.[5][13] | NIR light is less absorbed by endogenous chromophores, allowing for deeper and more efficient tissue penetration. |
| Poor photosensitizer bioavailability | Encapsulate this compound in a nano-formulation (e.g., liposomes, PLGA nanoparticles) to improve its solubility and tumor accumulation.[1][9] | Enhanced delivery and retention of this compound in the tumor can compensate for some light attenuation. |
Data Presentation
Table 1: Comparison of Strategies to Enhance Light Penetration in this compound PDT
| Strategy | Principle | Excitation Wavelength | Advantages | Limitations | Primary Application |
| Upconversion Nanoparticles (UCNPs) | NIR light is converted to visible light by UCNPs to excite this compound.[11][12] | ~980 nm NIR | Deep tissue penetration, targeted delivery possible with functionalized UCNPs.[10][11] | Biocompatibility and long-term toxicity of UCNPs need thorough investigation. | Deep-seated solid tumors. |
| Two-Photon Excitation (TPE) | Simultaneous absorption of two NIR photons excites this compound.[5] | ~800 nm NIR | High spatial resolution, reduced photodamage to surrounding tissue.[13] | Requires expensive femtosecond pulsed lasers.[19] | Pre-clinical research, high-precision targeting. |
| Interstitial PDT (IPDT) | Direct delivery of light to the tumor via inserted optical fibers.[6][7] | Visible (this compound absorption) | Bypasses all superficial tissue attenuation, applicable to any photosensitizer.[7] | Invasive procedure, potential for inhomogeneous light distribution.[6] | Large, deep-seated, or surgically inaccessible tumors.[6][7] |
| Microneedles | Creation of microchannels in the skin to enhance photosensitizer and light delivery.[14][15] | Visible (this compound absorption) | Minimally invasive, improves uniformity of treatment in superficial layers.[8][14] | Limited to dermatological applications and shallow depths.[16] | Actinic keratosis, superficial skin cancers. |
Experimental Protocols
Protocol 1: this compound-UCNP Mediated PDT for Deep Tumors
-
Preparation of HA-UCNP Conjugates: Synthesize or procure blue-emitting UCNPs. Conjugate this compound to the surface of the UCNPs using a suitable linker (e.g., encapsulated within a silica (B1680970) shell on the UCNP surface).
-
Characterization: Confirm the successful conjugation and characterize the nanoparticles for size, morphology, and upconversion emission spectrum.
-
In Vitro Studies:
-
Culture cancer cells (e.g., HeLa) to 80% confluency.
-
Incubate the cells with varying concentrations of HA-UCNP conjugates for a predetermined time (e.g., 4-24 hours).
-
Wash the cells to remove non-internalized nanoparticles.
-
Irradiate the cells with a 980 nm NIR laser at a specific power density and for a defined duration.
-
Assess cell viability using an MTT assay 24 hours post-irradiation.
-
-
In Vivo Studies:
-
Establish a deep-seated tumor model in immunocompromised mice.
-
Administer the HA-UCNP conjugates intravenously.
-
After a specific accumulation time (determined by pharmacokinetic studies), irradiate the tumor region with a 980 nm NIR laser.
-
Monitor tumor growth and animal survival over time.
-
Protocol 2: Interstitial Photodynamic Therapy (IPDT) for a Solid Tumor Model
-
Photosensitizer Administration: Administer this compound (solubilized in a suitable vehicle like DMSO or formulated in liposomes) to the tumor-bearing animal via intravenous injection.[20]
-
Incubation Period: Allow for a sufficient drug-light interval for the photosensitizer to accumulate in the tumor tissue (e.g., 6-12 hours, to be optimized).[20]
-
Fiber Insertion: Under anesthesia and image guidance (e.g., ultrasound), insert one or more transparent catheters or needles into the tumor mass.[7][21]
-
Light Delivery: Insert a cylindrical diffusing optical fiber connected to a laser source (at a wavelength corresponding to a this compound absorption peak) into the catheter.
-
Irradiation: Deliver the predetermined light dose to the tumor. If multiple fibers are used, they can be illuminated simultaneously or sequentially.
-
Post-Treatment Monitoring: Monitor the tumor response (e.g., size reduction, necrosis) and the animal's overall health.
Visualizations
References
- 1. Hypocrellin: A Natural Photosensitizer and Nano‐Formulation for Enhanced Molecular Targeting of PDT of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypocrellins as photosensitizers for photodynamic therapy: a screening evaluation and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beyond the Barriers of Light Penetration: Strategies, Perspectives and Possibilities for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photodynamic Therapy for Deep-Seated Tumors | Encyclopedia MDPI [encyclopedia.pub]
- 5. Two-photon excitation studies of hypocrellins for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Perspectives on interstitial photodynamic therapy for malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interstitial Photodynamic Therapy—A Focused Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Transferrin-Modified Nanoparticles for Photodynamic Therapy Enhance the Antitumor Efficacy of this compound [frontiersin.org]
- 10. Upconversion Nanoparticles for Photodynamic Therapy and Other Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A new near infrared photosensitizing nanoplatform containing blue-emitting up-conversion nanoparticles and this compound for photodynamic therapy of cancer cells - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 12. A new near infrared photosensitizing nanoplatform containing blue-emitting up-conversion nanoparticles and this compound for photodynamic therapy of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. spiedigitallibrary.org [spiedigitallibrary.org]
- 14. Effect of Expedited Microneedle-Assisted Photodynamic Therapy for Field Treatment of Actinic Keratoses: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. advdermatology.com [advdermatology.com]
- 16. Revolutionizing Therapeutic Delivery with Microneedle Technology for Tumor Treatment [mdpi.com]
- 17. Optimizing the administrated light dose during 5-ALA-mediated photodynamic therapy: Murine 4T1 breast cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Optimization of Photodynamic Therapy in Dermatology: The Role of Light Fractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Combination of Two Photosensitisers in Anticancer, Antimicrobial and Upconversion Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmacokinetics, tissue distribution and photodynamic therapy efficacy of liposomal-delivered this compound, a potential photosensitizer for tumor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Interstitial photodynamic therapy as salvage treatment for recurrent head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Hypocrellin A Efficacy in Hypoxic Tumors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low efficacy of Hypocrellin A in hypoxic tumor models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound in photodynamic therapy (PDT)?
A1: this compound is a photosensitizer that, upon activation by a specific wavelength of light, generates cytotoxic reactive oxygen species (ROS) through both Type I (electron transfer) and Type II (singlet oxygen) pathways.[1][2][3] This leads to oxidative stress, mitochondrial damage, the release of cytochrome c, and subsequent activation of caspase cascades, ultimately inducing apoptosis in cancer cells.[4][5]
Q2: Why is the efficacy of this compound reduced in hypoxic tumors?
A2: The efficacy of this compound-mediated PDT is highly dependent on the presence of molecular oxygen to produce cytotoxic ROS.[6][7] Hypoxic tumors have a low oxygen concentration, which limits the generation of ROS upon light activation of this compound, thereby reducing its therapeutic effect.[7] Furthermore, the tumor microenvironment in hypoxic regions is often immunosuppressive, which can further hinder treatment outcomes.[8]
Q3: What are the main challenges when using this compound in preclinical models?
A3: Researchers may encounter several challenges, including:
-
Poor water solubility: this compound is hydrophobic, which can lead to aggregation in aqueous solutions and poor bioavailability.[9][10][11]
-
Limited light penetration: The light required to activate this compound may not penetrate deep enough into solid tumors, especially those located far from the surface.[7][12][13]
-
Non-specific distribution: Systemic administration can lead to accumulation in healthy tissues, causing off-target toxicity.[9]
-
Tumor microenvironment barriers: The dense stroma and abnormal vasculature of some tumors can impede drug delivery.[6][14]
Troubleshooting Guides
Issue 1: Low Cellular Uptake of this compound
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor solubility of this compound in culture media or injection vehicle. | 1. Use a suitable solvent such as DMSO or ethanol (B145695) to prepare a stock solution before diluting in media or saline. 2. Incorporate this compound into a delivery vehicle like liposomes or nanoparticles to improve aqueous dispersibility.[10][15] | Increased concentration of soluble this compound available for cellular uptake. |
| Short incubation time. | Increase the incubation time of cells with this compound to allow for sufficient passive diffusion across the cell membrane. | Enhanced intracellular concentration of the photosensitizer. |
| Low expression of target receptors for actively targeted formulations. | If using a targeted delivery system (e.g., transferrin-coated nanoparticles), confirm the expression of the target receptor on your cell line.[10] | Improved uptake in receptor-positive cells. |
Issue 2: Insufficient Tumor Cell Killing After Light Activation
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inadequate light dose or wavelength. | 1. Ensure the light source emits at a wavelength that overlaps with the absorption spectrum of this compound (typically in the red light region).[16] 2. Increase the light fluence (J/cm²) or fluence rate (mW/cm²) to ensure sufficient activation of the photosensitizer. | Enhanced ROS production and subsequent cell death. |
| Limited light penetration into the tumor tissue. | 1. For in vivo studies, consider using near-infrared (NIR) light and a photosensitizer with two-photon absorption properties to increase penetration depth.[7][12] 2. For deep-seated tumors, interstitial fiber optics may be necessary to deliver light directly to the tumor.[17] | Activation of this compound in deeper tumor regions. |
| Severe tumor hypoxia. | 1. Modulate the tumor microenvironment to improve oxygenation, for example, through vascular normalization strategies.[6][18] 2. Combine PDT with therapies that are effective in hypoxic conditions. | Increased oxygen availability for ROS generation, leading to improved PDT efficacy. |
| Drug efflux by cancer cells. | Investigate the expression of drug efflux pumps (e.g., P-glycoprotein) in your cancer cell model. Consider co-administration of an efflux pump inhibitor. | Increased intracellular accumulation of this compound and enhanced phototoxicity. |
Quantitative Data Summary
The following tables provide a summary of experimental parameters that can be used as a starting point for optimizing your experiments.
Table 1: In Vitro Experimental Parameters for this compound PDT
| Cell Line | This compound Concentration | Incubation Time | Light Source | Light Dose | Reference |
| A549 (Human Lung Adenocarcinoma) | 0.08 µmol/L | Not Specified | LED | Not Specified | [4][5] |
| HIC, MGC-803, HeLa | Not Specified | Not Specified | Not Specified | Dose-dependent | [19] |
| EMT6/Ed (Murine Tumor) | Not Specified | Not Specified | Not Specified | Not Specified | [16] |
| MCF-7 (Human Breast Carcinoma) | Not Specified | Not Specified | Not Specified | Not Specified | [11] |
Table 2: In Vivo Experimental Parameters for this compound PDT
| Tumor Model | Animal Model | Drug Formulation | Administration Route | Drug Dose | Light Treatment Time Post-Injection | Reference |
| S-180 Sarcoma | Kunming Mice | Liposomal HA | Intravenous | 5 mg/kg | 12 hours | [15] |
| S-180 Sarcoma | Kunming Mice | HA in DMSO-saline | Intravenous | 5 mg/kg | 6 hours | [15] |
| S180 Tumor | Mice | PENSHB | Not Specified | Not Specified | Not Specified | [20] |
Key Experimental Protocols
In Vitro Photodynamic Therapy Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Photosensitizer Incubation: Prepare a stock solution of this compound in DMSO and dilute it to the desired final concentration in a complete culture medium. Replace the medium in the wells with the this compound-containing medium and incubate for a predetermined period (e.g., 4-24 hours) in the dark.
-
Washing: After incubation, remove the this compound-containing medium and wash the cells twice with phosphate-buffered saline (PBS).
-
Irradiation: Add fresh, phenol (B47542) red-free medium to the wells. Irradiate the cells with a light source of the appropriate wavelength and dose. A corresponding set of plates should be kept in the dark as a control.
-
Post-Irradiation Incubation: Return the plates to the incubator and incubate for 24-48 hours.
-
Viability Assay: Assess cell viability using a standard method such as the MTT assay or a live/dead cell staining kit.
Apoptosis Detection by Annexin V/PI Staining
-
Treatment: Treat cells with this compound and light as described in the in vitro PDT protocol.
-
Cell Harvesting: At the desired time point post-treatment, harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizations
Caption: this compound signaling pathway in PDT.
Caption: General experimental workflow for this compound PDT.
Caption: Troubleshooting decision tree for low this compound efficacy.
References
- 1. mdpi.com [mdpi.com]
- 2. Hypocrellin-Mediated PDT: A Systematic Review of Its Efficacy, Applications, and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound-based photodynamic action induces apoptosis in A549 cells through ROS-mediated mitochondrial signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-based photodynamic action induces apoptosis in A549 cells through ROS-mediated mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tumor vascular microenvironment determines responsiveness to photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in Photodynamic Therapy for Deep-Seated Tumors with the Aid of Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hypoxic stress: obstacles and opportunities for innovative immunotherapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advancing Photodynamic Therapy with Nano-Conjugated Hypocrellin: Mechanisms and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Transferrin-Modified Nanoparticles for Photodynamic Therapy Enhance the Antitumor Efficacy of this compound [frontiersin.org]
- 11. Novel surfactant-like hypocrellin derivatives to achieve simultaneous drug delivery in blood plasma and cell uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Beyond the Barriers of Light Penetration: Strategies, Perspectives and Possibilities for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Photodynamic Therapy to Treat Cancer - NCI [cancer.gov]
- 14. Photodynamic Therapy and the Biophysics of the Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics, tissue distribution and photodynamic therapy efficacy of liposomal-delivered this compound, a potential photosensitizer for tumor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Hypocrellins as photosensitizers for photodynamic therapy: a screening evaluation and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Photodynamic Therapy and Tumor Microenvironment-Targeting Strategies: A Novel Synergy at the Frontier of Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Photodynamic effects of this compound on three human malignant cell lines by inducing apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In vitro and in vivo antitumor activity of a novel hypocrellin B derivative for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
stability issues of Hypocrellin A in different solvents
Welcome to the technical support center for Hypocrellin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various solvents. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to ensure the integrity and efficacy of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for this compound?
A: For long-term storage, this compound powder should be stored at -20°C, where it is stable for at least four years[1]. Once dissolved in a solvent, stock solutions should be aliquoted to prevent repeated freeze-thaw cycles and stored at -80°C for up to one year or at -20°C for one month[2][3]. Always protect from light[3].
Q2: In which solvents is this compound soluble?
A: this compound is a hydrophobic molecule with poor water solubility[4][5]. It is soluble in several organic solvents. For detailed solubility information, please refer to Table 1.
Q3: How does the choice of solvent affect the stability of this compound?
A: The solvent environment significantly impacts this compound's stability, primarily its photostability. Studies have shown that this compound is more photostable in ethanol (B145695) compared to dimethyl sulfoxide (B87167) (DMSO)[6]. The polarity of the solvent can influence photobleaching processes[6].
Q4: What is photobleaching and how does it affect this compound?
A: Photobleaching is the photochemical destruction of a fluorophore or photosensitizer upon exposure to light. For this compound, this process leads to a decrease in its absorbance and photosensitizing efficiency[6]. This degradation is particularly relevant in oxygen-rich systems and can affect the long-term efficacy of photodynamic therapy (PDT) applications[7]. The process is mainly a self-sensitized photooxidation, requiring the sensitizer, light, and oxygen[8].
Q5: My this compound is aggregating in an aqueous solution. Why is this happening and how can I prevent it?
A: Due to its hydrophobic nature and large π-conjugated planar structure, this compound is prone to aggregation in aqueous solutions through π–π stacking and hydrophobic interactions[5][9]. This aggregation can quench the excited state and lead to poor singlet oxygen generation, reducing its effectiveness in PDT[9]. To prevent aggregation, researchers often use nano-formulations, such as encapsulation in liposomes or nanoparticles, which improve stability and water solubility[4][5]. Host-guest complexation with metallacages has also been shown to prevent self-aggregation[9][10].
Q6: How does pH affect the stability of this compound?
A: The pH of the solvent environment significantly influences the spectral characteristics of this compound[7]. It has been shown to be stable in acidic conditions[11]. Changes in pH can alter the ionization state of the molecule, potentially affecting its solubility, aggregation, and interaction with other molecules.
Troubleshooting Guide
Q: My this compound solution has changed color/appears to have degraded. What should I do?
A: A color change or decrease in absorbance is a primary indicator of degradation, likely due to photobleaching[6].
-
Verify Light Protection: Ensure your solution has been consistently protected from light during storage and handling.
-
Check Solvent: this compound exhibits higher photostability in ethanol than in DMSO[6]. If your protocol allows, consider using ethanol.
-
Prepare Fresh Solution: It is best practice to prepare fresh working solutions for experiments, especially for in vivo studies[3]. If you are using a stock solution, ensure it has been stored correctly at -80°C and that you are using a fresh aliquot[2].
Q: I am observing lower than expected efficacy in my photodynamic therapy (PDT) experiment. Could this be a stability issue?
A: Yes, reduced efficacy is a common consequence of this compound degradation.
-
Aggregation: If you are working in an aqueous medium, aggregation may be quenching the photosensitizing activity[9]. Consider using a nano-formulation or a co-solvent system to improve solubility and prevent aggregation[4].
-
Photobleaching: The therapeutic effect of this compound depends on its ability to produce reactive oxygen species (ROS) upon light irradiation[7]. If the compound has been exposed to light, it may have photobleached, reducing its ability to generate ROS. Use a fresh, light-protected solution.
-
Solvent Interaction: DMSO, while a common solvent, can sometimes interact with target proteins or affect cellular signaling, which could indirectly influence experimental outcomes[12][13]. Ensure your controls account for any solvent-specific effects.
Q: My this compound precipitated out of solution after dilution. How can I resolve this?
A: Precipitation upon dilution into an aqueous buffer is common due to the low water solubility of this compound[5].
-
Use a Surfactant or Co-solvent: Incorporating a biocompatible surfactant or using a co-solvent system (e.g., DMSO/saline) can help maintain solubility[14].
-
Nano-encapsulation: For in vivo or cell-based assays, using a liposomal or nanoparticle formulation of this compound is a highly effective strategy to enhance solubility and stability in aqueous environments[4][5].
-
Sonication/Heating: In some preparation protocols, gentle heating and/or sonication can aid in the dissolution of precipitates, but care must be taken not to thermally degrade the compound[3].
Data Presentation: Solubility and Stability
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
|---|---|---|
| DMSO | 3 mg/mL - 25 mg/mL | [1][2] |
| DMF | 2 mg/mL | [1] |
| Ethanol | 0.3 mg/mL | [1] |
| Water | Insoluble |[2] |
Table 2: Photostability of this compound in Different Solvents
| Solvent | Condition | Result | Reference |
|---|---|---|---|
| Ethanol | Irradiated with visible light (10000 lux) for 5 hours | 12% ± 0.7% decrease in maximum absorption | [6] |
| DMSO | Irradiated with visible light (10000 lux) for 5 hours | 17% ± 0.4% decrease in maximum absorption |[6] |
Table 3: Recommended Storage Conditions
| Form | Temperature | Duration | Reference |
|---|---|---|---|
| Powder | -20°C | ≥ 4 years | [1] |
| Stock Solution in Solvent | -80°C | ~1 year | [2] |
| Stock Solution in Solvent | -20°C | ~1 month |[2][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound (MW: 546.52 g/mol )[2]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protecting microcentrifuge tubes or vials
-
Calibrated balance and appropriate weighing tools
-
Vortex mixer
Procedure:
-
Pre-warm DMSO: If the DMSO is frozen, bring it to room temperature. Ensure it is anhydrous, as moisture can reduce the solubility of this compound[2].
-
Weigh this compound: In a sterile microcentrifuge tube, accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM solution, weigh 5.47 mg.
-
Add Solvent: Carefully add the calculated volume of DMSO to the tube containing the this compound powder.
-
Dissolve: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle sonication may be used if dissolution is difficult[3].
-
Aliquot for Storage: To avoid repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in light-protecting tubes.
-
Store: Store the aliquots at -80°C for long-term use (up to 1 year) or at -20°C for short-term use (up to 1 month)[2].
Protocol 2: General Method for Assessing Photostability
This protocol provides a general workflow to compare the photostability of this compound in different solvents, adapted from methodologies described in the literature[6].
Materials:
-
This compound solutions of known concentration in the solvents to be tested (e.g., Ethanol and DMSO).
-
Quartz cuvettes (1 cm path length).
-
A calibrated light source (e.g., a sunlight dysprosium lamp)[6].
-
An illuminometer to measure light intensity.
-
A UV-Vis spectrophotometer.
-
Control samples for each solvent, completely protected from light (e.g., wrapped in aluminum foil).
Procedure:
-
Sample Preparation: Prepare solutions of this compound at the same concentration in each solvent to be tested. Transfer them to quartz cuvettes. Prepare identical control samples and wrap them securely in aluminum foil.
-
Initial Measurement (T=0): Record the full absorption spectrum (e.g., 300-700 nm) for all samples (both test and control) using the spectrophotometer. Note the absorbance at the maximum absorption peak (around 470 nm)[6].
-
Light Exposure: Place the unwrapped test samples under the light source at a fixed distance. Place the foil-wrapped control samples alongside them to ensure they are kept at the same temperature.
-
Irradiation: Expose the samples to the light source for a defined period. The literature suggests an intensity of 10,000 lux[6].
-
Time-Point Measurements: At regular intervals (e.g., 1, 2, 3, 5 hours), remove the test and control samples and record their absorption spectra[6]. Return them to the light source promptly for continued exposure.
-
Data Analysis:
-
For each time point, calculate the percentage decrease in absorbance at the λmax (~470 nm) for the irradiated samples compared to their initial (T=0) reading.
-
Compare the absorbance of the irradiated samples to the control samples at each time point to correct for any non-light-induced degradation (e.g., thermal).
-
Plot the percentage of remaining this compound (or percentage of degradation) versus time for each solvent to determine the photobleaching kinetics and compare stability.
-
Visualizations
Caption: Troubleshooting workflow for this compound (HA) stability issues.
Caption: Key factors influencing the stability of this compound in solution.
Caption: Simplified pathway for this compound-mediated Photodynamic Therapy (PDT).
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Hypocrellin: A Natural Photosensitizer and Nano‐Formulation for Enhanced Molecular Targeting of PDT of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Study of Free and Encapsulated Hypocrellin B on Photophysical-Chemical Properties, Cellular Uptake, Subcellular Distribution, and Phototoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Investigation of photobleaching of hypocrellin B in non-polar organic solvent and in liposome suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancing the Photosensitivity of this compound by Perylene Diimide Metallacage-Based Host–Guest Complexation for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancing the Photosensitivity of this compound by Perylene Diimide Metallacage-Based Host-Guest Complexation for Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability and Anti-tumor Activity of Hypocrellin from Liquid-Cultured Mycelia of Shiraia bambusicola Strain ZH-5-1 [spkx.net.cn]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Pharmacokinetics, tissue distribution and photodynamic therapy efficacy of liposomal-delivered this compound, a potential photosensitizer for tumor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Hypocrellin A and Photofrin® for Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Hypocrellin A, a naturally derived perylenequinone photosensitizer, and Photofrin® (porfimer sodium), the first clinically approved photosensitizer, in the context of photodynamic therapy (PDT). The comparison is based on available preclinical and clinical experimental data, focusing on photophysical properties, mechanisms of action, and therapeutic efficacy.
Executive Summary
Photodynamic therapy is a clinically approved, minimally invasive treatment modality that utilizes a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species (ROS) that destroy malignant cells and unwanted tissues. The choice of photosensitizer is paramount to the success of PDT. Photofrin®, a complex mixture of porphyrins, has been the benchmark in clinical PDT for decades, with established protocols for various cancers.[1] However, its prolonged skin photosensitivity and relatively low absorption in the therapeutic window have prompted the development of new photosensitizers.[1] this compound, a natural product from the fungus Hypocrella bambusae, has emerged as a promising candidate due to its high singlet oxygen quantum yield, dual Type I and Type II photodynamic mechanisms, and rapid clearance.[2][3] This guide aims to juxtapose these two photosensitizers, providing a data-driven overview for research and development professionals.
Photophysical and Photochemical Properties
The therapeutic efficacy of a photosensitizer is fundamentally dependent on its ability to absorb light and efficiently generate cytotoxic ROS. This compound demonstrates a significantly higher quantum yield of singlet oxygen, the primary cytotoxic agent in Type II PDT, as compared to hematoporphyrin (B191378) derivatives like those in Photofrin®.
| Property | This compound | Photofrin® (Porfimer Sodium) |
| Chemical Class | Perylenequinone | Hematoporphyrin Derivative |
| Absorption Maxima (λmax) | ~470 nm, with absorption extending to ~600 nm | ~630 nm |
| Singlet Oxygen Quantum Yield (ΦΔ) | ~0.7–0.8 | ~0.64 (for hematoporphyrin derivatives) |
| Photodynamic Mechanism | Dual Type I (free radical) & Type II (singlet oxygen) | Primarily Type II (singlet oxygen) |
Mechanism of Action and Cellular Signaling
Both this compound and Photofrin® induce cell death primarily through the generation of ROS, which inflict damage on cellular organelles and trigger apoptotic and necrotic pathways. However, the specifics of their interactions and the resulting cellular responses show distinct characteristics.
This compound-mediated PDT has been shown to induce apoptosis in human lung adenocarcinoma (A549) cells through a ROS-mediated mitochondrial signaling pathway.[4] This involves mitochondrial disruption, the release of cytochrome c, and the subsequent activation of caspases-9, -3, and -7.[4]
Photofrin®-PDT also triggers the mitochondrial apoptotic pathway.[5] Studies in pancreatic cancer cells have demonstrated that Photofrin® localizes in the mitochondria, and upon photoactivation, leads to the release of cytochrome c and cleavage of caspase-9 and caspase-3.[5] Additionally, Photofrin®-PDT can induce an acute stress response, leading to changes in calcium metabolism and the activation of stress kinases like JNK and p38.[6]
Below are diagrams illustrating the primary apoptotic signaling pathway initiated by both photosensitizers and a general experimental workflow for in vitro PDT studies.
Comparative Efficacy: In Vitro Studies
Direct comparison of in vitro efficacy is challenging due to variations in experimental protocols across studies. However, available data on half-maximal inhibitory concentrations (IC50) provide insights into the relative potency of each photosensitizer against different cancer cell lines.
| Photosensitizer | Cell Line | IC50 Value | Incubation Time | Light Dose |
| This compound | A549 (Lung) | ~0.08 µmol/L (at 24h) | Not Specified | 470 nm LED |
| Hypocrellin B | A549 (Lung) | 33.82 ng/mL | Not Specified | Not Specified |
| Hypocrellin B | Esophageal Cancer Cells | 34.16 ng/mL | Not Specified | Not Specified |
| Photofrin® | H460 (Lung) | 1.206 µg/mL (~1.99 µM) | 24 h | Not Specified |
| Photofrin® | HepG2 (Liver) | 1.110 µg/mL (~1.83 µM) | 24 h | Not Specified |
| Photofrin® | MDA-MB-231 (Breast) | 1.512 µg/mL (~2.50 µM) | 24 h | Not Specified |
Note: IC50 values are highly dependent on experimental conditions, including cell density, drug formulation, light fluence rate, and total light dose. The data presented is for illustrative purposes and direct comparison should be made with caution.
Comparative Efficacy: In Vivo Studies
In vivo studies provide crucial information on tumor response and normal tissue toxicity. This compound has demonstrated significant preclinical efficacy, while Photofrin® has extensive clinical data supporting its use.
| Photosensitizer | Animal Model / Patient Population | Tumor Type | Key Efficacy Results |
| This compound | Kunming mice | S-180 Sarcoma | Liposomal HA showed higher tumor retention and superior PDT efficacy (tumor volume regression) compared to HA in DMSO.[7] |
| Photofrin® | Athymic nude mice | A673 Sarcoma Xenograft | 10 mg/kg dose followed by 100 J/cm² light resulted in a complete response in 5 of 6 mice.[8] |
| Photofrin® | Patients with obstructing endobronchial cancer | Non-Small-Cell Lung Cancer | Objective tumor response (CR+PR) of 60% at 1 month or later.[9] |
| Photofrin® | Patients with completely obstructing esophageal cancer | Esophageal Carcinoma | 94% of patients achieved an objective tumor response after a single course of therapy.[9] |
Experimental Protocols
Reproducibility and comparison of PDT studies rely on detailed experimental protocols. Below are representative methodologies cited in the literature.
This compound - In Vitro Cytotoxicity Assay (A549 Cells)
-
Cell Culture: A549 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.
-
Photosensitizer Incubation: Cells are seeded in 96-well plates. After reaching confluence, they are treated with varying concentrations of this compound.
-
Irradiation: Following incubation, cells are irradiated with a 470 nm LED light source.[10]
-
Cytotoxicity Assessment: Cell viability is assessed 12 or 24 hours post-irradiation using the MTT assay.[11] The IC50 value is calculated from the dose-response curve.[11]
Photofrin® - Clinical Protocol (Esophageal Cancer)
-
Patient Preparation: Patients with obstructing esophageal cancer are selected. Concomitant medications that may cause photosensitivity are reviewed.
-
Photosensitizer Administration: Photofrin® is administered via a single slow intravenous injection at a dose of 2 mg/kg body weight.[12]
-
Light Application: 40-50 hours after the injection, the tumor is illuminated using a 630 nm laser light delivered through a cylindrical diffuser fiber optic passed through an endoscope.[12] The light dose is typically 300 J/cm of the diffuser length.[12]
-
Follow-up and Retreatment: A second laser light application may be performed 96-120 hours after the initial injection.[12] Endoscopic evaluation and debridement of necrotic tissue are performed as needed.[13]
Conclusion and Future Directions
Both this compound and Photofrin® are effective photosensitizers for photodynamic therapy, each with a distinct profile.
-
Photofrin® stands as a clinically established photosensitizer with proven efficacy against several types of cancer.[1] Its main drawbacks are the complex chemical nature and prolonged cutaneous photosensitivity, which requires patients to avoid bright light for several weeks.[1]
-
This compound presents as a highly potent, next-generation photosensitizer. Its high singlet oxygen quantum yield, dual photodynamic mechanism, and natural origin are significant advantages.[14] Preclinical studies are promising, but clinical trials are necessary to establish its safety and efficacy in humans. Challenges such as poor water solubility are being addressed through advanced formulations like liposomal delivery, which has been shown to improve tumor-specific accumulation and therapeutic outcome.[7]
For drug development professionals, this compound and its derivatives represent a promising avenue for creating more potent and selective PDT agents with potentially fewer side effects than first-generation photosensitizers. Further head-to-head preclinical studies under standardized conditions are warranted to provide a more direct comparison of their therapeutic indices, followed by well-designed clinical trials to translate these findings to patient care.
References
- 1. This compound-mediated photodynamic antibacterial activity against Cutibacterium acnes: An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photodynamic effects of this compound on three human malignant cell lines by inducing apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repository.nie.edu.sg [repository.nie.edu.sg]
- 4. This compound-based photodynamic action induces apoptosis in A549 cells through ROS-mediated mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Antitumor effect of photodynamic therapy in mice using direct application of Photofrin dissolved in lidocaine jelly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Animal models for photodynamic therapy (PDT) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photofrin-mediated photodynamic therapy induces vascular occlusion and apoptosis in a human sarcoma xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Hypocrellin-Mediated PDT: A Systematic Review of Its Efficacy, Applications, and Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. photofrin.com [photofrin.com]
- 12. researchgate.net [researchgate.net]
- 13. Hypocrellin-Mediated PDT: A Systematic Review of Its Efficacy, Applications, and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advancing Photodynamic Therapy with Nano-Conjugated Hypocrellin: Mechanisms and Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Hypocrellin A and Methylene Blue as Photosensitizers for Researchers and Drug Development Professionals
In the landscape of photodynamic therapy (PDT), the selection of an appropriate photosensitizer is paramount to therapeutic success. This guide provides a detailed, objective comparison of two prominent photosensitizers: Hypocrellin A, a naturally derived perylenequinone, and Methylene Blue, a synthetic phenothiazine (B1677639) dye. This comparison is based on their photophysical and photochemical properties, mechanisms of action, and available experimental data on their efficacy.
Performance Comparison: this compound vs. Methylene Blue
Both this compound and Methylene Blue function as effective photosensitizers by generating reactive oxygen species (ROS) upon light activation, leading to cellular damage and apoptosis in target cells. However, they exhibit distinct photophysical and biological properties that influence their suitability for different research and clinical applications.
Key Performance Highlights:
-
Singlet Oxygen Quantum Yield: this compound demonstrates a higher singlet oxygen quantum yield (ΦΔ) of approximately 0.7-0.8, indicating a very efficient production of this highly cytotoxic ROS. Methylene Blue has a singlet oxygen quantum yield of approximately 0.5, which is also considered effective for PDT.
-
Mechanism of Action: Both photosensitizers can induce cell death through both Type I (electron transfer) and Type II (singlet oxygen) photodynamic pathways. The dominant pathway is often dependent on the local oxygen concentration and the substrate.
-
Spectral Properties: this compound has a primary absorption peak in the range of 450-550 nm. In contrast, Methylene Blue absorbs light at longer wavelengths, typically between 630-680 nm, which allows for deeper tissue penetration.
-
Cellular Uptake and Localization: this compound and its derivatives have been observed to localize in various cellular organelles, including lysosomes, Golgi apparatus, and the endoplasmic reticulum[1]. Methylene Blue has been shown to accumulate in the cytoplasm and mitochondria. The specific uptake kinetics and subcellular distribution can vary depending on the cell type and the specific derivative of the photosensitizer used.
Data Presentation
The following tables summarize the key quantitative data for this compound and Methylene Blue, compiled from various experimental studies.
Table 1: Photophysical and Photochemical Properties
| Property | This compound | Methylene Blue |
| Chemical Class | Perylenequinone | Phenothiazine |
| Absorption Max (λmax) | 450-550 nm | 630-680 nm |
| Singlet Oxygen Quantum Yield (ΦΔ) | ~0.7 - 0.8 | ~0.5 |
| Mechanism of Action | Type I & Type II | Type I & Type II |
Table 2: Comparative Cytotoxicity Data
| Photosensitizer | Cell Line | Concentration | Light Dose | IC50 | Reference |
| This compound | A549 (Human Lung Adenocarcinoma) | 0.08 µmol/L | Not Specified | Not explicitly stated, but significant apoptosis observed | [2] |
| Methylene Blue | SCC-9 (Oral Squamous Carcinoma) | >400 µM (dark) | 4.5 J/cm² | 307.4 µM (with light) | [3] |
| Methylene Blue | HSC-3 (Oral Squamous Carcinoma) | >400 µM (dark) | 4.5 J/cm² | 234.5 µM (with light) | [3] |
Note: A direct comparison of IC50 values is challenging due to variations in experimental conditions across different studies. The data presented here is for illustrative purposes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common experimental protocols used to evaluate and compare photosensitizers.
Protocol 1: Determination of Singlet Oxygen Quantum Yield
The relative method using a well-characterized standard photosensitizer is commonly employed.
-
Reference Standard: A photosensitizer with a known singlet oxygen quantum yield (e.g., Rose Bengal) is used as a reference.
-
Singlet Oxygen Scavenger: A chemical probe, such as 1,3-diphenylisobenzofuran (B146845) (DPBF), which is specifically quenched by singlet oxygen, is used.
-
Procedure:
-
Solutions of the test photosensitizer and the reference standard with similar absorbance at the excitation wavelength are prepared.
-
DPBF is added to both solutions.
-
The solutions are irradiated with a monochromatic light source at the chosen wavelength.
-
The decrease in absorbance of DPBF at its maximum absorption wavelength is monitored over time for both solutions.
-
-
Calculation: The singlet oxygen quantum yield of the test photosensitizer is calculated relative to the reference standard based on the rates of DPBF bleaching and the absorbed light intensity.
Protocol 2: In Vitro Phototoxicity Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a photosensitizer.
-
Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Incubation: The cells are incubated with various concentrations of the photosensitizer for a specific period in the dark.
-
Irradiation: The cells are then exposed to a specific dose of light from a light source with a wavelength corresponding to the absorption maximum of the photosensitizer. Control groups include cells treated with the photosensitizer but not irradiated (dark toxicity) and cells exposed to light without the photosensitizer.
-
Cell Viability Assessment: After a post-irradiation incubation period (e.g., 24 hours), cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read using a microplate reader.
-
IC50 Calculation: The IC50 value is determined by plotting cell viability against the photosensitizer concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
Signaling Pathways
Both this compound and Methylene Blue-mediated PDT induce apoptosis primarily through the generation of ROS, which triggers the mitochondrial apoptotic pathway.
Caption: Apoptotic signaling pathways induced by this compound and Methylene Blue PDT.
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative evaluation of photosensitizers.
Caption: A generalized workflow for the comparative evaluation of photosensitizers.
Conclusion
Both this compound and Methylene Blue are potent photosensitizers with distinct characteristics. This compound's high singlet oxygen quantum yield makes it a powerful agent for inducing phototoxicity. Methylene Blue's absorption at longer wavelengths is advantageous for treating deeper tissues. The choice between these two photosensitizers will ultimately depend on the specific requirements of the intended application, including the target tissue depth, the desired mechanism of cell death, and the available light source. Further direct comparative studies under standardized conditions would be invaluable for a more definitive assessment of their relative performance.
References
- 1. Uptake kinetics and intracellular localization of hypocrellin photosensitizers for photodynamic therapy: a confocal microscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Study of Free and Encapsulated Hypocrellin B on Photophysical-Chemical Properties, Cellular Uptake, Subcellular Distribution, and Phototoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photodynamic Therapy with an Association of Methylene Blue and Toluidine Blue Promoted a Synergic Effect against Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Hypocrellin A and Other Photosensitizers for Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the quantum yield and photodynamic activity of Hypocrellin A with other commonly used photosensitizers. The information presented is supported by experimental data to assist researchers and drug development professionals in the selection of appropriate photosensitizers for their specific applications in photodynamic therapy (PDT).
Data Presentation: Quantum Yield Comparison
The efficiency of a photosensitizer in generating singlet oxygen (¹O₂), a key cytotoxic agent in Type II photodynamic therapy, is quantified by its singlet oxygen quantum yield (ΦΔ). A higher ΦΔ value indicates a more efficient production of singlet oxygen upon light activation. The following table summarizes the singlet oxygen quantum yields of this compound and other notable photosensitizers. It is important to note that these values can be influenced by the solvent environment and the concentration of the photosensitizer.
| Photosensitizer | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent/Conditions |
| This compound | ~0.7-0.8[1] | General estimate |
| Hypocrellin B | 0.47 | Ethanol[2] |
| Tetra-brominated Hypocrellin B | 0.54 | CHCl₃[3] |
| Hypocrellin B in TX-100 Micelles | 0.72 | Aqueous solution[4] |
| Photofrin® | Not specified, but comparable to Hypocrellins[1] | |
| Chlorin (B1196114) e6 | 0.5 - 0.6[5] | Dichloromethane, Acetonitrile |
| Mono-L-aspartyl chlorin e6 (NPe6) | 0.77 | Phosphate buffer (pH 7.4) |
| Rose Bengal | 0.76 | Water (H₂O) |
| Methylene Blue | 0.52 | General estimate |
Experimental Protocols: Determination of Singlet Oxygen Quantum Yield
The singlet oxygen quantum yield is a critical parameter for evaluating the efficacy of a photosensitizer. An established and widely used indirect method involves the use of a chemical trap, such as 1,3-diphenylisobenzofuran (B146845) (DPBF), which reacts specifically with singlet oxygen, leading to a measurable change in its absorbance or fluorescence.
Indirect Method using 1,3-Diphenylisobenzofuran (DPBF)
This protocol outlines the steps for determining the singlet oxygen quantum yield of a photosensitizer relative to a standard with a known ΦΔ.
Materials:
-
Photosensitizer of interest (sample)
-
Reference photosensitizer with a known quantum yield (e.g., Rose Bengal)
-
1,3-Diphenylisobenzofuran (DPBF)
-
Spectrophotometer
-
Fluorometer (optional, for fluorescence-based detection)
-
Light source with a specific wavelength for excitation
-
Quartz cuvettes
-
Appropriate solvent (e.g., ethanol, methanol, or a buffered aqueous solution)
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of the sample photosensitizer, the reference photosensitizer, and DPBF in the chosen solvent. All solutions containing DPBF should be prepared in the dark to prevent its degradation.
-
Prepare experimental solutions by mixing the photosensitizer (either sample or reference) with DPBF in a quartz cuvette. The final concentration of the photosensitizer should be adjusted to have a specific absorbance at the excitation wavelength (typically between 0.05 and 0.1). The initial DPBF concentration is typically in the micromolar range.
-
-
Irradiation and Data Collection:
-
Measure the initial absorbance (or fluorescence) of the DPBF in the mixed solution.
-
Irradiate the solution with a monochromatic light source at a wavelength where the photosensitizer absorbs.
-
At regular time intervals, stop the irradiation and measure the absorbance (or fluorescence) of DPBF. The reaction of DPBF with singlet oxygen will cause its concentration to decrease, resulting in a decrease in its characteristic absorbance or fluorescence signal.
-
-
Data Analysis:
-
Plot the change in DPBF concentration (or a related parameter like absorbance) as a function of irradiation time.
-
The initial rate of DPBF decomposition is proportional to the rate of singlet oxygen generation.
-
The singlet oxygen quantum yield of the sample (ΦΔ_sample) can be calculated using the following formula, comparing its rate of DPBF decomposition to that of the reference photosensitizer (ΦΔ_ref) under identical conditions:
ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (I_abs_ref / I_abs_sample)
Where:
-
k is the rate of DPBF decomposition for the sample and the reference.
-
I_abs is the rate of light absorption by the photosensitizer, which is proportional to (1 - 10^(-Absorbance)).
-
Signaling Pathways in Photodynamic Therapy
The cytotoxic effects of photodynamic therapy are primarily mediated by the generation of reactive oxygen species (ROS), which can trigger various cell death pathways, including apoptosis and necrosis. The specific signaling cascades activated can depend on the photosensitizer, its subcellular localization, and the cell type.
This compound-Mediated Apoptosis
This compound-mediated PDT is known to induce apoptosis through a ROS-mediated mitochondrial signaling pathway[6][7]. Upon light activation, this compound generates ROS, which leads to mitochondrial damage. This damage results in the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and caspase-3, which are key executioners of apoptosis, ultimately leading to cell death[6].
Caption: this compound-induced apoptotic pathway.
Photofrin®-Mediated Cell Death
Photofrin®, a widely used photosensitizer, can induce a range of cellular responses, including apoptosis, necrosis, and autophagy[8]. The specific cell death pathway activated by Photofrin®-PDT is dose-dependent. At lower doses, apoptosis is often the predominant mechanism, involving the activation of caspases. At higher doses, necrosis becomes more prevalent. Photofrin®-PDT has also been shown to activate mitogen-activated protein kinase (MAPK) signaling pathways, such as ERK, JNK, and p38, which can play roles in both cell survival and cell death depending on the cellular context[9].
Caption: Photofrin®-induced cell death pathways.
Chlorin e6-Mediated Signaling
Chlorin e6 (Ce6), a second-generation photosensitizer, is known for its high efficacy in generating ROS and inducing apoptosis[5][10]. Ce6-PDT can lead to damage of various cellular organelles, particularly the mitochondria and endoplasmic reticulum (ER). ER stress induced by Ce6-PDT can activate the unfolded protein response (UPR) and subsequently trigger apoptosis. Additionally, Ce6-PDT has been shown to impair autophagy flux, which can contribute to cell death[11]. The activation of signaling pathways such as the TGF-β pathway has also been implicated in the cellular response to Ce6-PDT in certain contexts[12].
Caption: Chlorin e6-mediated cellular responses.
Experimental Workflow for Photosensitizer Evaluation
The following diagram illustrates a typical workflow for the evaluation of a novel photosensitizer for its potential use in photodynamic therapy.
Caption: Photosensitizer evaluation workflow.
References
- 1. Photophysical Process of Hypocrellin-Based Photodynamic Therapy: An Efficient Antimicrobial Strategy for Overcoming Multidrug Resistance [mdpi.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Photogeneration of singlet oxygen (1O2) and free radicals (Sen*-, O2*-) by tetra-brominated hypocrellin B derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. This compound-based photodynamic action induces apoptosis in A549 cells through ROS-mediated mitochondrial signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-based photodynamic action induces apoptosis in A549 cells through ROS-mediated mitochondrial signaling pathway [pubmed.ncbi.nlm.nih.gov]
- 8. Photofrin binds to procaspase-3 and mediates photodynamic treatment-triggered methionine oxidation and inactivation of procaspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 10. Effects of chlorin e6-mediated photodynamic therapy on human colon cancer SW480 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chlorin A-mediated photodynamic therapy induced apoptosis in human cholangiocarcinoma cells via impaired autophagy flux - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel chlorin e6 derivative-mediated photodynamic therapy STBF-PDT reverses photoaging via the TGF-β pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anticancer Effects of Hypocrellin A In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Hypocrellin A (HA), a naturally occurring perylenequinone pigment, has emerged as a promising photosensitizer in photodynamic therapy (PDT) for cancer. Its potent anticancer effects, demonstrated in vitro, have been validated in various preclinical in vivo models. This guide provides an objective comparison of this compound's in vivo performance, supported by experimental data, and details the methodologies employed in these critical studies.
In Vivo Efficacy of this compound: A Comparative Analysis
This compound's anticancer activity has been evaluated in vivo, primarily through PDT, where its light-activated cytotoxicity leads to tumor regression. Key studies have focused on its efficacy in different tumor models and compared its performance with alternative treatments and delivery systems.
Comparison of this compound Delivery Systems in a Sarcoma Model
A pivotal study investigated the impact of the delivery vehicle on the in vivo PDT efficacy of this compound in a murine S-180 sarcoma model. The results highlighted the superiority of a liposomal formulation over a dimethyl sulfoxide (B87167) (DMSO)-solubilized saline suspension.[1]
| Treatment Group | Drug Administration | Light Treatment Post-Injection | Peak PDT Efficacy (Tumor Volume Regression %) |
| Liposomal this compound | 5 mg/kg (intravenous) | 12 hours | Significantly higher than DMSO-saline and Hematoporphyrin monomethylether |
| DMSO-Saline this compound | 5 mg/kg (intravenous) | 6 hours | Lower than liposomal HA |
| Hematoporphyrin Monomethylether | Not specified | Not specified | Lower than liposomal HA |
Table 1: Comparison of in vivo PDT efficacy of this compound formulations in S-180 sarcoma-bearing mice.[1]
The enhanced efficacy of the liposomal formulation is attributed to its ability to improve the selective accumulation of this compound in tumor tissue, leading to higher concentrations at the target site.[1]
Antitumor Effects in Non-Small Cell Lung Cancer (NSCLC)
In a mouse xenograft model of non-small cell lung cancer, this compound demonstrated significant tumor growth inhibition. This effect was attributed to its ability to target and inhibit the Fibroblast Growth Factor Receptor 1 (FGFR1) signaling pathway. The study reported that this compound treatment was well-tolerated with no observed toxic effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the in vivo validation of this compound's anticancer effects.
S-180 Sarcoma Mouse Model for PDT Efficacy
-
Animal Model: Male Kunming mice were transplanted with S-180 sarcoma cells in the hind leg.[1]
-
Drug Preparation and Administration:
-
Liposomal HA: this compound was encapsulated in unilamellar liposomes.
-
DMSO-Saline HA: this compound was solubilized in dimethyl sulfoxide (DMSO) and then diluted with saline.
-
Both formulations were administered via intravenous injection at a dose of 5 mg/kg of body weight.[1]
-
-
Photodynamic Therapy (PDT):
-
Light treatment was performed at the time of maximal this compound accumulation in the tumor (6 hours post-injection for DMSO-saline and 12 hours for liposomal delivery).[1]
-
The specific light source, wavelength, and light dose were not detailed in the abstract.
-
-
Efficacy Assessment: Tumor volume was measured to determine the percentage of tumor regression.[1]
Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
-
Cell Lines: Human NSCLC cell lines H460, PC-9, and H1975 were used.
-
Animal Model: A mouse xenograft tumor model was established using the aforementioned NSCLC cell lines.
-
Drug Administration: The specific formulation, dosage, and route of administration of this compound were not detailed in the abstract.
-
Efficacy Assessment: The study focused on the inhibition of tumor growth.
-
Toxicity Assessment: The study also monitored for any toxic effects of the treatment.
Signaling Pathways of this compound's Anticancer Action
In vivo and in vitro studies have elucidated two primary signaling pathways through which this compound exerts its anticancer effects: inhibition of the FGFR1 signaling pathway and induction of apoptosis via a ROS-mediated mitochondrial pathway.
Inhibition of the FGFR1-STAT3 Signaling Pathway
This compound has been shown to directly bind to Fibroblast Growth Factor Receptor 1 (FGFR1), inhibiting its autophosphorylation and the subsequent phosphorylation of downstream signaling molecules, including STAT3. This disruption of the FGFR1-STAT3 pathway ultimately leads to the inhibition of tumor growth in NSCLC.
ROS-Mediated Mitochondrial Apoptosis Pathway
As a photosensitizer, this compound, upon light activation, generates reactive oxygen species (ROS). This oxidative stress triggers the mitochondrial apoptotic pathway. Key events in this pathway include the disruption of the mitochondrial membrane potential, release of cytochrome c, and the activation of caspases, ultimately leading to programmed cell death.[2]
References
- 1. Pharmacokinetics, tissue distribution and photodynamic therapy efficacy of liposomal-delivered this compound, a potential photosensitizer for tumor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hypocrellin-a-based-photodynamic-action-induces-apoptosis-in-a549-cells-through-ros-mediated-mitochondrial-signaling-pathway - Ask this paper | Bohrium [bohrium.com]
A Comparative Guide to Hypocrellin A and Hypocrellin B for Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Hypocrellin A (HA) and Hypocrellin B (HB) are naturally occurring perylenequinone pigments with significant potential as photosensitizers in photodynamic therapy (PDT).[1] Both compounds, extracted from parasitic fungi such as Hypocrella bambusae and Shiraia bambusicola, exhibit potent photodynamic activity. This guide provides a comprehensive comparative analysis of this compound and Hypocrellin B, focusing on their photophysical and photochemical properties, cellular uptake and localization, and the signaling pathways they induce upon photoactivation. The information is intended to assist researchers in selecting the appropriate photosensitizer for their specific preclinical and clinical applications.
Executive Summary
This compound and Hypocrellin B share a common perylenequinone chromophore, which is responsible for their strong absorption of visible light and their ability to generate reactive oxygen species (ROS) upon irradiation. Both hypocrellins can induce cell death through both Type I (electron transfer) and Type II (singlet oxygen generation) photodynamic pathways.[1] However, subtle differences in their chemical structures lead to variations in their photophysical parameters, biological activity, and ultimately their efficacy as PDT agents. This guide presents a side-by-side comparison of their key characteristics, supported by experimental data and detailed protocols.
Data Presentation: A Quantitative Comparison
The following table summarizes the key photophysical and photochemical properties of this compound and Hypocrellin B. It is important to note that these values can vary depending on the solvent and experimental conditions.
| Property | This compound (HA) | Hypocrellin B (HB) | Solvent/Conditions | Reference |
| Molecular Formula | C₃₀H₂₆O₁₀ | C₃₀H₂₄O₉ | - | |
| Molecular Weight | 546.52 g/mol | 530.52 g/mol | - | |
| Absorption Maxima (λmax) | ~465, 534, 586 nm | ~470, 552, 592 nm | DMSO | [2] |
| Molar Extinction Coefficient (ε) | Data not readily available in a comparative context. | ε at 630 nm for derivatives can be up to 6230 M⁻¹cm⁻¹ | Chloroform | [3] |
| Singlet Oxygen Quantum Yield (ΦΔ) | Generally high, reported to be more potent than HB in some studies. | ~0.54 - 0.76 | CHCl₃, Ethanol | [4] |
| Solubility | Poor in aqueous solutions. | Poor in aqueous solutions, slightly better than HA in some organic solvents. | Water, Organic Solvents | |
| Dark Toxicity | Low | Low | Various cell lines | |
| Phototoxicity | High, reported to be more potent than HB in some studies. | High | Various cell lines |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of photosensitizers. Below are outlines of key experimental protocols.
Measurement of Singlet Oxygen Quantum Yield (ΦΔ)
The relative method using a well-characterized standard photosensitizer is commonly employed.
Principle: The rate of photooxidation of a singlet oxygen scavenger is compared between the test photosensitizer and a reference standard with a known ΦΔ under identical conditions of light absorption and scavenger concentration.
Materials:
-
Test Photosensitizer (this compound or B)
-
Reference Photosensitizer (e.g., Methylene Blue, Rose Bengal)
-
Singlet Oxygen Scavenger (e.g., 1,3-Diphenylisobenzofuran - DPBF)
-
Spectrophotometer
-
Light Source with a specific wavelength (e.g., 532 nm laser)
-
Quartz cuvettes
-
Solvent (e.g., DMSO, Ethanol)
Procedure:
-
Prepare solutions of the test and reference photosensitizers with identical absorbance at the excitation wavelength.
-
Prepare a stock solution of the singlet oxygen scavenger (e.g., DPBF in the appropriate solvent).
-
In a quartz cuvette, mix the photosensitizer solution with the scavenger solution.
-
Irradiate the solution with the light source while monitoring the decrease in absorbance of the scavenger at its maximum absorption wavelength (e.g., ~410 nm for DPBF) over time.
-
Repeat the measurement with the reference photosensitizer under the same conditions.
-
The singlet oxygen quantum yield of the test sample (ΦΔ_sample) is calculated using the following equation:
ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref)
where ΦΔ_ref is the known singlet oxygen quantum yield of the reference, and k_sample and k_ref are the slopes of the plots of scavenger absorbance versus irradiation time for the sample and reference, respectively.
Cellular Uptake and Intracellular Localization
Confocal laser scanning microscopy (CLSM) is a powerful technique to visualize the intracellular distribution of fluorescent photosensitizers like hypocrellins.
Principle: The intrinsic fluorescence of hypocrellins allows for their direct visualization within cells. Co-localization with specific organelle-staining fluorescent dyes can reveal their subcellular distribution.
Materials:
-
Cancer cell line (e.g., A549, HeLa)
-
Cell culture medium and supplements
-
This compound or B
-
Organelle-specific fluorescent probes (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes)
-
Confocal Laser Scanning Microscope
-
Glass-bottom culture dishes
Procedure:
-
Seed the cells on glass-bottom dishes and allow them to adhere overnight.
-
Incubate the cells with a specific concentration of this compound or B for a defined period.
-
For co-localization studies, incubate the cells with an organelle-specific fluorescent probe according to the manufacturer's instructions.
-
Wash the cells with phosphate-buffered saline (PBS) to remove any unbound photosensitizer or probes.
-
Observe the cells under the confocal microscope using appropriate excitation and emission wavelengths for the hypocrellin and the organelle probe.
-
Analyze the images to determine the subcellular localization of the photosensitizer.
Mandatory Visualization
Photodynamic Therapy (PDT) Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro PDT experiment.
Caption: A generalized workflow for in vitro photodynamic therapy experiments.
Signaling Pathways in Hypocrellin-Mediated PDT
Hypocrellin-induced photodynamic action triggers a cascade of cellular events, primarily initiated by the generation of ROS. This leads to oxidative stress and the activation of various signaling pathways, ultimately culminating in cell death, predominantly through apoptosis.
Caption: Key signaling pathways activated by Hypocrellin-mediated PDT.
Conclusion
Both this compound and Hypocrellin B are promising photosensitizers for photodynamic therapy, each with a distinct profile of photophysical and biological properties. While both demonstrate high photodynamic efficacy, the choice between them may depend on the specific therapeutic application. For instance, some studies suggest that this compound exhibits superior antifungal and antileishmanial activity. Further research, including direct comparative in vivo studies, is necessary to fully elucidate their therapeutic potential and to guide the rational design of next-generation photosensitizers based on the hypocrellin scaffold. This guide provides a foundational comparison to aid researchers in their ongoing efforts to advance the field of photodynamic therapy.
References
- 1. Photophysical Process of Hypocrellin-Based Photodynamic Therapy: An Efficient Antimicrobial Strategy for Overcoming Multidrug Resistance | MDPI [mdpi.com]
- 2. Comparative Study of Free and Encapsulated Hypocrellin B on Photophysical-Chemical Properties, Cellular Uptake, Subcellular Distribution, and Phototoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical assessment of hypocrellin B and hypocrellin B derivatives as sensitizers for photodynamic therapy of cancer: progress update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photogeneration of singlet oxygen (1O2) and free radicals (Sen*-, O2*-) by tetra-brominated hypocrellin B derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Showdown: Hypocrellin A vs. Curcumin in Photodynamic Therapy
A Comparative Guide for Researchers and Drug Development Professionals
Photodynamic therapy (PDT) presents a promising frontier in cancer treatment, utilizing light-activated compounds, or photosensitizers, to induce targeted cell death. Among the plethora of naturally derived photosensitizers, Hypocrellin A and Curcumin have garnered significant attention for their potent phototoxic capabilities. This guide provides an objective in vitro comparison of these two compounds, supported by experimental data, to aid researchers, scientists, and drug development professionals in their pursuit of novel anticancer strategies.
Performance at a Glance: A Quantitative Comparison
The following tables summarize key quantitative data from various in vitro studies, offering a comparative overview of the photodynamic efficacy of this compound and Curcumin. It is crucial to note that direct comparisons are nuanced due to variations in cell lines, light sources, and experimental conditions across studies.
| Photosensitizer | Cell Line | IC50 (µM) | Light Dose | Incubation Time (h) | Wavelength (nm) |
| This compound | A549 (Human lung adenocarcinoma) | ~0.04 (at 12h) | Not specified | 12 | 470 |
| Hypocrellin B | HepG2 (Human hepatocellular carcinoma) | 3.10 | Not specified | Not specified | Not specified |
| Curcumin | HeLa, UD-SCC-2, Vx2 (Carcinoma cells) | 9.52, 7.88, 20.70 (liposomal) | 3 J/cm² | Not specified | 457 |
| Curcumin | MCF-7 & MCF-7/ADM (Human breast adenocarcinoma) | ~7.5 | 100 mW/cm² for 5 min | 45 | 450 |
| Curcumin | Detroit 562 (HNSCC) | 3 | Not specified | Not specified | Not specified |
| Curcumin | LNCaP (Prostate cancer) | <3 (with 6 mW/cm² irradiance) | 6 mW/cm² | Not specified | Not specified |
Table 1: Comparative Phototoxicity (IC50 Values) of this compound and Curcumin in Various Cancer Cell Lines. The half-maximal inhibitory concentration (IC50) indicates the concentration of a photosensitizer required to inhibit the metabolic activity of 50% of the cancer cells upon photoactivation. Lower IC50 values suggest higher phototoxicity.
| Photosensitizer | Cellular Localization | Key Observations |
| This compound | Mitochondria, lysosomes, Golgi, endoplasmic reticulum, cellular membranes | Does not typically localize in the nucleus.[1] |
| Curcumin | Cell membrane, cytoplasm, nucleus | Shows higher uptake in tumor cells compared to normal cells.[1] |
Table 2: Subcellular Localization of this compound and Curcumin. The site of accumulation within the cell can significantly influence the mechanism of cell death.
Unveiling the Mechanisms: Signaling Pathways in Action
Upon light activation, both this compound and Curcumin initiate a cascade of molecular events, primarily driven by the generation of reactive oxygen species (ROS), leading to cell death. The predominant mode of cell death induced by both photosensitizers under in vitro PDT conditions is apoptosis, a form of programmed cell death.
This compound-mediated PDT is known to trigger the intrinsic (mitochondrial) pathway of apoptosis.[2] The process begins with the generation of ROS, which leads to mitochondrial membrane potential disruption, followed by the release of cytochrome c into the cytoplasm. This activates a caspase cascade, ultimately leading to apoptotic cell death.[2]
Curcumin-PDT also predominantly induces apoptosis through the mitochondrial pathway.[3] It can activate caspases 3, 8, and 9 and regulate the expression of the Bcl-2 family of proteins.[3][4] Furthermore, Curcumin-PDT has been shown to influence other signaling pathways, such as NF-κB and PI3K/Akt, which are involved in cell survival and proliferation.[4]
References
- 1. This compound-based photodynamic action induces apoptosis in A549 cells through ROS-mediated mitochondrial signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-based photodynamic action induces apoptosis in A549 cells through ROS-mediated mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Curcumin combined with photodynamic therapy, promising therapies for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Curcumin a Natural Phenol and Its Therapeutic Role in Cancer and Photodynamic Therapy: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Phototoxicity of Hypocrellin A Derivatives for Researchers and Drug Development Professionals
An In-depth Evaluation of Hypocrellin A and its Derivatives as Potent Photosensitizers in Photodynamic Therapy
This compound, a naturally occurring perylenequinone pigment, and its derivatives have emerged as promising photosensitizers for photodynamic therapy (PDT). Their high quantum yields of singlet oxygen, a key cytotoxic agent in PDT, and the adaptability of their chemical structure for enhanced phototoxicity, solubility, and light absorption in the therapeutic window (650-800 nm) make them a subject of intense research.[1] This guide provides a comprehensive comparison of the phototoxicity of this compound derivatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in their evaluation of these compounds.
Mechanism of Action: A Cascade of Events Leading to Cell Death
The phototoxicity of this compound derivatives is primarily mediated by the generation of reactive oxygen species (ROS) upon light activation. The process begins with the photosensitizer absorbing light, leading to its excitation from the ground state to a short-lived singlet excited state. Through intersystem crossing, it transitions to a longer-lived triplet excited state. This triplet state photosensitizer can then initiate two types of photochemical reactions:
-
Type I Reaction: The photosensitizer reacts directly with a substrate, such as a biological molecule, to produce radical ions which then react with oxygen to form ROS like superoxide (B77818) anions and hydroxyl radicals.
-
Type II Reaction: The photosensitizer transfers its energy directly to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).
For Hypocrellin derivatives, the Type II reaction, leading to the production of singlet oxygen, is generally considered the dominant pathway for its phototoxic effects.[2] The generated ROS, particularly singlet oxygen, induce cellular damage by oxidizing lipids, proteins, and nucleic acids. This oxidative stress triggers a cascade of signaling events, primarily culminating in apoptotic cell death through the mitochondrial pathway. Key events in this pathway include the disruption of mitochondrial membrane potential, release of cytochrome c into the cytoplasm, and the subsequent activation of caspase-9 and caspase-3, leading to the execution of apoptosis.[3]
Caption: this compound-mediated apoptotic signaling pathway.
Comparative Performance Data
The phototoxic efficacy of a photosensitizer is determined by several key parameters, including its singlet oxygen quantum yield (ΦΔ), cellular uptake, and the resulting in vitro cytotoxicity (IC50). The following tables summarize the available quantitative data for this compound and B derivatives and compare them with a commonly used photosensitizer, Photofrin® (a mixture of hematoporphyrin (B191378) derivatives).
Table 1: Singlet Oxygen Quantum Yields (ΦΔ) of Hypocrellin Derivatives and Photofrin®
| Photosensitizer | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |
| This compound | - | High | [1] |
| Hypocrellin B | Ethanol | 0.47 | [4] |
| Hypocrellin B | DMSO | - | [4] |
| HB:La³⁺ complex | Ethanol | 0.62 | [4] |
| HBEA-R1 | - | 0.60 | [2] |
| HBBA-R2 | - | 0.32 | [2] |
| HBDP-R1 | - | 0.42 | [2] |
| Tetra-brominated HB derivative | CHCl₃ | 0.54 | [5] |
| EAHB1 | - | 0.08 | [6] |
| EAHB2 | - | 0.45 | [6] |
| Photofrin® (Hematoporphyrin derivative) | Methanol | ~0.64 | [7] |
Note: The singlet oxygen quantum yield can vary depending on the solvent and experimental conditions.
Table 2: In Vitro Phototoxicity (IC50) of Hypocrellin Derivatives
| Photosensitizer | Cell Line | IC50 (µM) | Light Dose | Reference |
| This compound | HeLa, Calu, K562 | Dose-dependent phototoxicity | Not specified | [8] |
| Hypocrellin B | Human bladder tumor | Not specified | Light dose-dependent | [9] |
| PENSHB (HB derivative) | S180 | Better than HB | Not specified | [3] |
| Hypocrellin B | Esophageal cancer cells | 34.16 mg/mL | Not specified | [10] |
Table 3: In Vivo Antitumor Efficacy of Hypocrellin Derivatives
| Photosensitizer | Tumor Model | Treatment | Outcome | Reference |
| Liposomal this compound | S-180 sarcoma in mice | 5 mg/kg, light at 12h post-injection | Higher tumor regression than HA in DMSO and hematoporphyrin monomethylether | [11] |
| HBEA-R1 | EMT6/Ed tumors in mice | Transcutaneous phototherapy | Permanent tumor ablation with minimal cutaneous effects | [2] |
| PENSHB | S180 tumor in mice | PENSHB-mediated PDT | More than half of the mice were cured | [3] |
Experimental Protocols
Standardized experimental protocols are crucial for the accurate evaluation and comparison of photosensitizers. Below are detailed methodologies for key experiments.
In Vitro Phototoxicity Assay: 3T3 Neutral Red Uptake (NRU) Phototoxicity Test
This assay is a widely accepted method for assessing the phototoxic potential of a substance.
Caption: Workflow of the 3T3 Neutral Red Uptake phototoxicity assay.
Detailed Steps:
-
Cell Culture: Balb/c 3T3 fibroblasts are seeded in 96-well plates and cultured for 24 hours to form a semi-confluent monolayer.
-
Treatment: The culture medium is replaced with a medium containing various concentrations of the test compound. Two plates are prepared for each compound.
-
Incubation: The cells are incubated with the test compound for 1 hour.
-
Irradiation: One plate is irradiated with a non-cytotoxic dose of UVA light, while the duplicate plate is kept in the dark.
-
Post-incubation: Both plates are incubated for another 24 hours.
-
Neutral Red Uptake: The treatment medium is replaced with a medium containing Neutral Red, a vital dye that is taken up by viable cells. After a 3-hour incubation, the cells are washed, and the incorporated dye is extracted.
-
Measurement: The absorbance of the extracted dye is measured using a spectrophotometer.
-
Data Analysis: Cell viability is calculated for each concentration, and the IC50 values (the concentration that reduces cell viability by 50%) are determined for both the irradiated and non-irradiated conditions. The ratio of the IC50 values (-UVA/+UVA) gives the Photo-Irritation Factor (PIF), which is used to classify the phototoxic potential.
Singlet Oxygen Quantum Yield (ΦΔ) Determination
The singlet oxygen quantum yield is a measure of the efficiency of a photosensitizer in generating singlet oxygen. It is typically determined by a comparative method using a well-characterized standard photosensitizer.
Caption: Workflow for determining singlet oxygen quantum yield.
Detailed Steps:
-
Solution Preparation: Prepare solutions of the test photosensitizer and a standard photosensitizer with a known singlet oxygen quantum yield in an appropriate solvent.
-
Singlet Oxygen Trap: Add a chemical trap for singlet oxygen, such as 1,3-diphenylisobenzofuran (DPBF), to the solutions. DPBF reacts with singlet oxygen, leading to a decrease in its absorbance or fluorescence.
-
Irradiation: Irradiate the solutions with a light source at a wavelength absorbed by both photosensitizers.
-
Monitoring: Monitor the decay of the singlet oxygen trap over time by measuring the change in its absorbance or fluorescence.
-
Calculation: The singlet oxygen quantum yield of the test compound (ΦΔ_sample) is calculated relative to the standard (ΦΔ_std) using the following formula:
ΦΔ_sample = ΦΔ_std * (k_sample / k_std) * (A_std / A_sample)
where 'k' is the rate of trap decay and 'A' is the absorbance of the photosensitizer at the irradiation wavelength.
Conclusion
This compound and its derivatives represent a versatile class of photosensitizers with significant potential for photodynamic therapy. Their high singlet oxygen quantum yields and the tunability of their chemical structure allow for the optimization of their phototoxic properties. The comparative data presented in this guide highlight the promising in vitro and in vivo efficacy of several Hypocrellin derivatives, in some cases surpassing that of established photosensitizers like Photofrin®. The detailed experimental protocols provided will aid researchers in the standardized evaluation of novel Hypocrellin derivatives. Further research focusing on the development of derivatives with enhanced water solubility and stronger absorption in the near-infrared region will be crucial for their successful clinical translation.
References
- 1. Hypocrellins as photosensitizers for photodynamic therapy: a screening evaluation and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical assessment of hypocrellin B and hypocrellin B derivatives as sensitizers for photodynamic therapy of cancer: progress update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo antitumor activity of a novel hypocrellin B derivative for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Toxicity and phototoxicity of this compound on malignant human cell lines, evidence of a synergistic action of photodynamic therapy with Imatinib mesylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hypocrellin: A Natural Photosensitizer and Nano‐Formulation for Enhanced Molecular Targeting of PDT of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics, tissue distribution and photodynamic therapy efficacy of liposomal-delivered this compound, a potential photosensitizer for tumor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Hypocrellin A
For researchers, scientists, and drug development professionals, the meticulous management and disposal of chemical reagents are fundamental to ensuring laboratory safety and environmental preservation. Hypocrellin A, a potent photosensitizer and protein kinase C inhibitor with cytotoxic properties, demands rigorous adherence to specialized disposal protocols.[1] Improper disposal can lead to environmental contamination and pose unnecessary risks to personnel. This guide provides essential, step-by-step instructions for the proper disposal of this compound, building on established best practices for cytotoxic and photosensitive compounds.
I. Hazard Profile and Immediate Safety Precautions
Before initiating any disposal procedures, it is critical to consult the Safety Data Sheet (SDS) for this compound and understand its hazard profile. Although a specific SDS for this compound was not found in the search, a closely related compound, Hypocrellin B, is described as potentially harmful if inhaled, swallowed, or absorbed through the skin, and may cause irritation to the skin, eyes, and respiratory tract.[2] Given that this compound is used for its cytotoxic and antiviral activities, it should be handled as a hazardous substance.[1]
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste. This includes:
-
Eye/Face Protection: Use safety goggles with side shields or a face shield.[2][3]
-
Body Protection: A lab coat or impervious clothing is necessary to prevent skin contact.[2][3]
-
Respiratory Protection: When handling the powder form, work in a chemical fume hood to prevent inhalation.
II. Step-by-Step Disposal Protocol for this compound
The primary method for disposing of this compound and contaminated materials is to treat them as hazardous cytotoxic waste, which requires collection by an environmental health and safety (EHS) office for high-temperature incineration.[4][5][6] Do not dispose of this compound down the drain.[2][6]
Step 1: Waste Segregation
Proper segregation at the point of generation is crucial. All materials that have come into contact with this compound must be considered contaminated and handled as hazardous waste.[7]
-
Unused or Expired this compound: Pure powder and concentrated stock solutions must be collected as hazardous chemical waste.
-
Contaminated Labware: This includes pipette tips, centrifuge tubes, flasks, and any other disposable labware.
-
Contaminated PPE: Gloves, disposable lab coats, and other protective equipment.
-
Liquid Waste: Dilute solutions and rinsate from cleaning "empty" containers.
Step 2: Waste Collection and Storage
-
Photosensitivity: this compound is photosensitive.[1] To prevent degradation or potential light-induced reactions, all waste should be collected in opaque or amber containers.[8][9] If using clear containers, they should be wrapped in aluminum foil.
-
Container Type: Use designated, leak-proof, and clearly labeled hazardous waste containers.[2][10] For sharps (needles, scalpels), use a designated purple-lidded sharps container.[4][5] For other solid and liquid waste, use containers specified for cytotoxic waste, which are often color-coded purple or yellow.[5][6]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," "Cytotoxic Waste," and "this compound."[11]
-
Storage: Keep waste containers securely sealed when not in use and store them in a designated, secure area away from general lab traffic.[11]
Step 3: Decontamination of "Empty" Containers and Glassware
Original containers of this compound must be decontaminated before they can be considered non-hazardous.
-
Triple-Rinse: Rinse the empty container three times with a suitable solvent (such as DMSO, ethanol, or as recommended by your institution's EHS office).[3][11]
-
Collect Rinsate: The rinsate from all three washes is considered hazardous waste and must be collected in the designated liquid cytotoxic waste container.[3]
-
Final Disposal of Container: After triple-rinsing and allowing it to dry in a fume hood, deface or remove the original label.[11] The decontaminated container can then be disposed of in the regular laboratory trash or recycling, in accordance with your institution's policies.[11]
Step 4: Final Disposal
-
Arrange Pickup: Do not allow hazardous waste to accumulate.[6] When the waste container is about three-quarters full, arrange for its collection and disposal through your institution's EHS office or a licensed hazardous waste contractor.[7][12]
-
Incineration: The required disposal method for cytotoxic waste is typically high-temperature incineration.[4][6]
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, the following table summarizes its relevant chemical properties.
| Property | Data | Reference |
| CAS Number | 77029-83-5 | [1][13][14] |
| Molecular Formula | C₃₀H₂₆O₁₀ | [13][14] |
| Molecular Weight | 546.52 g/mol | [14] |
| Recommended Storage (Powder) | -20°C for 3 years | [14] |
| Solubility in DMSO | 25 mg/mL (45.74 mM) | [14] |
| Solubility in Water | Insoluble | [14] |
| Solubility in Ethanol | Insoluble | [14] |
Experimental Protocols and Visualizations
Workflow for Proper Disposal of this compound
The logical flow for safely disposing of this compound and associated waste involves careful segregation and containment before final disposal by authorized personnel.
Caption: Workflow for the segregation and disposal of this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. benchchem.com [benchchem.com]
- 4. danielshealth.ca [danielshealth.ca]
- 5. sharpsmart.co.uk [sharpsmart.co.uk]
- 6. swansea.ac.uk [swansea.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 9. benchchem.com [benchchem.com]
- 10. acewaste.com.au [acewaste.com.au]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. usbio.net [usbio.net]
- 14. selleck.co.jp [selleck.co.jp]
Navigating the Handling of Hypocrellin A: A Comprehensive Safety and Operational Guide
For Immediate Implementation: This guide furnishes essential safety protocols and logistical plans for the handling and disposal of Hypocrellin A, a potent photosensitizing agent. Designed for researchers, scientists, and drug development professionals, this document provides procedural, step-by-step guidance to ensure safe laboratory practices and mitigate risks associated with this compound.
This compound, a perylenequinone pigment, is a powerful tool in photodynamic therapy (PDT) research, with notable anticancer, antibacterial, and antiviral properties. However, its efficacy as a photosensitizer also presents significant occupational health and safety challenges. When activated by light, this compound can induce the production of reactive oxygen species, leading to cellular damage. Therefore, stringent adherence to the following safety and handling procedures is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the hazardous nature of this compound, particularly its photosensitivity, a comprehensive PPE strategy is non-negotiable. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles with UV Protection | Must be worn at all times in the laboratory where this compound is handled. Provides protection against splashes and airborne particles, with the added benefit of filtering UV light which could potentially activate the compound. |
| Face Shield | Recommended when handling larger quantities or when there is a significant risk of splashes. To be worn in conjunction with safety goggles. | |
| Hand Protection | Chemical-Resistant Gloves (Nitrile) | Double gloving is required. As this compound is often dissolved in solvents like DMSO, select gloves with known resistance to the solvent being used. Nitrile gloves are a common choice, but always consult the glove manufacturer's chemical resistance chart for the specific solvent. Gloves must be inspected for any signs of degradation before and during use. Change gloves frequently and immediately if contamination is suspected. |
| Body Protection | Laboratory Coat (Long-sleeved) | A standard lab coat is required to protect against minor spills and contamination of personal clothing. |
| Chemical-Resistant Apron | Recommended when handling larger quantities or during procedures with a high splash potential. To be worn over the laboratory coat. | |
| Full-Length Pants and Closed-Toe Shoes | Standard laboratory attire to ensure no skin is exposed. | |
| Respiratory Protection | N95 or higher Respirator | Recommended when handling the powdered form of this compound to prevent inhalation of fine particles. A properly fitted respirator is essential. |
Operational Plan: Safe Handling from Receipt to Use
The key to safely handling this compound is the rigorous exclusion of light during all stages of handling and storage.
Receiving and Storage:
-
Upon receipt, immediately inspect the container for any damage or leaks in a designated, low-light area.
-
Store this compound in its original, light-proof container in a cool, dark, and dry place. A refrigerator or freezer is suitable, depending on the manufacturer's recommendations.
-
The storage area should be clearly labeled with "Photosensitive Compound - Protect from Light."
Preparation of Solutions:
-
All work with this compound, both in solid and solution form, must be conducted in a designated low-light area or a darkroom.
-
Use a fume hood to weigh out the powdered compound to minimize inhalation risk.
-
When dissolving this compound, use amber vials or wrap containers in aluminum foil to prevent light exposure.
-
Clearly label all solutions with the compound name, concentration, solvent, date, and "Photosensitive - Protect from Light."
Experimental Use:
-
Minimize light exposure during all experimental procedures. Use blacked-out or amber-colored labware whenever possible.
-
If light is required for an experimental step (e.g., photodynamic therapy), ensure that all personnel in the vicinity are aware and are wearing appropriate PPE, including UV-protective eyewear.
-
After use, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) followed by a thorough cleaning with soap and water.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be collected in a designated, clearly labeled, and sealed hazardous waste container. The container should be opaque or stored in a dark location.
-
Liquid Waste: All liquid waste containing this compound must be collected in a dedicated, sealed, and light-proof hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Sharps: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container that is also protected from light.
Disposal Procedure:
-
All this compound waste is considered hazardous chemical waste.
-
Disposal must be handled by a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.
Emergency Procedures: Spill and Exposure Response
Immediate and correct response to a spill or exposure is critical to minimize harm.
Spill Response:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
